1-Ethyl-2,3-dimethylimidazolium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.ClH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJYCYLTUXYHQU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370148 | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |
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Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92507-97-6 | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90370148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium chloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis and characterization of 1-Ethyl-2,3-dimethylimidazolium chloride
An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-2,3-dimethylimidazolium chloride
Abstract
This compound ([C₂C₁C₂im]Cl) is an ionic liquid (IL) belonging to the substituted imidazolium class. These compounds, often defined as salts with melting points below 100°C, are gaining significant traction as versatile solvents and catalysts in various chemical processes, including biomass processing and organic synthesis. Their negligible vapor pressure, high thermal stability, and tunable properties make them environmentally benign alternatives to volatile organic compounds. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, intended for researchers and professionals in chemistry and drug development. We present a robust synthetic protocol and delineate the analytical techniques essential for verifying the structure and purity of the final product.
Chemical Identity
Correctly identifying the target compound is the foundational step in any chemical workflow. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium chloride |
| CAS Number | 92507-97-6[1][2] |
| Molecular Formula | C₇H₁₃ClN₂ |
| Molecular Weight | 160.64 g/mol [2] |
| Cation Structure | 1-Ethyl-2,3-dimethylimidazolium ([C₂C₁C₂im]⁺) |
| Anion | Chloride (Cl⁻) |
| SMILES | CCN1C=C=C1C.[Cl-][1] |
Synthesis of this compound
The synthesis of imidazolium-based ionic liquids is typically achieved through a quaternization reaction. This process involves the alkylation of a substituted imidazole, which acts as a nucleophile, with an alkyl halide. For the target compound, this involves the ethylation of 1,2-dimethylimidazole.
Reaction Principle
The core of the synthesis is an Sₙ2 reaction where the sp²-hybridized nitrogen atom of the 1,2-dimethylimidazole ring attacks the electrophilic ethyl group of an ethyl halide (e.g., ethyl iodide or ethyl bromide). This forms the 1-Ethyl-2,3-dimethylimidazolium cation. If a halide other than chloride is used in the initial step, a subsequent anion exchange step is required. However, direct synthesis using ethyl chloride is also feasible, though it may require more stringent conditions due to the lower reactivity of ethyl chloride compared to its heavier halide counterparts. A common and highly effective laboratory approach involves a two-step process: initial synthesis of the iodide salt followed by anion exchange to yield the desired chloride salt.[3]
Synthetic Workflow
The following diagram outlines the key stages in the production and verification of high-purity this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the synthesis of the iodide intermediate, followed by anion exchange to yield the final chloride product.
Part A: Synthesis of 1-Ethyl-2,3-dimethylimidazolium iodide
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,2-dimethylimidazole (9.61 g, 0.1 mol). Dissolve the imidazole in 100 mL of acetonitrile.[3]
-
Reaction: Cool the flask in an ice bath to 0-5°C. Add ethyl iodide (17.16 g, 0.11 mol) dropwise to the stirred solution over 30 minutes.[3] The choice of acetonitrile as a solvent is strategic; its polar aprotic nature stabilizes the charged transition state of the Sₙ2 reaction without interfering with the nucleophile.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours. The product will often precipitate as a solid or form a dense liquid phase.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Add diethyl ether to the concentrate to precipitate the crude product.
-
Washing: Filter the solid product and wash it thoroughly with diethyl ether (3 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under vacuum at 60°C for 12 hours to yield crude 1-Ethyl-2,3-dimethylimidazolium iodide.
Part B: Anion Exchange to this compound
-
Preparation: Dissolve the crude iodide salt (0.1 mol) in 150 mL of methanol.
-
Exchange: In a separate flask, prepare a slurry of silver(I) chloride (AgCl) (15.77 g, 0.11 mol) in 50 mL of methanol. Add the AgCl slurry to the dissolved iodide salt solution. Silver chloride is used because the resulting silver iodide (AgI) is highly insoluble in methanol and will precipitate, driving the equilibrium towards the desired product.
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours, protecting it from light to prevent the photoreduction of silver salts.
-
Filtration: Filter the mixture through a pad of Celite to remove the precipitated AgI. The filtrate now contains the desired this compound.
-
Final Purification: Add activated charcoal to the filtrate and stir for 2 hours to remove colored impurities.[4] Filter again through Celite.
-
Isolation and Drying: Remove the solvent (methanol) using a rotary evaporator. The resulting solid should be dried under high vacuum at 70°C for 24 hours to remove any residual solvent and moisture, yielding the final, purified product.[3] A yield of over 90% can be expected.[3]
Characterization
Thorough characterization is critical to confirm the identity, structure, and purity of the synthesized ionic liquid. The workflow below illustrates the relationship between the different analytical methods employed.
Caption: Integrated characterization workflow for ionic liquids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. The key is to identify signals corresponding to the ethyl group (a quartet and a triplet), the two distinct methyl groups, and the two protons on the imidazolium ring.
-
¹³C NMR: Confirms the carbon skeleton of the cation. The number of unique signals should correspond to the number of chemically non-equivalent carbon atoms.
Table 1: Representative ¹H and ¹³C NMR Data (Note: Shifts are predictive and based on similar structures; actual values may vary slightly based on solvent and concentration. Data for a similar cation, 1-ethyl-3-methylimidazolium, is used as a reference point.[5])
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ring H (C4/C5) | ~7.4 - 7.6 | Doublet, Doublet | 1H, 1H | H-4, H-5 |
| Ethyl CH₂ | ~4.3 | Quartet | 2H | N-CH₂ -CH₃ |
| N-Methyl (N3) | ~3.9 | Singlet | 3H | N3-CH₃ |
| C-Methyl (C2) | ~2.6 | Singlet | 3H | C2-CH₃ |
| Ethyl CH₃ | ~1.5 | Triplet | 3H | N-CH₂-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Quaternary C (C2) | ~145 | C 2-CH₃ |
| Ring C (C4/C5) | ~122, ~124 | C 4, C 5 |
| Ethyl CH₂ | ~45 | N-CH₂ -CH₃ |
| N-Methyl (N3) | ~36 | N3-CH₃ |
| Ethyl CH₃ | ~15 | N-CH₂-CH₃ |
| C-Methyl (C2) | ~10 | C2-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is dominated by C-H and C-N vibrations.
Table 2: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3200 | C-H Stretch | Imidazolium Ring C-H |
| 2850 - 2980 | C-H Stretch | Alkyl (Ethyl, Methyl) C-H |
| ~1570, ~1630 | C=N, C=C Stretch | Imidazolium Ring |
| 1100 - 1200 | C-N Stretch | Ring C-N |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the mass of the 1-Ethyl-2,3-dimethylimidazolium cation ([C₇H₁₃N₂]⁺).[6]
-
Expected m/z: 125.11 (Calculated for C₇H₁₃N₂⁺)[7]
Thermal Analysis
The thermal properties of ionic liquids are defining characteristics.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (T_d), which indicates the thermal stability of the IL. Imidazolium chlorides are generally stable to high temperatures.[8][9]
-
Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions, such as the melting point (T_m) and glass transition temperature (T_g). As an ionic liquid, the melting point is expected to be below 100°C.
Safety and Handling
While ionic liquids have low volatility, they are still chemical compounds that require careful handling.
-
Hazards: this compound should be handled as a skin and eye irritant.[10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[2]
Conclusion
This guide has provided a detailed, field-proven framework for the synthesis and comprehensive characterization of this compound. The successful synthesis via quaternization of 1,2-dimethylimidazole, followed by rigorous purification, yields a product whose identity and purity can be confidently established through a combination of NMR, FTIR, MS, and thermal analysis techniques. Adherence to this workflow ensures the production of high-quality material suitable for advanced research and development applications.
References
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- Thermo Fisher Scientific. (n.d.). This compound, 97%.
- García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5, 60835. DOI: 10.1039/C5RA05723J.
- ResearchGate. (2025). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state.
- Vertex AI Search. (n.d.). 13C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Google Patents. (n.d.). US7763186B2 - Preparation and purification of ionic liquids and precursors.
- SciELO. (n.d.). Thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k.
- Wikipedia. (n.d.). 1-Ethyl-3-methylimidazolium chloride.
- Fisher Scientific. (2021). SAFETY DATA SHEET - 1-Ethyl-3-methylimidazolium chloride.
- MDPI. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride.
- Iolitec. (2015). Safety Data Sheet - 1-Ethyl-2,3-dimethylimidazolium bromide.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Butyl-2,3-dimethylimidazolium chloride.
- The Royal Society of Chemistry. (2006). Supplementary NMR data.
- PubMed. (2015). Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides.
- ECHEMI. (n.d.). 1-Ethyl-3-methylimidazolium chloride(65039-09-0) Safety Data Sheets.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium chloride 98%.
- Strem Chemicals. (n.d.). 1-Ethyl-2, 3-dimethylimidazolium chloride, min 96%.
- ResearchGate. (n.d.). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and....
- ResearchGate. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature.
- ResearchGate. (2025). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides.
- ChemicalBook. (n.d.). 1-Ethyl-3-methylimidazolium chloride(65039-09-0) 1H NMR spectrum.
- Taylor & Francis. (n.d.). 1-ethyl-3-methylimidazolium chloride – Knowledge and References.
- PubChem. (n.d.). 1-Ethyl-3-methylimidazolium chloride.
- MDPI. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films.
- Research and Reviews. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids.
- PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium.
- IJCRR. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE.
- ResearchGate. (2025). Mass spectrometric studies of 1-ethyl-3-methylimidazolium and 1-propyl-2,3-dimethylimidazolium bis(trifluoromethyl)-sulfonylimides.
- Journal of Laboratory Chemical Education. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- ResearchGate. (n.d.). THERMOPHYSICAL PROPERTIES OF 1-ETHYL-3-METHYLIMIDAZOLIUM CHLORIDE SOLUTION FROM 293.15 TO 323.15 K.
- ChemRxiv. (n.d.). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate.
- Thermo Scientific Chemicals. (n.d.). This compound, 97% 5 g.
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An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium chloride
Foreword: Understanding the Unique Landscape of 1-Ethyl-2,3-dimethylimidazolium chloride
Ionic liquids (ILs) represent a fascinating class of materials, often dubbed "designer solvents" due to the ability to tune their physicochemical properties by modifying their constituent cations and anions. This guide focuses on a specific, yet important, member of the imidazolium family: this compound, hereafter referred to as [Edimim][Cl]. Unlike its more commonly studied analogue, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), [Edimim][Cl] features a methylation at the C(2) position of the imidazolium ring. This seemingly minor structural alteration can induce significant changes in properties such as melting point, viscosity, and thermal stability, making a dedicated study essential for its application in specialized fields, including as reaction media for chemical processes, in electrochemistry, and potentially in drug delivery systems.[1][2]
This document provides a comprehensive exploration of the core physicochemical properties of [Edimim][Cl]. It is structured to deliver not just data, but a deeper understanding of the causality behind these properties and the experimental rigor required for their characterization.
Molecular Identity and Core Characteristics
The foundational step in characterizing any chemical compound is to establish its molecular identity. [Edimim][Cl] is an organic salt composed of a 1-ethyl-2,3-dimethylimidazolium cation and a chloride anion.
Chemical Structure:
Caption: The molecular structure of this compound, highlighting the ethyl group at the N(1) position and methyl groups at the N(3) and C(2) positions.
The table below summarizes the fundamental identifiers for [Edimim][Cl].
| Property | Value | Source(s) |
| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium chloride | [3] |
| CAS Number | 92507-97-6 | [3] |
| Molecular Formula | C₇H₁₃ClN₂ | [3] |
| Molecular Weight | 160.64 g/mol | [3] |
| Melting Point | 182-184 °C | ChemSrc |
Note: Data for some physical properties of [Edimim][Cl] is sparse in publicly available literature. Therefore, this guide will leverage data from the closely related [EMIM]Cl where necessary to illustrate principles and comparative values.
Synthesis Pathway: From Precursors to Purified Ionic Liquid
The reliable synthesis of high-purity [Edimim][Cl] is paramount for accurate physicochemical evaluation, as trace impurities (e.g., water, halides, or unreacted starting materials) can dramatically alter properties like conductivity and viscosity. A common and effective laboratory-scale synthesis involves the quaternization of 1,2-dimethylimidazole.
A typical synthesis route proceeds as follows: 1,2-dimethylimidazole is dissolved in a suitable solvent like acetonitrile. An ethylating agent, such as ethyl iodide, is then added dropwise, often under cooled conditions to manage the exothermic reaction. The reaction mixture is stirred for an extended period to ensure complete reaction, followed by purification steps to yield the final product.[1] The iodide intermediate is subsequently converted to the chloride salt.[1]
The following diagram illustrates the generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Core Physicochemical Properties and Their Determination
Density
Scientific Rationale: Density is a fundamental property that influences solvent behavior, mass transfer, and the design of chemical processes. For ILs, density is sensitive to temperature and purity. The methylation at the C(2) position in [Edimim][Cl] compared to [EMIM]Cl is expected to affect crystal packing and intermolecular forces, thereby influencing its density.[1]
Experimental Protocol: Vibrating Tube Densimetry
A high-precision and common method for determining the density of liquids is using a vibrating U-tube densimeter.
Methodology:
-
Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure water, at the desired experimental temperature. This step is crucial for establishing a baseline and ensuring accuracy.
-
Sample Preparation: The IL sample must be scrupulously dried under high vacuum to remove absorbed water, which significantly impacts density.
-
Measurement: A small, precise volume of the IL is injected into the oscillating U-tube. The instrument measures the resonant frequency of the tube, which changes based on the mass (and therefore density) of the contained sample.
-
Temperature Control: A Peltier thermostat maintains the sample at a precise, stable temperature (e.g., ±0.01 °C), as density is highly temperature-dependent.
-
Data Conversion: The instrument's software uses the calibration data to convert the measured resonant frequency into a density value.
Caption: Experimental workflow for density determination using a vibrating tube densimeter.
Viscosity
Scientific Rationale: Viscosity, or the resistance to flow, is a critical parameter for any application involving fluid handling, mixing, or mass transport, such as in electrochemical cells or as a reaction medium. The viscosity of ILs is typically higher than that of traditional molecular solvents and is highly sensitive to temperature, water content, and the structure of the constituent ions.
Reported Data: Specific viscosity data for [Edimim][Cl] is not widely published. However, studies on the closely related [EMIM]Cl show its viscosity can be significantly reduced by the addition of co-solvents like water or acetonitrile.[6] This highlights the tunability of IL systems but also underscores the necessity of stringent sample purity for obtaining intrinsic viscosity values.
Experimental Protocol: Rotational or Vibrating-Wire Viscometry
While various methods exist, rotational viscometers are common for their wide range and ease of use. For high-precision measurements, especially across different temperatures and pressures, the vibrating-wire technique is superior.[6]
Methodology (Rotational Viscometer):
-
Instrument Setup: A spindle of appropriate geometry is selected based on the expected viscosity range of the IL.
-
Sample Loading: A precise volume of the dried, thermostated IL is placed in the sample cup.
-
Measurement: The spindle is immersed in the IL and rotated at a known speed. The instrument measures the torque required to overcome the viscous drag of the fluid.
-
Calculation: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle. Measurements are often repeated at multiple shear rates to check for Newtonian behavior.
-
Temperature Control: The sample holder is jacketed and connected to a circulating bath to maintain a constant temperature throughout the measurement.
Thermal Stability
Scientific Rationale: The thermal stability of an IL determines its maximum operating temperature in applications like high-temperature synthesis or separations. Imidazolium-based ILs generally exhibit good thermal stability, but their decomposition is influenced by the nature of both the cation and the anion. The primary decomposition pathways for imidazolium halides often involve nucleophilic attack by the halide anion on the alkyl groups of the cation.[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is the standard technique for assessing thermal stability.
Methodology:
-
Sample Preparation: A small, precise mass (typically 5-10 mg) of the dried IL is placed in a TGA pan (e.g., alumina or platinum).
-
Analysis Conditions: The sample is heated in a furnace under a controlled atmosphere (usually inert, like nitrogen) at a constant rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously monitors and records the mass of the sample as a function of temperature.
-
Interpretation: The resulting TGA curve shows the temperature at which mass loss begins, which corresponds to the onset of decomposition (Tonset). The temperature at which 5% or 10% mass loss occurs is often used as a standard metric for thermal stability.
Caption: Workflow for determining thermal stability using Thermogravimetric Analysis (TGA).
Electrical Conductivity
Scientific Rationale: As materials composed entirely of ions, ILs are inherently conductive. This property is crucial for electrochemical applications such as in batteries, supercapacitors, and electrodeposition.[7] Conductivity is a function of ion mobility and concentration, and is thus heavily influenced by viscosity and temperature. As temperature increases, viscosity typically decreases, leading to higher ion mobility and therefore increased conductivity.[8][9]
Reported Data: For melts of [EMIM]Cl with aluminum chloride (AlCl₃), conductivity increases with temperature.[8][9] A mixture with an AlCl₃ mole fraction of 0.6 exhibited a conductivity of 5.58 S/m at 383 K (110 °C).[9] Studies on aqueous solutions of [EMIM]Cl also show that conductivity varies with both temperature and IL concentration.[10]
Experimental Protocol: Conductometry
Conductivity is measured using a conductivity meter equipped with a specialized probe or cell.
Methodology:
-
Cell Calibration: The conductivity cell is calibrated using standard solutions of known conductivity, such as potassium chloride (KCl) solutions. The cell constant is determined, which accounts for the geometry of the electrodes.
-
Sample Preparation: The IL sample is placed in a sealed, thermostated electrochemical cell. It is essential to exclude moisture and oxygen, often by purging with an inert gas like argon.[8]
-
Measurement: The probe is immersed in the IL sample. The instrument applies an alternating voltage to the electrodes to prevent electrolysis and measures the resulting current.
-
Calculation: Using Ohm's law, the resistance of the solution is determined. The conductivity (κ) is then calculated as the inverse of resistance, normalized by the cell constant.
-
Temperature Dependence: Measurements are typically performed over a range of temperatures to understand the relationship between conductivity, viscosity, and thermal energy.[8][9]
Summary of Physicochemical Properties
The following table consolidates the available quantitative data for [Edimim][Cl] and its close analogue [EMIM]Cl for comparative purposes.
| Property | This compound ([Edimim][Cl]) | 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) |
| Molecular Formula | C₇H₁₃ClN₂[3] | C₆H₁₁ClN₂[11] |
| Molecular Weight | 160.64 g/mol [3] | 146.62 g/mol [11] |
| Melting Point | 182-184 °C | 77-79 °C[11], 87 °C[5] |
| Density | Data not readily available | 1.341 g/cm³ (at 26 °C)[5] |
| Conductivity | Data not readily available | Increases with temperature; 5.58 S/m for a melt with AlCl₃ (XAl=0.6) at 383 K[9] |
Concluding Remarks for the Practicing Scientist
This compound is an imidazolium salt with distinct properties driven by the methylation at the C(2) position. This structural feature significantly elevates its melting point compared to the more common [EMIM]Cl, a critical consideration for its handling and application.[1] While comprehensive data for properties like density, viscosity, and conductivity are still emerging, the established protocols outlined in this guide provide a robust framework for their determination.
For researchers in drug development and process chemistry, the key takeaway is the principle of "tunability." The physicochemical properties of [Edimim][Cl] can be modulated by temperature and the introduction of co-solvents. However, this also necessitates a self-validating system of protocols where purity and environmental conditions (especially water content) are rigorously controlled to ensure reproducible and reliable data. As the applications for specialized ionic liquids expand, a thorough understanding of these core properties and their underlying measurement principles is indispensable.
References
-
Shinde, P. P., Ahmed, A. N., Nahian, M. K., Peng, Y., & Reddy, R. G. (2020). Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl3) Ionic Liquids at Different Temperature. ECS Transactions, 98(10), 129-139. Available at: [Link]
-
PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium. National Center for Biotechnology Information. Retrieved from: [Link]
-
AIChE. (2020). Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl3) Ionic Liquids at Different Temperatures and AlCl3 Mole Fractions. American Institute of Chemical Engineers. Available at: [Link]
-
Yue, L., et al. (2015). Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. The Journal of Physical Chemistry B, 119(44), 14211-14223. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
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García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5, 60835-60847. Available at: [Link]
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RSC Publishing. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. Royal Society of Chemistry. Available at: [Link]
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Deetlefs, M., et al. (2006). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Green Chemistry, 8, 846-853. Available at: [Link]
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RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium chloride, >98%. Retrieved from: [Link]
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Bohrium. (2020). conductivity-of-1-ethyl-3-methylimidazolium-chloride-emic-and-aluminum-chloride-alcl-3-ionic-liquids-at-different-temperatures-and-alcl-3-mole-fractions. Available at: [Link]
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da Costa, M. C., et al. (2016). thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k. Brazilian Journal of Chemical Engineering, 33(4), 1035-1044. Available at: [Link]
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Babicka, N., et al. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. Materials, 13(7), 1543. Available at: [Link]
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1-Ethyl-2,3-dimethylimidazolium chloride CAS number 92507-97-6
An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Chloride (CAS 92507-97-6): Properties, Synthesis, and Applications
Introduction
This compound, commonly referred to as [EDMIM]Cl, is a member of the imidazolium-based ionic liquids (ILs). Ionic liquids are a class of salts that exist in a liquid state below 100°C, and their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of compounds—have positioned them as compelling alternatives to traditional volatile organic solvents.[1] The specific structure of the [EDMIM]+ cation, featuring methyl groups at both the C2 and N3 positions of the imidazole ring, imparts distinct characteristics compared to its more commonly studied isomer, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl).
This technical guide offers a comprehensive overview of this compound for researchers, scientists, and professionals in drug development and materials science. It delves into its fundamental properties, synthesis protocols, established and potential applications, and critical safety considerations, providing a foundational resource for leveraging this unique ionic liquid in advanced research and development.
Part 1: Physicochemical and Structural Characteristics
The defining features of [EDMIM]Cl are rooted in its molecular structure. The presence of a methyl group at the C2 position of the imidazolium ring, in addition to the ethyl and methyl substituents at the nitrogen atoms, sterically hinders the formation of certain intermolecular interactions, which can influence properties like melting point and viscosity.
Core Physicochemical Data
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 92507-97-6 | [2][3][4] |
| Molecular Formula | C₇H₁₃ClN₂ | [2][3] |
| Molecular Weight | 160.64 g/mol | [2][3] |
| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium chloride | [2] |
| Appearance | Solid | [5] |
| Purity | ≥96% | [3] |
| Storage | Room temperature, under inert gas, keep dry | [3][5] |
Structural Analysis
The crystal structure of [EDMIM]Cl reveals a three-dimensional network of cations and anions stabilized by non-covalent interactions, including hydrogen bonding and anion-π interactions.[6] Research comparing [EDMIM]-based paramagnetic salts with their [EMIM]-based counterparts (lacking the C2-methyl group) has shown that this methylation can lead to an increased melting point and altered magnetic ordering temperatures in the solid state.[6][7] This highlights the principle that subtle structural modifications to the cation can be used to fine-tune the material's bulk properties for specific applications.
Part 2: Synthesis and Purification
The synthesis of high-purity [EDMIM]Cl is crucial for its effective application, as impurities can significantly alter its physicochemical behavior. A common and effective laboratory-scale synthesis proceeds via an anion exchange from the corresponding iodide salt.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of [EDMIM]Cl.
Detailed Synthesis Protocol
This protocol is adapted from the synthesis of the [EDMIM]+ cation followed by anion exchange as described by García-Saiz et al.[7]
Part A: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide ([EDMIM]I)
-
Reaction Setup: Dissolve 1,2-dimethylimidazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Addition of Alkylating Agent: Cool the solution in an ice bath and add ethyl iodide (1.1 eq) dropwise with stirring.
-
Causality: The quaternization of the imidazole nitrogen is an exothermic SN2 reaction. Dropwise addition at low temperature helps to control the reaction rate and prevent side reactions.
-
-
Reflux: After addition is complete, warm the mixture to room temperature and then heat to reflux for 24 hours to ensure complete reaction.
-
Isolation and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is then recrystallized from an acetone/acetonitrile mixture to yield pure, white crystals of [EDMIM]I.
Part B: Anion Exchange to [EDMIM]Cl
-
Hydroxide Formation: Dissolve the synthesized [EDMIM]I (1.0 eq) in deionized water and pass the solution through a column packed with a strong anion-exchange resin (e.g., Amberlite IRA-400) in its hydroxide (OH⁻) form.
-
Causality: The resin exchanges the iodide anions (I⁻) from the solution for hydroxide anions (OH⁻), yielding an aqueous solution of 1-ethyl-2,3-dimethylimidazolium hydroxide ([EDMIM]OH). The completeness of the exchange can be verified by testing the eluate for iodide ions (e.g., with silver nitrate).
-
-
Neutralization: Carefully neutralize the [EDMIM]OH solution to a pH of 7 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Causality: This is a classic acid-base neutralization reaction, where the hydroxide anion is replaced by the desired chloride anion, forming water as the only byproduct.
-
-
Isolation of Final Product: Remove the water using a rotary evaporator. The remaining solid should be further dried under high vacuum at an elevated temperature (e.g., 100°C) to remove any residual water, yielding the final high-purity [EDMIM]Cl.
-
Causality: Imidazolium chlorides are often hygroscopic. Rigorous drying is essential as residual water can significantly impact the ionic liquid's performance in electrochemical or moisture-sensitive applications.
-
Part 3: Core Applications and Methodologies
While specific, peer-reviewed applications for [EDMIM]Cl are less numerous than for its [EMIM]Cl isomer, its documented use in materials science provides a strong basis for its utility. Furthermore, its structural similarity to [EMIM]Cl allows for logical extrapolation of its potential in fields where imidazolium ILs are widely used, such as electrochemistry and biomass processing.
Section 3.1: Precursor for Advanced Functional Materials
A key established application of [EDMIM]Cl is its use as a precursor in the synthesis of novel paramagnetic ionic liquids.[6][7] These materials combine the properties of ionic liquids with magnetic responsiveness, opening avenues for applications in magnetic separation, catalysis, and as tunable materials.
Protocol: Synthesis of Edimim[FeCl₄]
-
Environment: Perform all steps in an inert atmosphere (e.g., a glove box) due to the hygroscopic nature of the reactants.
-
Mixing: Combine equimolar amounts of anhydrous iron(III) chloride (FeCl₃) and the previously synthesized, thoroughly dried [EDMIM]Cl in a vial.
-
Reaction: Heat the solid mixture to 100°C. The two solids will react to form the target ionic liquid, Edimim[FeCl₄], which is a red solid at room temperature.[7]
-
Causality: This is a solvent-free synthesis where the chloride from the [EDMIM]Cl coordinates with the Lewis acidic FeCl₃ to form the tetrachloroferrate(III) anion ([FeCl₄]⁻).
-
Caption: Synthesis of a paramagnetic ionic liquid from [EDMIM]Cl.
Section 3.2: Potential in Electrochemical Systems
Imidazolium-based ionic liquids are extensively studied as electrolytes in energy storage devices due to their high ionic conductivity, wide electrochemical stability windows, and low flammability.[8] While [EDMIM]Cl itself is not as widely reported, its properties make it a strong candidate for such applications, particularly in the formulation of gel polymer electrolytes (GPEs) for solid-state supercapacitors.[9]
Representative Protocol: Fabrication of an Ionic Liquid Gel Polymer Electrolyte (ILGPE) This protocol is based on the use of a related ionic liquid, [EMIM]TCB, and can be adapted for [EDMIM]Cl.[9]
-
Polymer Solution: Dissolve a polymer such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP) in acetone with stirring until a homogeneous solution is obtained.
-
IL Addition: Add the ionic liquid ([EDMIM]Cl) to the polymer solution and continue stirring for several hours to ensure uniform mixing.
-
Casting: Cast the resulting viscous solution into a petri dish and allow the acetone to evaporate slowly at room temperature.
-
Drying: After evaporation, a free-standing, flexible ILGPE film is formed. Dry the film further under vacuum to remove any residual solvent.
-
Device Assembly: Sandwich the ILGPE film between two activated carbon electrodes to assemble a solid-state electrochemical double-layer capacitor (EDLC).
Section 3.3: Potential in Biomass Processing
One of the most significant applications for imidazolium chlorides like [EMIM]Cl is the dissolution and processing of lignocellulosic biomass.[10][11] The chloride anion is highly effective at disrupting the extensive hydrogen-bonding network in cellulose, making it soluble and accessible for conversion into biofuels or nanocellulose.[11] Given its structural similarity, [EDMIM]Cl is expected to exhibit similar capabilities.
Workflow: Nanocellulose Production from Microcrystalline Cellulose (MCC) This workflow is adapted from protocols using [EMIM]Cl.[12]
Caption: General workflow for nanocellulose production using an ionic liquid.
Part 4: Safety, Handling, and Environmental Considerations
While ionic liquids are often termed "green solvents" due to their low volatility, they are not without hazards and their environmental impact must be carefully considered.
Hazard Identification and Safe Handling
[EDMIM]Cl is classified as an irritant. Proper handling is essential to ensure laboratory safety.
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [2] |
Standard Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, nitrile gloves, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. After handling, wash hands thoroughly.[13][15]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, preferably under an inert atmosphere as it can be hygroscopic.[3][5]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13]
Environmental and Toxicological Profile
The environmental profile of ionic liquids is a critical area of research.
-
Air Pollution: Due to their negligible vapor pressure, ILs like [EDMIM]Cl do not contribute to air pollution in the same way as volatile organic compounds.[16]
-
Aquatic Toxicity: Many imidazolium-based ILs are soluble in water, creating a potential risk of release into aquatic systems via industrial effluents.[16][17] Studies have shown that some ILs can be toxic to aquatic organisms, with toxicity often related to the length of the alkyl chains on the cation.[1][18]
-
Biodegradability: Ionic liquids are generally characterized by low biodegradability, leading to persistence in the environment.[17][18] This necessitates responsible disposal and waste stream management to prevent environmental accumulation.
Conclusion
This compound is a versatile ionic liquid whose properties are defined by the unique C2-methylation of its imidazolium core. While its primary documented application lies in the synthesis of advanced functional materials like paramagnetic ionic liquids, its structural similarity to more extensively studied ILs strongly suggests significant potential in electrochemistry, biomass processing, and as a solvent in organic synthesis. For researchers and drug development professionals, [EDMIM]Cl represents a valuable tool, offering a different set of physicochemical properties that can be leveraged to optimize reaction conditions, create novel materials, or improve the performance of electrochemical devices. As with all ionic liquids, its application must be balanced with a thorough understanding of its handling requirements and environmental profile to ensure safe and sustainable innovation.
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An In-depth Technical Guide to the Thermal Stability of 1-Ethyl-2,3-dimethylimidazolium Chloride
This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium chloride ([C₂C₁C₁im]Cl). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, experimental determination of thermal properties, and the underlying decomposition mechanisms. The information presented herein is synthesized from established literature and provides a framework for understanding and predicting the thermal behavior of this and related imidazolium-based ionic liquids.
Introduction: The Significance of Thermal Stability in Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make them attractive alternatives to volatile organic compounds in a wide range of applications, including as solvents for synthesis and catalysis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients.
The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range and shelf-life. For applications in chemical synthesis, where reactions are often conducted at elevated temperatures, a thorough understanding of the decomposition temperature and degradation pathways is paramount to ensure process safety and product purity. This guide focuses on this compound, a member of the imidazolium family of ionic liquids, and provides a detailed exploration of its thermal properties.
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting with the quaternization of 1,2-dimethylimidazole followed by anion exchange. A representative synthetic protocol is outlined below.
Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide
The first step involves the N-alkylation of 1,2-dimethylimidazole with an ethylating agent, typically ethyl iodide.
Caption: Workflow for the synthesis of the iodide precursor.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1,2-dimethylimidazole in acetonitrile.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of ethyl iodide to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours.
-
The product, 1-Ethyl-2,3-dimethylimidazolium iodide, will precipitate as a white solid.
-
Isolate the solid by filtration, wash with a non-polar solvent like diethyl ether to remove unreacted starting materials, and dry under vacuum.[2]
Step 2: Anion Exchange to this compound
The iodide salt is then converted to the chloride salt through an anion exchange reaction.
Experimental Protocol:
-
Dissolve the synthesized 1-Ethyl-2,3-dimethylimidazolium iodide in a suitable solvent, such as methanol or water.
-
Add a chloride salt with a cation that will form an insoluble iodide salt, for example, silver chloride (AgCl). Alternatively, an ion-exchange resin in the chloride form can be used.
-
Stir the mixture for several hours to ensure complete anion exchange.
-
If using a precipitation method, filter off the insoluble silver iodide. If using an ion-exchange resin, filter to remove the resin beads.
-
Remove the solvent from the filtrate under reduced pressure to yield this compound.[2]
-
Dry the final product under high vacuum to remove any residual solvent and water.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the primary technique for evaluating the thermal stability of ionic liquids.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Principle of TGA
A small sample of the ionic liquid is placed in a crucible, which is then heated at a constant rate in a controlled atmosphere (typically nitrogen or air). As the temperature increases, the ionic liquid will eventually reach its decomposition point and begin to lose mass due to the formation of volatile degradation products. The TGA instrument records this mass loss, and the resulting data is plotted as a thermogram (mass vs. temperature).
Experimental Protocol for TGA of this compound
The following is a self-validating protocol for the TGA of an ionic liquid, designed to ensure accurate and reproducible results.
Caption: Standard workflow for TGA analysis.
Instrumentation and Parameters:
-
Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler-Toledo TGA/DSC, TA Instruments Q500).
-
Sample Pan: Alumina (Al₂O₃) or platinum crucibles are recommended to avoid potential reactions with the sample at high temperatures.[4]
-
Sample Size: 5–10 mg. A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere: High-purity nitrogen at a flow rate of 20–50 mL/min to provide an inert environment and prevent oxidative decomposition.[1][4]
-
Heating Rate: A heating rate of 10 °C/min is standard for comparative studies.[3] Slower heating rates (e.g., 2-5 °C/min) can provide a more accurate determination of the onset decomposition temperature.[5]
-
Temperature Range: 30 °C to 600 °C, or until complete decomposition is observed.[4]
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound directly into the TGA crucible. The ionic liquid should be dried under high vacuum prior to analysis to remove any absorbed water, which could interfere with the measurement.
-
Instrument Loading: Place the crucible in the TGA furnace.
-
Purging: Purge the furnace with nitrogen for at least 30 minutes before starting the heating program to ensure an inert atmosphere.
-
Heating Program: Initiate the heating program with the specified parameters (e.g., 10 °C/min from 30 °C to 600 °C).
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: From the resulting thermogram, determine the key thermal stability parameters.
Data Analysis and Interpretation
The primary data obtained from a TGA experiment are the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak).
-
Tonset: This is the temperature at which a significant mass loss begins. It is often determined by the intersection of the baseline tangent and the tangent of the decomposition curve.[6]
-
Tpeak: This is the temperature at which the rate of mass loss is at its maximum. It is determined from the peak of the derivative thermogravimetric (DTG) curve.
Results and Discussion
Predicted Thermal Stability Data
The following table summarizes the expected thermal stability of this compound in comparison to its close structural analogs.
| Ionic Liquid | Anion | Predicted Tonset (°C) | Reference for Analog Data |
| This compound | Cl⁻ | 230 - 260 | (Predicted) |
| 1-Ethyl-3-methylimidazolium chloride | Cl⁻ | ~246 | [7] |
| 1-Butyl-3-methylimidazolium chloride | Cl⁻ | ~246 | [7] |
| 1-Ethyl-2,3-dimethylimidazolium nitrate | NO₃⁻ | ~312 | [4] |
Causality of Predicted Stability:
The predicted onset decomposition temperature for this compound is in the range of 230-260 °C. This prediction is based on the following factors:
-
Anion Effect: Halide anions, particularly chloride, are known to have lower thermal stability compared to larger, more charge-delocalized anions like nitrate (NO₃⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[8][9] This is due to the higher nucleophilicity of the chloride anion, which facilitates the decomposition pathways.
-
Cation Alkyl Chain Length: For imidazolium chlorides, the length of the alkyl chain at the N1 and N3 positions has a relatively small effect on the decomposition temperature.[7]
-
C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring generally leads to a slight increase in thermal stability compared to the C2-unsubstituted analog. This is attributed to the steric hindrance around the most acidic proton on the imidazolium ring (at the C2 position), which can be a site for initial decomposition.
Decomposition Mechanism
The thermal decomposition of imidazolium-based ionic liquids with halide anions is generally understood to proceed via nucleophilic substitution reactions (SN1 and SN2).[6] The chloride anion acts as a nucleophile, attacking the electrophilic carbon atoms of the alkyl substituents on the imidazolium cation.
For this compound, the primary decomposition pathways are expected to be:
-
SN2 attack on the ethyl group: The chloride anion attacks the α-carbon of the ethyl group, leading to the formation of chloroethane and 1,2-dimethylimidazole.
-
SN2 attack on the methyl group: The chloride anion attacks the methyl group at the N3 position, resulting in the formation of chloromethane and 1-ethyl-2-methylimidazole.
These primary decomposition products are volatile and will be detected as a mass loss in the TGA. At higher temperatures, further degradation of the imidazole ring and other secondary reactions may occur. The primary decomposition products of analogous imidazolium halides have been identified as haloalkanes and alkylimidazoles.[10][11]
Conclusion
This technical guide has provided a comprehensive overview of the thermal stability of this compound. While direct experimental data is limited, a reliable prediction of its thermal behavior can be made based on established trends for related imidazolium ionic liquids. The key takeaways are:
-
The thermal stability of this compound is primarily dictated by the nucleophilicity of the chloride anion.
-
The onset of decomposition is predicted to be in the range of 230-260 °C.
-
The primary decomposition mechanism involves nucleophilic attack of the chloride anion on the alkyl substituents of the imidazolium cation, leading to the formation of volatile haloalkanes and alkylimidazoles.
A thorough understanding of these thermal properties, determined through rigorous experimental protocols such as the one detailed herein, is essential for the safe and effective application of this ionic liquid in research and industrial processes.
References
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A Comprehensive Technical Guide to the Spectroscopic Data of 1-Ethyl-2,3-dimethylimidazolium Chloride
Introduction
1-Ethyl-2,3-dimethylimidazolium chloride, a member of the imidazolium-based ionic liquids, represents a class of molten salts with melting points near or below ambient temperature. These compounds have garnered significant attention in various scientific and industrial fields, including as reaction media for chemical processes, electrolytes in electrochemical devices, and in materials science. The unique physicochemical properties of ionic liquids are intrinsically linked to their molecular structure and intermolecular interactions, making detailed structural characterization paramount.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for elucidating the molecular structure, bonding, and purity of ionic liquids. This technical guide provides an in-depth analysis of the spectroscopic data for this compound. While a complete, experimentally verified dataset for this specific salt is not available in a single comprehensive source, this guide synthesizes available information and leverages data from closely related analogues to provide a robust interpretation of its spectroscopic characteristics.
This document is intended for researchers, scientists, and professionals in drug development and other fields who require a thorough understanding of the spectroscopic properties of this compound for its application and quality control.
Molecular Structure and Spectroscopic Overview
Chemical Structure and Atom Numbering
The molecular structure of this compound consists of the 1-ethyl-2,3-dimethylimidazolium cation and a chloride anion. The cationic structure with the atom numbering scheme used for NMR and vibrational mode assignments is depicted below.
Caption: Molecular structure and atom numbering of the 1-Ethyl-2,3-dimethylimidazolium cation.
Summary of Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of magnetically active nuclei (¹H and ¹³C), enabling the elucidation of the molecular structure and confirmation of functional groups.
-
Infrared (IR) Spectroscopy: Probes the vibrational modes of molecules, identifying characteristic functional groups and providing insights into molecular structure and bonding.
-
Raman Spectroscopy: A complementary vibrational spectroscopic technique to IR, particularly sensitive to non-polar bonds and symmetric vibrations, offering a more complete picture of the vibrational landscape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fundamental Principles of NMR for Imidazolium Salts
NMR spectroscopy is a powerful tool for the structural characterization of imidazolium-based ionic liquids. The chemical shifts (δ) of the protons (¹H) and carbon atoms (¹³C) in the imidazolium ring and its substituents are highly sensitive to their electronic environment. The anion's nature and interactions with the cation can also influence these chemical shifts.
Experimental Protocol for NMR Data Acquisition
A general protocol for acquiring NMR spectra of ionic liquids is as follows:
Caption: A generalized workflow for NMR data acquisition and processing.
¹H NMR Spectral Data and Interpretation
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H4, H5 | ~7.4 - 7.6 | d |
| N1-CH₂-CH₃ | ~4.2 - 4.4 | q |
| N3-CH₃ | ~3.8 - 4.0 | s |
| C2-CH₃ | ~2.6 - 2.8 | s |
| N1-CH₂-CH₃ | ~1.4 - 1.6 | t |
Rationale for Assignments:
-
H4 and H5 Protons: These protons on the imidazolium ring are expected to be the most deshielded aromatic protons, appearing as doublets.
-
N1-CH₂-CH₃ (Methylene Protons): The methylene protons of the ethyl group are adjacent to a positively charged nitrogen atom, leading to a downfield shift. They will appear as a quartet due to coupling with the neighboring methyl protons.
-
N3-CH₃ (Methyl Protons): The methyl group attached to the N3 atom is also deshielded and will appear as a singlet.
-
C2-CH₃ (Methyl Protons): The methyl group at the C2 position will be a singlet and is expected to be less deshielded than the N-methyl group.
-
N1-CH₂-CH₃ (Methyl Protons): The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectral Data and Interpretation
Similar to the ¹H NMR data, the ¹³C NMR data is inferred from related compounds[1][2].
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Assignment | Expected Chemical Shift (δ, ppm) |
| C2 | ~145 - 147 |
| C4, C5 | ~121 - 124 |
| N1-CH₂-CH₃ | ~44 - 46 |
| N3-CH₃ | ~36 - 38 |
| N1-CH₂-CH₃ | ~15 - 17 |
| C2-CH₃ | ~9 - 11 |
Rationale for Assignments:
-
C2 Carbon: This carbon, situated between two nitrogen atoms, is the most deshielded carbon in the imidazolium ring.
-
C4 and C5 Carbons: These carbons of the imidazolium ring are less deshielded than C2.
-
N-Alkyl Carbons: The carbons of the ethyl and methyl groups attached to the nitrogen atoms will appear in the aliphatic region, with the methylene carbon of the ethyl group being more downfield than the methyl carbons.
-
C2-Methyl Carbon: The methyl group attached to the C2 carbon is expected to be the most upfield signal.
Infrared (IR) Spectroscopy
Principles of IR Spectroscopy for Vibrational Analysis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups and bond types.
Experimental Protocol for IR Spectrum Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of ionic liquids due to its simplicity and minimal sample preparation.
Caption: A generalized workflow for ATR-FTIR data acquisition.
IR Spectral Data and Interpretation
Table 3: Expected IR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3200 | C-H stretching (imidazolium ring) |
| 2800 - 3000 | C-H stretching (alkyl chains) |
| ~1630 | C=N stretching |
| ~1570 | Imidazolium ring stretching |
| ~1460 | CH₂ scissoring and CH₃ asymmetric bending |
| ~1170 | Imidazolium ring breathing |
| Below 1000 | C-N stretching and various bending modes |
Raman Spectroscopy
Principles of Raman Spectroscopy and Complementarity to IR
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a molecule. Raman and IR spectroscopy are often complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Experimental Protocol for Raman Spectrum Acquisition
Caption: A generalized workflow for Raman data acquisition.
Raman Spectral Data and Interpretation
A study by Garcia-Saiz et al. mentions the characterization of this compound by Raman spectroscopy as part of the synthesis of paramagnetic ionic liquids, but the specific spectral data is not provided in the publication[3]. The expected Raman bands are similar to the IR bands, but with different relative intensities. The C-H stretching modes of the alkyl chains are typically strong in the Raman spectrum.
Table 4: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
| 3100 - 3200 | C-H stretching (imidazolium ring) |
| 2800 - 3000 | C-H stretching (alkyl chains) - Strong |
| ~1570 | Imidazolium ring stretching |
| ~1460 | CH₂ and CH₃ deformations |
| ~1170 | Imidazolium ring breathing |
Integrated Spectroscopic Analysis
The combination of NMR, IR, and Raman spectroscopy provides a comprehensive and self-validating system for the structural confirmation and purity assessment of this compound.
-
NMR spectroscopy definitively establishes the connectivity of the atoms and the number of protons and carbons in different chemical environments.
-
IR and Raman spectroscopy confirm the presence of the imidazolium ring and the alkyl substituents through their characteristic vibrational modes. The complementary nature of these two techniques ensures that a wide range of vibrational modes are observed.
By correlating the data from all three techniques, a high degree of confidence in the identity and purity of this compound can be achieved.
Conclusion
This technical guide has provided a detailed overview of the expected NMR, IR, and Raman spectroscopic data for this compound. While a complete experimental dataset for this specific ionic liquid is not consolidated in a single literature source, a robust interpretation has been formulated based on the well-established spectroscopic characteristics of closely related imidazolium salts. The provided tables of expected chemical shifts and vibrational frequencies, along with the experimental protocols and interpretive rationale, serve as a valuable resource for researchers and scientists working with this and similar ionic liquids. Further experimental studies are encouraged to provide a definitive and comprehensive public record of the spectroscopic data for this compound.
References
-
Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (2015). Royal Society of Chemistry. [Link]
-
Garcia-Saiz, A., de Pedro, I., Vallcorba, O., Migowski, P., Hernandez, I., Fernandez Barquin, L., Abrahams, I., Motevalli, M., Dupont, J., Antonio Gonzalez, J., & Rodriguez Fernandez, J. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 60835-60848. [Link]
-
Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-Ethyl-2,3-dimethylimidazolium Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 1-Ethyl-2,3-dimethylimidazolium chloride ([Edimim][Cl]), an ionic liquid with significant potential in various applications, including as a solvent in organic synthesis and electrochemistry. Understanding its solubility profile in different organic solvents is paramount for its effective utilization, process design, and optimization in research and industrial settings. This document offers a blend of theoretical principles, practical experimental methodologies, and illustrative data to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical engineering.
Introduction: The Significance of Solubility for Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to conventional volatile organic solvents. The solubility of an ionic liquid in a given solvent is a critical parameter that dictates its utility in various applications. For instance, in a chemical reaction, the solubility of the IL solvent determines the reaction medium's homogeneity and can influence reaction rates and product selectivity. In extraction processes, the differential solubility of a target compound in the IL and another immiscible solvent is the basis for separation.
This compound is an imidazolium-based ionic liquid. Its solubility is governed by the interplay of intermolecular forces between the [Edimim]⁺ cation, the Cl⁻ anion, and the molecules of the organic solvent. These forces include electrostatic interactions, hydrogen bonding, van der Waals forces, and solvophobic effects. A thorough understanding of these interactions is key to predicting and manipulating the solubility of [Edimim][Cl] for specific applications.
Theoretical Framework: Understanding the Driving Forces of Solubility
The solubility of an ionic liquid in a molecular solvent is a complex thermodynamic process. The overall Gibbs free energy of mixing (ΔGmix) determines the spontaneity of dissolution. This can be expressed by the equation:
ΔGmix = ΔHmix - TΔSmix
For dissolution to occur, ΔGmix must be negative. The enthalpy of mixing (ΔHmix) represents the energy changes associated with breaking the interactions within the pure ionic liquid and the pure solvent and forming new interactions between the ions of the IL and the solvent molecules. The entropy of mixing (ΔSmix) is generally positive, favoring dissolution, as it reflects the increase in randomness when the two components are mixed.
The key factors influencing the solubility of this compound include:
-
Polarity of the Solvent: As an ionic compound, [Edimim][Cl] is generally more soluble in polar solvents that can effectively solvate the cation and anion. Solvents with high dielectric constants can better screen the electrostatic interactions between the ions, facilitating their separation and dissolution.
-
Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact strongly with the chloride anion and the imidazolium cation. For instance, protic solvents like alcohols can form hydrogen bonds with the Cl⁻ anion.
-
Size and Shape of the Solvent Molecules: The ability of solvent molecules to pack around the ions of the ionic liquid can influence solubility. Steric hindrance can limit the effective solvation of the ions.
-
Temperature: The effect of temperature on solubility depends on the sign of the enthalpy of dissolution. If the dissolution process is endothermic (absorbs heat), solubility will increase with temperature. Conversely, if it is exothermic (releases heat), solubility will decrease with increasing temperature.
Experimental Determination of Solubility: Protocols and Methodologies
Precise and reliable experimental data are crucial for understanding and utilizing the solubility of [Edimim][Cl]. Two common and robust methods for determining the solubility of ionic liquids in organic solvents are the gravimetric method and UV-Vis spectroscopy.
Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Experimental Protocol: Gravimetric Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest (e.g., ethanol, acetonitrile, acetone)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Vials with airtight caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated. A preliminary kinetic study can determine the minimum equilibration time.
-
-
Sample Collection:
-
After equilibration, stop the agitation and allow the undissolved solid to settle for several hours inside the temperature-controlled environment.
-
Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, gastight syringe fitted with a syringe filter. The filter prevents any undissolved solid particles from being transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the ionic liquid.
-
Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.
-
Weigh the container with the dry this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved ionic liquid by subtracting the initial mass of the empty container from the final mass of the container with the residue.
-
Calculate the mass of the solvent in the collected sample by subtracting the mass of the dissolved ionic liquid from the total mass of the collected saturated solution.
-
Express the solubility in a suitable unit, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per kilogram of solvent (molality).
-
Diagram of the Gravimetric Method Workflow
Caption: Workflow for the gravimetric determination of solubility.
UV-Vis Spectroscopic Method
For ionic liquids that possess a chromophore, such as the imidazolium ring in [Edimim][Cl], UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. This method relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The imidazolium ring typically exhibits a characteristic absorption peak in the UV region (around 210-220 nm)[1].
Experimental Protocol: UV-Vis Spectroscopic Determination of Solubility
Objective: To determine the solubility of this compound in a UV-transparent organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
UV-transparent organic solvent (e.g., acetonitrile, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the organic solvent in a volumetric flask.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the imidazolium cation using the pure solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c, where y is absorbance and x is concentration) should be determined.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of [Edimim][Cl] in the organic solvent as described in the gravimetric method (steps 1a and 1b).
-
-
Sample Preparation and Measurement:
-
After equilibration, allow the undissolved solid to settle.
-
Withdraw a small aliquot of the clear supernatant using a syringe fitted with a syringe filter.
-
Accurately dilute the saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely known.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.
-
Diagram of the UV-Vis Spectroscopic Method Workflow
Caption: Workflow for the UV-Vis spectroscopic determination of solubility.
Illustrative Solubility Data
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Dielectric Constant (at 20°C) | Predicted Solubility ( g/100 g solvent) |
| Methanol | Protic, Polar | 32.7 | > 50 |
| Ethanol | Protic, Polar | 24.5 | > 50 |
| Acetonitrile | Aprotic, Polar | 37.5 | > 50 |
| Acetone | Aprotic, Polar | 20.7 | 20 - 40 |
| Dichloromethane | Aprotic, Moderately Polar | 9.1 | 5 - 15 |
| Tetrahydrofuran (THF) | Aprotic, Weakly Polar | 7.6 | < 5 |
| Toluene | Nonpolar | 2.4 | < 1 |
| Hexane | Nonpolar | 1.9 | < 0.1 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual solubility will depend on the purity of the ionic liquid and the solvent, as well as the precise experimental conditions.
Discussion of Solubility Trends and Influencing Factors
The illustrative data in Table 1 highlight the general principle that "like dissolves like." this compound, being an ionic compound, is expected to be highly soluble in polar solvents, particularly those that are protic or have a high dielectric constant.
-
High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): The high solubility in alcohols can be attributed to their ability to form hydrogen bonds with the chloride anion and to effectively solvate both the cation and anion through dipole-dipole interactions.
-
High Solubility in Polar Aprotic Solvents (e.g., Acetonitrile): Acetonitrile, with its high dielectric constant and dipole moment, can effectively solvate the ions of [Edimim][Cl], leading to high solubility.
-
Moderate to Low Solubility in Less Polar Solvents (e.g., Acetone, Dichloromethane, THF): As the polarity and dielectric constant of the solvent decrease, its ability to solvate the ions of the ionic liquid diminishes, resulting in lower solubility.
-
Insolubility in Nonpolar Solvents (e.g., Toluene, Hexane): Nonpolar solvents lack the ability to form strong interactions with the charged ions of [Edimim][Cl]. The energy required to overcome the strong ion-ion interactions in the ionic liquid is not compensated by the weak van der Waals forces that would be formed between the ions and the nonpolar solvent molecules, leading to very low solubility.
Synthesis of this compound
For researchers who wish to synthesize this compound in-house, a typical procedure involves the quaternization of 1,2-dimethylimidazole.
Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylimidazole in a suitable solvent such as acetonitrile.
-
Addition of Alkylating Agent: Slowly add ethyl iodide or ethyl bromide to the stirred solution. An excess of the ethylating agent is often used to ensure complete reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 24 hours) to facilitate the quaternization reaction.
-
Product Isolation and Purification: After the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product, 1-ethyl-2,3-dimethylimidazolium iodide or bromide, can then be purified by recrystallization.
-
Anion Exchange: To obtain the chloride salt, the purified iodide or bromide salt is dissolved in water and passed through an anion exchange resin in the chloride form. Alternatively, a metathesis reaction with a chloride salt can be performed. After the exchange, the water is removed under vacuum to yield the final product, this compound[2].
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While ionic liquids have low volatility, they can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The solubility of this compound is a fundamental property that underpins its application in a wide range of chemical processes. This guide has provided a detailed overview of the theoretical principles governing its solubility, robust experimental protocols for its quantitative determination, and an illustrative summary of its expected behavior in various organic solvents. By understanding and experimentally determining the solubility of this versatile ionic liquid, researchers and professionals can unlock its full potential in their respective fields.
References
-
Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084. [Link]
-
Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis. Angewandte Chemie International Edition, 39(21), 3772-3789. [Link]
-
Seddon, K. R. (1997). Ionic liquids for clean technology. Journal of Chemical Technology & Biotechnology, 68(4), 351-356. [Link]
-
García-Saiz, A., de Pedro, I., Vallcorba, O., Migowski, P., Hernández, I., Fernández Barquin, L., Abrahams, I., Motevalli, M., Dupont, J., Gonzalez, J. A., & Fernández, J. R. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 60835-60844. [Link][2][3]
-
Domanska, U., & Marciniak, A. (2003). Solubility of 1-Dodecyl-3-methylimidazolium Chloride in Alcohols (C2−C12). The Journal of Physical Chemistry B, 107(23), 5471-5477. [Link]
-
ResearchGate. (2014). Is there anyone who known how to measure the concentration of an imidazolium-based ionic liquid diluted in water? Retrieved from [Link][1]
-
Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Chloride: Emphasis on Viscosity and Density
Abstract
This technical guide provides an in-depth analysis of the viscosity and density of the ionic liquid 1-ethyl-2,3-dimethylimidazolium chloride ([C₂mmim]Cl). Recognizing the current scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established structure-property relationships within the imidazolium ionic liquid family to project its physicochemical behavior. A primary focus is placed on the impact of C2 methylation, a key structural feature differentiating [C₂mmim]Cl from its more extensively studied isomer, 1-ethyl-3-methylimidazolium chloride ([C₂mim]Cl). This document is intended for researchers, scientists, and professionals in drug development and other fields where ionic liquids are of interest, providing both theoretical understanding and practical experimental guidance.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₁₃ClN₂ and a molecular weight of 160.64 g/mol , is a member of the imidazolium-based ionic liquid family.[1] Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as potential "green" solvents and materials for a wide range of applications, including catalysis, electrochemistry, and drug delivery. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds.
The viscosity and density of an ionic liquid are fundamental properties that govern its behavior in fluidic systems and are critical for process design and application development. For instance, in drug delivery, these properties influence dissolution rates, diffusion, and the overall formulation's stability and manufacturability.
A key structural feature of this compound is the methylation at the C2 position of the imidazolium ring. This seemingly minor alteration has a profound impact on the intermolecular forces and, consequently, the macroscopic properties of the ionic liquid, distinguishing it from its C2-protonated counterpart, 1-ethyl-3-methylimidazolium chloride.[2][3][4]
The Critical Role of C2 Methylation in Influencing Viscosity and Density
Impact on Interionic Interactions
In C2-protonated imidazolium ILs, the hydrogen atom at the C2 position is acidic and can participate in strong hydrogen bonding with the anion.[4] This hydrogen bonding network significantly influences the ordering and mobility of the ions. In this compound, the presence of a methyl group at the C2 position sterically hinders this direct hydrogen bonding interaction with the chloride anion.[3][6]
This alteration in the primary interaction site leads to a rearrangement of the ions, affecting the overall cohesive energy and free volume of the liquid. The loss of the C2-H...anion hydrogen bond generally leads to an increase in the rotational barrier for the anion around the cation.[3]
Expected Trends in Viscosity
The viscosity of ionic liquids is largely governed by the strength of the interionic forces and the free volume available for ionic motion. For imidazolium-based ILs, methylation at the C2 position has been consistently shown to increase viscosity compared to their C2-protonated analogues.[5] This can be attributed to:
-
Increased Rotational Hindrance: The bulkier methyl group restricts the rotation of the cation and the movement of the anion, leading to greater resistance to flow.[3][6]
-
Changes in Packing Efficiency: The altered shape of the cation due to the C2-methyl group can lead to less efficient packing of the ions, potentially reducing the free volume and thus increasing viscosity.
Therefore, it is anticipated that the viscosity of this compound will be significantly higher than that of 1-ethyl-3-methylimidazolium chloride under identical conditions.
Expected Trends in Density
The effect of C2 methylation on the density of imidazolium ILs is less straightforward and can be influenced by a combination of factors, including changes in molecular volume and packing efficiency. However, some general trends can be inferred. The addition of a methyl group increases the molecular weight. If the increase in molecular volume outweighs the potential for less efficient packing, the density may decrease. Conversely, if the packing becomes more compact despite the increased volume, the density could increase. Often, the introduction of a methyl group at the C2 position leads to a slight decrease or a comparable density to the C2-protonated counterpart.
Temperature Dependence of Viscosity and Density
For all ionic liquids, viscosity and density are strongly dependent on temperature.
-
Viscosity: The viscosity of liquids, including ionic liquids, decreases non-linearly with increasing temperature.[7] This is because the increased thermal energy allows the ions to overcome the cohesive forces more easily, resulting in lower resistance to flow.[7] The temperature dependence of viscosity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[5]
-
Density: The density of ionic liquids generally shows a linear decrease with increasing temperature.[8][9] This is due to the thermal expansion of the liquid; as the temperature increases, the volume occupied by the ions increases, leading to a lower density.[8]
Experimental Determination of Viscosity and Density
Accurate and reproducible measurement of viscosity and density is paramount for the reliable application of ionic liquids. The following section outlines standard protocols for these measurements.
Sample Preparation and Purity Considerations
The viscosity and density of ionic liquids are highly sensitive to impurities, particularly water and residual solvents from synthesis. Therefore, rigorous sample purification and characterization are essential.
Protocol for Sample Preparation:
-
Synthesis and Purification: this compound can be synthesized via the quaternization of 1,2-dimethylimidazole with ethyl chloride. The crude product should be purified by recrystallization or washing with a suitable solvent to remove unreacted starting materials and byproducts.
-
Drying: The purified ionic liquid must be dried under high vacuum (e.g., < 0.1 Pa) at an elevated temperature (e.g., 70-80 °C) for an extended period (e.g., > 48 hours) to minimize the water content.
-
Water Content Determination: The water content of the dried sample should be determined using Karl Fischer titration and should ideally be below 100 ppm.
-
Inert Atmosphere Handling: Due to the hygroscopic nature of many ionic liquids, all sample handling for physical property measurements should be performed under an inert atmosphere (e.g., in a glovebox).
Measurement of Density
A vibrating tube densimeter is a highly accurate and commonly used instrument for measuring the density of liquids.
Protocol for Density Measurement:
-
Calibration: Calibrate the vibrating tube densimeter with two standards of known density that bracket the expected density of the ionic liquid. Ultrapure water and dry air are common calibrants.
-
Temperature Equilibration: Set the desired temperature and allow the instrument to equilibrate.
-
Sample Injection: Carefully inject the dried ionic liquid sample into the measurement cell, ensuring no air bubbles are present.
-
Measurement: Once the temperature and oscillation period of the vibrating tube stabilize, record the density reading.
-
Temperature Ramp: Repeat the measurement at different temperatures to determine the temperature dependence of the density.
Measurement of Viscosity
Rotational viscometers or rheometers are versatile instruments for measuring the dynamic viscosity of ionic liquids.
Protocol for Viscosity Measurement:
-
Instrument Setup: Select the appropriate measuring geometry (e.g., cone-plate or parallel-plate) and calibrate the instrument according to the manufacturer's instructions.
-
Temperature Control: Utilize a Peltier or circulating fluid system to precisely control the sample temperature.
-
Sample Loading: Place a small, known volume of the dried ionic liquid onto the lower plate of the rheometer.
-
Gap Setting: Lower the upper geometry to the specified gap distance.
-
Shear Rate Sweep: Perform a shear rate sweep at a constant temperature to determine if the ionic liquid exhibits Newtonian or non-Newtonian behavior. For Newtonian fluids, viscosity is independent of the shear rate.
-
Temperature Sweep: At a constant shear rate (within the Newtonian plateau), perform a temperature sweep to measure the viscosity as a function of temperature.
Below is a diagram illustrating the general workflow for the experimental determination of viscosity and density.
Caption: Experimental workflow for the determination of viscosity and density of this compound.
Theoretical Frameworks for Viscosity and Density
Modeling Viscosity
The temperature dependence of viscosity in ionic liquids is often described by the semi-empirical Vogel-Fulcher-Tammann (VFT) equation:
η = η₀ * exp(B / (T - T₀))
where:
-
η is the dynamic viscosity
-
η₀ and B are empirical parameters
-
T is the absolute temperature
-
T₀ is the ideal glass transition temperature
This equation provides a good fit for the viscosity of many ionic liquids over a wide temperature range.[5]
Modeling Density
The density of ionic liquids as a function of temperature can typically be represented by a simple linear equation:
ρ = a + bT
where:
-
ρ is the density
-
T is the temperature
-
a and b are empirical constants, with 'b' being a negative value reflecting the decrease in density with increasing temperature.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the expected viscosity and density of this compound, with a strong emphasis on the influence of C2 methylation. While direct experimental data remains elusive in the public domain, the established principles of ionic liquid chemistry allow for informed predictions of its physicochemical behavior. The provided experimental protocols offer a robust framework for researchers to obtain the necessary data for their specific applications.
Future experimental studies are crucial to validate the predictions made in this guide and to fully characterize this promising ionic liquid. Such data will be invaluable for the rational design of processes and formulations in diverse fields, from pharmaceuticals to materials science.
References
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Role of C2 methylation and anion type on the physicochemical and thermal properties of imidazolium-based ionic liquids. Arabian Journal of Chemistry. [Link]
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Physicochemical properties of imidazolium-derived ionic liquids with different C-2 substitutions. Physical Chemistry Chemical Physics. [Link]
-
Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. Physical Chemistry Chemical Physics. [Link]
-
Effects of C(2) Methylation on Thermal Behavior and Interionic Interactions in Imidazolium-Based Ionic Liquids with Highly Symmetric Anions. Molecules. [Link]
-
Nature of the C2-methylation effect on the properties of imidazolium ionic liquids. RSC Publishing. [Link]
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This compound | C7H13ClN2. PubChem. [Link]
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Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. MDPI. [Link]
-
Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. ResearchGate. [Link]
-
Temperature dependence of viscosity. Wikipedia. [Link]
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1-Ethyl-2,3-dimethylimidazolium chloride safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 1-Ethyl-2,3-dimethylimidazolium chloride
Introduction
This compound is an ionic liquid, a class of salts that are liquid below 100°C. These compounds are gaining prominence in various scientific fields, including as solvents in organic synthesis, electrolytes in batteries, and as matrices for mass spectrometry, due to their low vapor pressure, high thermal stability, and tunable properties. However, their unique physical characteristics do not render them innocuous. A thorough understanding of the associated hazards is paramount for ensuring laboratory safety. This guide provides an in-depth analysis of the safety data for this compound, moving beyond a simple recitation of facts to offer practical, field-proven insights for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Properties
A foundational aspect of safety is the correct identification of the substance and its physical properties. These characteristics can influence its behavior under various laboratory conditions.
| Identifier | Value | Source |
| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium chloride | [1] |
| CAS Number | 92507-97-6 | [1] |
| Molecular Formula | C₇H₁₃ClN₂ | [1] |
| Molecular Weight | 160.64 g/mol | [1] |
| Appearance | Beige solid | [2] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is the first step in risk assessment.
GHS Label Elements:
Hazard Statements:
| GHS Classification | Hazard Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Expert Insight: Translating GHS into Practice
The GHS classifications provide a clear directive for risk mitigation.
-
H315 (Skin Irritation): This is not a substance to be handled with bare hands. The "irritation" classification implies that prolonged or repeated contact can lead to inflammation, redness, or dermatitis. The causality is the chemical's ability to disrupt the skin's natural barrier.
-
H319 (Serious Eye Irritation): This is a critical warning. Accidental eye contact can cause significant, potentially painful, and lasting damage. The mechanism involves chemical interaction with the sensitive tissues of the cornea and conjunctiva. This mandates the use of sealed eye protection.
-
H335 (Respiratory Irritation): As a solid, the primary risk is from inhaling airborne dust particles. These particles can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation. This underpins the need for handling in well-ventilated areas or with local exhaust ventilation.
Section 3: The Hierarchy of Controls for Safe Handling
A robust safety culture relies on a multi-layered approach to risk mitigation known as the Hierarchy of Controls. This framework prioritizes the most effective control measures down to the least effective. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle.
Sources
literature review of 1-Ethyl-2,3-dimethylimidazolium chloride
An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Chloride
Authored by a Senior Application Scientist
Foreword: Unveiling a Versatile Imidazolium Salt
This compound, often abbreviated as [EDIMIM]Cl, is a unique ionic liquid that has garnered significant interest within the scientific community. Unlike its more common analogue, 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), the methylation at the C(2) position of the imidazolium ring introduces notable changes in its physicochemical properties. These alterations, including an increased melting point, influence its behavior and expand its utility in a range of specialized applications.[1][2] This guide provides a comprehensive overview of [EDIMIM]Cl, from its fundamental properties and synthesis to its applications and safety protocols, offering researchers and development professionals a detailed resource for leveraging this compound in their work.
Core Characteristics: A Physicochemical Profile
Understanding the fundamental properties of this compound is crucial for its effective application. The presence of a methyl group at the C(2) position, in addition to the ethyl and methyl groups on the nitrogen atoms, distinguishes it from many other imidazolium-based ionic liquids.
Diagram: Chemical Structure of this compound
Caption: Structure of the 1-Ethyl-2,3-dimethylimidazolium cation and chloride anion.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium chloride | [3][4] |
| CAS Number | 92507-97-6 | [3][4][5] |
| Molecular Formula | C₇H₁₃ClN₂ | [3][5] |
| Molecular Weight | 160.64 g/mol | [3][5] |
| Appearance | Solid | [4] |
| Purity | ≥96% | [5] |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
The Impact of C(2) Methylation
The methylation at the C(2) position on the imidazolium ring is a critical structural feature. This modification is known to increase the melting point of the ionic liquid when compared to its C(2)-unsubstituted counterparts like [EMIM]Cl.[1][2] This structural alteration also influences the compound's thermal and magnetic properties, particularly when paired with certain anions to form paramagnetic ionic liquids.[1][2]
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a multi-step process that requires careful execution to ensure a high-purity product. The following protocol is based on established methodologies.[1]
Rationale of the Synthetic Pathway
The synthesis begins with the quaternization of 1,2-dimethylimidazole with an ethylating agent (ethyl iodide) to form the iodide salt. This is a standard SN2 reaction where the nucleophilic nitrogen of the imidazole attacks the electrophilic carbon of the ethyl iodide. The resulting iodide salt then undergoes anion exchange to replace the iodide with hydroxide, followed by neutralization with hydrochloric acid to yield the final chloride product. This multi-step approach is necessary to avoid direct reactions that might be less efficient or produce unwanted byproducts.
Diagram: Synthesis Workflow for [EDIMIM]Cl
Caption: Step-wise workflow for the synthesis of this compound.
Detailed Experimental Procedure
Materials:
-
1,2-dimethylimidazole (98%)
-
Ethyl iodide (98%)
-
Acetonitrile (HPLC grade)
-
Acetone
-
Anion exchange resin (e.g., Amberlite IRA-400, OH⁻ form)
-
Concentrated Hydrochloric Acid (36%)
-
Dichloromethane
-
Anhydrous Sodium Carbonate (Na₂CO₃)
Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide
-
Dissolve 1,2-dimethylimidazole (e.g., 9.38 g, 97.5 mmol) in 150 mL of acetonitrile in a round-bottom flask.[1]
-
Cool the stirred solution in an ice bath.
-
Add ethyl iodide (e.g., 11.68 g, 107.25 mmol) dropwise to the cooled solution.[1]
-
After the addition is complete, warm the reaction mixture to room temperature and then reflux for 24 hours.[1]
-
After reflux, cool the reaction mixture and remove the solvent under vacuum using a rotary evaporator.
-
Recrystallize the resulting solid from a mixture of acetone and acetonitrile to yield white crystals of 1-ethyl-2,3-dimethylimidazolium iodide.[1]
Step 2: Anion Exchange to Form the Hydroxide Salt
-
Dissolve the synthesized 1-ethyl-2,3-dimethylimidazolium iodide (e.g., 5 g, 19.84 mmol) in 500 mL of distilled water.[1]
-
Pass this solution through an anion exchange column (OH⁻ form) to obtain an iodide-free solution of 1-ethyl-2,3-dimethylimidazolium hydroxide.[1]
-
Causality: The resin exchanges the iodide anions (I⁻) from the solution for hydroxide anions (OH⁻), which are pre-loaded onto the column. The progress can be monitored by testing the eluate for the absence of iodide ions (e.g., using the Volhard method).
-
Step 3: Neutralization to Form the Chloride Salt
-
Neutralize the hydroxide solution from Step 2 with concentrated hydrochloric acid until a pH of 7 is reached.[1]
-
Causality: This is a classic acid-base neutralization reaction where the hydroxide base reacts with the hydrochloric acid to form the chloride salt and water. Careful control of pH is essential to ensure complete reaction without introducing excess acid.
-
-
Remove the water using a rotary evaporator, followed by further drying under high vacuum at 100°C to remove any residual water.[1]
Step 4: Final Purification
-
Dissolve the resulting solids in dichloromethane.
-
Dry the solution over anhydrous Na₂CO₃, then filter.[1]
-
Remove the dichloromethane solvent under vacuum to yield the final product, this compound, with a high yield (typically >95%).[1]
Key Applications in Research and Development
The unique properties of this compound make it a valuable compound in several advanced applications.
Precursor for Advanced Materials
A significant application of [EDIMIM]Cl is its use as a precursor in the synthesis of novel paramagnetic ionic liquids.[1][2] By reacting [EDIMIM]Cl with anhydrous iron(III) chloride (FeCl₃), researchers can synthesize 1-ethyl-2,3-dimethylimidazolium tetrachloroferrate ([EDIMIM][FeCl₄]).[1] These materials are of interest for their magnetic properties and potential use in applications where magnetic fields can tune material properties.[1]
Role in Biomass Processing
Like other imidazolium-based ionic liquids, [EDIMIM]Cl and its analogues are effective solvents for lignocellulosic biomass.[6][7][8] Their ability to dissolve cellulose allows for the breakdown of the recalcitrant structure of materials like wood and agricultural waste.[7][9] This pretreatment step is crucial for improving the yield of sugars, which can then be fermented into biofuels, aligning with the global push for more sustainable chemical processes.[7] The use of 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), a closely related compound, has been shown to facilitate the hydrolysis of cellulose and hemicellulose from biomass.[6]
Electrochemistry and Catalysis
The broader class of imidazolium chlorides serves as versatile components in electrochemistry and catalysis.[10][11] They can be used as solvents or reaction media that enhance selectivity and efficiency in various catalytic reactions.[10][11] Furthermore, they are precursors for advanced electrolytes used in energy storage devices like batteries and supercapacitors, valued for their ionic conductivity and electrochemical stability.[7][11][12]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.
Hazard Identification and GHS Classification
According to GHS classifications, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The signal word for this compound is "Warning".[3]
Recommended Personal Protective Equipment (PPE)
When handling this chemical, the following PPE is recommended:
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.
-
Respiratory Protection: In case of dust formation, use an appropriate dust mask.
Handling and Storage Protocols
-
Handling: Handle in a well-ventilated area to avoid the formation and inhalation of dust.[13] Avoid contact with skin and eyes.[13]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13] For long-term stability, it is recommended to store under an inert atmosphere.[4]
Conclusion and Future Outlook
This compound stands out as a specialized ionic liquid with distinct properties conferred by its C(2) methylated structure. While sharing some of the beneficial characteristics of the broader imidazolium salt family—such as utility in biomass processing and electrochemistry—its primary value lies in its role as a precursor for advanced functional materials, particularly paramagnetic ionic liquids. As research into tunable and "designer" ionic liquids continues, the unique structural motifs of compounds like [EDIMIM]Cl will become increasingly important. Further investigation into its physicochemical properties, such as viscosity, density, and conductivity, will be crucial for optimizing its use in various applications and unlocking its full potential in materials science, green chemistry, and beyond.
References
- 1-Ethyl-3-methylimidazolium Chloride: A Key Intermediate for Organic Synthesis. (n.d.). Google Cloud.
- 1-Ethyl-3-methylimidazolium chloride SDS, 65039-09-0 Safety Data Sheets. (n.d.). ECHEMI.
- This compound | C7H13ClN2 | CID 2734165. (n.d.). PubChem.
- 1-Ethyl-2,3-dimethylimidazolium | C7H13N2+ | CID 2734166. (n.d.). PubChem.
- Dissolving lignocellulosic biomass in a 1-butyl-3-methylimidazolium chloride–water mixture. (2025). ResearchGate.
- Exploring the Properties and Applications of 1-Ethyl-3-methylimidazolium Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate.
- García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5, 60835.
- 1-Ethyl-3-methylimidazolium chloride, >98%. (n.d.). RoCo Global.
- Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion. (2021). MDPI.
- Examples of powerful solvents for lignocellulosic biomass. (n.d.). ResearchGate.
- Application of Ionic Liquids in Electrochemistry—Recent Advances. (n.d.). MDPI.
- This compound | 92507-97-6. (n.d.). Sigma-Aldrich.
- 1-Ethyl-2, 3-dimethylimidazolium chloride, min 96%, 100 grams. (n.d.). Strem.
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Methodological & Application
Application Notes & Protocols: 1-Ethyl-2,3-dimethylimidazolium Chloride as a Versatile Catalyst in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-Ethyl-2,3-dimethylimidazolium chloride ([Edmim]Cl), an ionic liquid demonstrating significant potential as a catalyst and reaction medium in organic synthesis. Moving beyond its role as a "green" solvent, this document elucidates its function as an active promoter for key carbon-carbon and carbon-nitrogen bond-forming reactions. We will detail its application in the synthesis of high-value heterocyclic compounds, including quinoxalines, dihydropyrimidinones (via the Biginelli reaction), and 1,8-dioxo-octahydroxanthenes, as well as in fundamental transformations like the Knoevenagel condensation. The protocols provided herein are synthesized from established methodologies for imidazolium-based catalysts, offering a robust starting point for researchers in synthetic chemistry and drug development.
Introduction: The Catalytic Role of Imidazolium Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable physicochemical properties. While initially explored as environmentally benign solvents, their utility has expanded into the realm of catalysis.[1] Imidazolium salts, such as this compound, are particularly noteworthy. The catalytic activity of [Edmim]Cl stems from its ability to act as a mild Brønsted or Lewis acid and its capacity to stabilize transition states through hydrogen bonding and other non-covalent interactions.
The cation, 1-Ethyl-2,3-dimethylimidazolium ([Edmim]⁺), possesses a potentially acidic proton at the C2 position of the imidazolium ring, although methylation at C2 in [Edmim]Cl blocks this specific site. However, the overall electrophilicity of the ring and its interaction with anions can still facilitate reactions.[2][3] The chloride anion (Cl⁻) can act as a hydrogen bond acceptor or a nucleophile, contributing to the catalytic cycle. This dual functionality allows [Edmim]Cl to effectively catalyze a variety of condensation reactions, often under solvent-free or aqueous conditions, enhancing the green credentials of the synthetic process.
Application I: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals and biologically active molecules.[4] The most common synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] Imidazolium-based ionic liquids have been shown to be effective catalysts for this transformation, promoting the reaction under mild conditions.[6]
Mechanistic Rationale
The ionic liquid plays a crucial role in activating the carbonyl groups of the 1,2-dicarbonyl compound. The imidazolium cation, acting as a Brønsted acid, protonates a carbonyl oxygen, increasing its electrophilicity. This facilitates the nucleophilic attack by the amino group of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration, also promoted by the catalyst, lead to the formation of the quinoxaline ring.[7]
General Workflow for Quinoxaline Synthesis
Caption: General workflow for the [Edmim]Cl-catalyzed synthesis of quinoxalines.
Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol is adapted from established procedures using Brønsted acidic ionic liquids as catalysts.[8]
-
Reactant Preparation : In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine o-phenylenediamine (1.0 mmol, 108 mg), benzil (1.0 mmol, 210 mg), and this compound (10 mol%, 16.3 mg).
-
Reaction Conditions : Add ethanol (5 mL) as the solvent. Stir the mixture at room temperature.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 15-30 minutes.
-
Work-up : Upon completion, add 10 mL of cold water to the reaction mixture. The product will precipitate out of the solution.
-
Isolation and Purification : Filter the solid precipitate using a Büchner funnel and wash it with cold water (2 x 10 mL). The crude product can be further purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time | Yield | Reference |
| o-phenylenediamine | Benzil | [Msei]Cl | EtOH | 15 min | 98% | [8] |
| 4-methyl-1,2-phenylenediamine | Benzil | C-2 | Water | 20 min | 99% | [6] |
| o-phenylenediamine | Acenaphthenequinone | CrCl₂·6H₂O | EtOH | 14 min | High | [4] |
| Table 1: Comparative data for quinoxaline synthesis using various catalytic systems. Note: [Msei]Cl is 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride and C-2 is an ionic liquid functionalized cellulose.[6][8] |
Application II: One-Pot Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a cornerstone multi-component reaction (MCR) where an aldehyde, a β-ketoester, and urea (or thiourea) condense to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9] These molecules are of significant interest in medicinal chemistry due to their wide range of biological activities.[10] The classical reaction requires strong acids and long reaction times, but ionic liquids can promote this transformation efficiently under milder conditions.[11]
Mechanistic Rationale
The reaction is believed to proceed via an iminium intermediate, formed from the reaction of the aldehyde and urea. The ionic liquid catalyzes this initial condensation. The subsequent addition of the β-ketoester enolate to the iminium ion, followed by cyclization and dehydration, affords the final DHPM product. The catalyst facilitates each step by activating the reactants and stabilizing charged intermediates.
Caption: Simplified mechanism of the Biginelli reaction catalyzed by [Edmim]Cl.
Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This is a representative protocol for the Biginelli reaction.[12]
-
Reactant Preparation : In a 50 mL round-bottom flask, mix benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.3 mmol, 169 mg), urea (2.0 mmol, 120 mg), and [Edmim]Cl (10 mol%, 16.3 mg).
-
Reaction Conditions : Heat the reaction mixture to 90°C with magnetic stirring. Solvent-free conditions are often effective.
-
Monitoring : Monitor the reaction by TLC using a hexane:ethyl acetate (1:1) eluent.
-
Work-up : After completion (typically 1-2 hours), cool the reaction mixture to room temperature. Add ethyl acetate (15 mL) to extract the product.
-
Isolation and Purification : Separate the ethyl acetate layer. The catalyst ([Edmim]Cl) often remains as a separate phase or can be washed out with water. Distill the ethyl acetate to isolate the crude product. Recrystallize the solid from ethanol to obtain the pure DHPM.
| Aldehyde | β-Dicarbonyl | (Thio)urea | Catalyst | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Urea | CSIL | 60 | 92 | [12] |
| 4-Cl-Benzaldehyde | Ethyl Acetoacetate | Urea | DCPD | 35 | 96 | [9] |
| 4-NO₂-Benzaldehyde | Ethyl Acetoacetate | Urea | Boric Acid | 30 | 95 | [11] |
| Table 2: Performance of various catalysts in the Biginelli reaction. CSIL is a chitosan-immobilized ionic liquid; DCPD is dicalcium phosphate dihydrate.[9][11][12] |
Application III: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[13] Imidazolium-based ionic liquids can serve as both the catalyst and the reaction medium, often providing excellent yields under mild, solvent-free conditions.[14][15]
Protocol: Synthesis of (E)-ethyl 2-cyano-3-phenylacrylate
This protocol is adapted from procedures using similar ionic liquids.[16]
-
Reactant Preparation : In a vial, combine benzaldehyde (1.0 mmol, 106 mg), ethyl cyanoacetate (1.0 mmol, 113 mg), and [Edmim]Cl (0.5 mmol, 81.5 mg). The ionic liquid will act as both catalyst and solvent.
-
Reaction Conditions : Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitoring : The reaction is typically very fast and can be monitored by TLC (hexane:ethyl acetate 4:1). Completion is often observed within 5-20 minutes.
-
Work-up : Add water (10 mL) to the reaction mixture. The product will precipitate as a solid. The ionic liquid will dissolve in the aqueous phase.
-
Isolation : Filter the solid product, wash with water, and dry. Further purification is usually not necessary. The aqueous phase containing the ionic liquid can be evaporated to recover the catalyst for reuse.
| Aldehyde | Active Methylene | Catalyst | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | 20 | 96 | [16] |
| 4-NO₂-Benzaldehyde | Malononitrile | [MeOEtMIM]⁺[CF₃COO]⁻ | 5 | 98 | [14] |
| Cyclohexanone | Malononitrile | DBU/H₂O | 60 | 95 | [16] |
| Table 3: Comparative results for the Knoevenagel condensation.[14][16] |
Application IV: Synthesis of 1,8-Dioxo-octahydroxanthenes
Xanthene derivatives are valuable scaffolds in medicinal chemistry and materials science.[17][18] The synthesis of 1,8-dioxo-octahydroxanthenes is typically achieved through the condensation of two equivalents of a 1,3-cyclic dione (like dimedone) with one equivalent of an aldehyde.[19] Ionic liquids have proven to be efficient catalysts for this transformation.[20]
Protocol: Synthesis of 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
This protocol is based on the use of [bmim]ClO₄ as the catalyst and can be adapted for [Edmim]Cl.[20]
-
Reactant Preparation : To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol, 140.5 mg), 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (2 mmol, 280 mg), and [Edmim]Cl (4 mmol, 650 mg).
-
Reaction Conditions : Heat the mixture to 100°C and stir. The reaction proceeds under solvent-free conditions.
-
Monitoring : Monitor the reaction's progress by TLC.
-
Work-up : After completion (typically 30-60 minutes), cool the reaction mixture to room temperature. Add water (5 mL).
-
Isolation : A solid will separate out. Filter the solid, wash with water, and dry to obtain the pure product.
Conclusion
This compound is a highly effective and versatile catalyst for a range of important organic transformations. Its ability to function under mild, often solvent-free conditions, combined with its potential for recyclability, aligns with the principles of green chemistry. The protocols outlined in this guide demonstrate its utility in synthesizing complex heterocyclic structures, providing a valuable tool for researchers in organic synthesis and drug discovery. Further optimization of catalyst loading, temperature, and reaction times for specific substrates is encouraged to maximize efficiency.
References
-
One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. (n.d.). International Journal of Science and Research (IJSR). [Link]
-
An efficient synthesis of 1,8-dioxo-octahydroxanthenes using heterogeneous catalysts. (n.d.). ResearchGate. [Link]
-
A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes. (2007). Chemistry Central Journal. [Link]
-
A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. (2012). Molecules. [Link]
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A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid. (2014). American Chemical Science Journal. [Link]
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Baghernejad, B., & Nuhi, F. (2022). A new approach to the facile synthesis of 1,8-dioxooctahydroxanthene using nano-TiO2/ CNT as an efficient catalyst. Chemical Review and Letters. [Link]
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Binder, J. B., & Raines, R. T. (2009). Kinetic model for the hydrolysis of lignocellulosic biomass in the ionic liquid, 1-ethyl-3-methyl-imidazolium chloride. Green Chemistry. [Link]
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Rostami, A., & Tahmasbi, B. (2017). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Advances. [Link]
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Paul, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry. [Link]
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Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.). ResearchGate. [Link]
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Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. [Link]
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Scheme 1 The Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate. (n.d.). ResearchGate. [Link]
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One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (n.d.). Oriental Journal of Chemistry. [Link]
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Latvian Journal of Chemistry. [Link]
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Salvitti, C., et al. (2021). The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry. [Link]
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Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Journal of Chemical Reviews. [Link]
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1-Ethyl-2,3-dimethylimidazolium. (n.d.). PubChem. [Link]
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Effective One-Component Organocatalysts for Eco-Friendly Production of Cyclic Carbonates. (2024). International Journal of Molecular Sciences. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules. [Link]
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This compound. (n.d.). PubChem. [Link]
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1-ethyl-3-methylimidazolium chloride – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. (n.d.). ResearchGate. [Link]
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De Pedro, I., et al. (2013). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions. [Link]
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A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2015). Journal of the Mexican Chemical Society. [Link]
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A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2015). Redalyc. [Link]
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1-Ethyl-2,3-dimethylimidazolium chloride for cellulose dissolution and processing
An Application Guide to Cellulose Dissolution and Processing Using 1-Ethyl-2,3-dimethylimidazolium Chloride
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound ([EMIM]Cl) for the dissolution and subsequent processing of cellulose. The protocols and insights contained herein are synthesized from established literature and best practices to ensure scientific integrity and experimental success.
Introduction: The Challenge and Opportunity of Cellulose
Cellulose is the most abundant renewable biopolymer on Earth, with an estimated annual production of over 90 billion metric tons.[1] Its inherent properties—biodegradability, biocompatibility, and high mechanical strength—make it a highly attractive feedstock for a new generation of sustainable materials, from biocompatible composites to advanced drug delivery vehicles.[1][2]
However, the widespread utilization of cellulose is hampered by its poor solubility in common solvents. This is due to the extensive network of intra- and intermolecular hydrogen bonds that hold the polymer chains together in a highly crystalline structure.[1][3] Traditional methods for cellulose dissolution often rely on harsh, toxic, and volatile solvents that pose significant environmental and safety concerns and are difficult to recycle.[1]
The advent of ionic liquids (ILs), organic salts with melting points below 100 °C, marked a paradigm shift in cellulose processing.[4] First reported as effective cellulose solvents in 2002, certain ILs can dissolve high concentrations of cellulose without derivatization, opening a pathway for environmentally benign processing.[4][5] Among these, this compound ([EMIM]Cl) has emerged as a particularly effective and well-studied solvent for this purpose.
Profile of a Cellulose Solvent: this compound
This compound, a member of the imidazolium-based ionic liquid family, possesses a unique combination of properties that make it an excellent solvent for cellulose. Its structure, featuring a methylated C(2) position on the imidazolium ring, influences its thermal and physical characteristics.[6][7]
Physicochemical Properties
A clear understanding of the physical and chemical properties of [EMIM]Cl is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium chloride | [8] |
| Molecular Formula | C₇H₁₃ClN₂ | [8] |
| Molecular Weight | 160.64 g/mol | [8][9] |
| CAS Number | 92507-97-6 | [8][9] |
| Appearance | White to off-white solid/crystals | [7] |
| Purity (Typical) | ≥96% | [9] |
Synthesis and Purity Considerations
[EMIM]Cl is typically synthesized via the quaternization of 1,2-dimethylimidazole with an ethylating agent like ethyl iodide, followed by anion exchange.[7] For consistent and reproducible cellulose dissolution, the purity of the ionic liquid is paramount. Impurities, particularly water and residual halides from synthesis, can significantly impact the dissolution efficiency and may lead to cellulose degradation at elevated temperatures. Commercial suppliers typically offer grades with purity levels of 96% or higher.[9]
Safety, Handling, and Storage
While ionic liquids are often lauded for their low volatility, they are not without hazards and must be handled with appropriate care.
-
Hazards: [EMIM]Cl is classified as a skin and serious eye irritant.[10][11] Inhalation may cause respiratory irritation.[10] It is crucial to consult the latest Safety Data Sheet (SDS) before use.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][12][14] Work should be conducted in a well-ventilated area or a fume hood.[10][12]
-
Handling: Avoid creating dust.[10][11] Wash hands thoroughly after handling.[10][11] Prevent contact with skin and eyes.[12][14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[9][10]
Mechanism of Cellulose Dissolution
The dissolution of cellulose in [EMIM]Cl is a complex process driven by specific molecular interactions that disrupt the polymer's hydrogen-bonding network.
The prevailing mechanism suggests that the chloride anion (Cl⁻) plays the primary role. It acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl (-OH) groups of the cellulose chains. This interaction effectively breaks the native intra- and inter-chain hydrogen bonds that maintain the crystalline structure of cellulose, allowing the polymer chains to separate and become solvated.[3] While the anion is the key player, the imidazolium cation is also understood to interact with the cellulose chain, contributing to the overall solvation process.[3]
Caption: Mechanism of Cellulose Dissolution by [EMIM]Cl.
Experimental Protocols
The following protocols provide a framework for the dissolution of cellulose, its regeneration into new materials, and the recycling of the ionic liquid solvent.
Protocol 1: Dissolution of Cellulose in [EMIM]Cl
This protocol describes the standard procedure for dissolving microcrystalline cellulose (MCC) or other cellulose sources in [EMIM]Cl.
Materials & Equipment:
-
This compound ([EMIM]Cl, ≥96% purity)
-
Microcrystalline cellulose (MCC) or other cellulose source (e.g., cotton, wood pulp)
-
Vacuum oven
-
Jacketed glass reactor with overhead mechanical stirrer
-
Heating mantle or oil bath with temperature controller
-
Nitrogen or Argon supply
-
Analytical balance
Procedure:
-
Pre-treatment (Crucial): Dry the cellulose powder in a vacuum oven at 80-100 °C overnight to remove absorbed water. Simultaneously, dry the [EMIM]Cl under vacuum at 80 °C to remove moisture, which can significantly hinder dissolution.
-
Loading: Transfer the desired amount of dried [EMIM]Cl to the jacketed reactor. Begin heating the IL to the target temperature (typically 80-110 °C) under a slow stream of inert gas (N₂ or Ar).
-
Dispersion: Once the IL is at temperature and molten, begin stirring to create a vortex.
-
Addition of Cellulose: Add the dried cellulose powder to the stirring ionic liquid in small portions. Adding the cellulose too quickly can lead to clumping and the formation of a highly viscous, undissolved gel on the surface.[4]
-
Dissolution: Continue stirring at the set temperature. The time required for complete dissolution depends on the cellulose source, particle size, concentration, and temperature, but typically ranges from a few hours to 24 hours.[2] A successful dissolution results in a clear, viscous, and homogenous solution.
-
Expert Tip: For high molecular weight cellulose or higher concentrations (>10 wt%), using microwave irradiation can significantly accelerate the dissolution process.[5]
-
Caption: Experimental Workflow for Cellulose Dissolution.
Protocol 2: Regeneration of Cellulose from Solution
Cellulose can be regenerated from the ionic liquid solution by introducing a non-solvent (also called an anti-solvent), which causes the cellulose to precipitate. The morphology of the regenerated material depends on the regeneration conditions.
Materials & Equipment:
-
Cellulose/[EMIM]Cl solution (from Protocol 1)
-
Anti-solvent: Deionized water, ethanol, or acetone[5]
-
Beaker or precipitation bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Centrifuge (optional)
-
Freeze-dryer or vacuum oven
Procedure:
-
Precipitation: Slowly add the viscous cellulose/[EMIM]Cl solution into a stirred bath of the chosen anti-solvent (e.g., deionized water). The cellulose will immediately precipitate as a white solid.
-
Causality: The anti-solvent has a higher affinity for the ionic liquid than the cellulose does. It disrupts the IL-cellulose interaction, allowing the cellulose's native hydrogen bonds to reform, causing it to precipitate out of solution.
-
-
Washing: The regenerated cellulose must be thoroughly washed to remove all traces of the ionic liquid. This is typically done by repeatedly washing with fresh anti-solvent. Soaking the precipitate for several hours or overnight is recommended.
-
Isolation: Collect the regenerated cellulose by filtration or centrifugation.
-
Drying: Dry the purified cellulose product. For a porous, high-surface-area material (aerogel/hydrogel), freeze-drying is the preferred method. For films or denser materials, drying in a vacuum oven is suitable.
Protocol 3: Recycling of the Ionic Liquid
A key advantage of using ILs is their potential for recycling, which is critical for both economic viability and environmental sustainability.
Procedure:
-
Collection: Combine the filtrate and all washings from Protocol 2. This solution contains the [EMIM]Cl diluted in the anti-solvent.
-
Solvent Removal: Remove the anti-solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Transfer the recovered, concentrated [EMIM]Cl to a flask and dry it under high vacuum at an elevated temperature (e.g., 80 °C) to remove the final traces of the anti-solvent.
-
Verification: The purity of the recycled [EMIM]Cl should be verified before reuse, as residual water can impact its performance in subsequent dissolution cycles.
Caption: Workflow for Cellulose Regeneration and IL Recycling.
Applications in Material Science and Drug Development
The ability to dissolve and regenerate cellulose using [EMIM]Cl opens up a vast array of applications:
-
Fiber Spinning: The cellulose/[EMIM]Cl solution can be extruded through a spinneret into a regeneration bath to produce high-strength cellulosic fibers (Lyocell-type process).
-
Film and Membrane Casting: Solutions can be cast onto a surface, and the cellulose can be regenerated to form dense or porous films and membranes for filtration, packaging, or biomedical applications.
-
Hydrogels and Aerogels: Regeneration in a controlled manner can produce highly porous 3D structures suitable for tissue engineering scaffolds, absorbent materials, or as matrices for controlled drug release.
-
Composites: Cellulose can be blended with other polymers or nanoparticles in the ionic liquid solution before regeneration to create novel composite materials with enhanced properties.[15]
-
Nanocellulose Production: Treatment of microcrystalline cellulose with [EMIM]Cl can be used as a method to produce cellulose nanocrystals, which have applications as rheology modifiers and reinforcing agents.[2]
-
Chemical Derivatization: The homogenous solution of cellulose in [EMIM]Cl provides an ideal medium for performing chemical reactions (e.g., esterification, etherification) on the cellulose backbone under controlled conditions.[4]
References
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- 15. Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials [mdpi.com]
The Challenge of Biomass Recalcitrance and the Role of Ionic Liquids
An Application Guide to Biomass Pretreatment Using 1-Ethyl-3-methylimidazolium Chloride
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a detailed technical guide on the application of the ionic liquid 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) for the pretreatment of lignocellulosic biomass. It is designed for researchers, scientists, and professionals in fields requiring efficient biomass deconstruction, such as biofuel production and the development of bio-based pharmaceuticals. This guide moves beyond simple protocols to explain the underlying mechanisms and critical parameters that govern success, ensuring a foundation of scientific integrity and practical insight.
Note on Nomenclature: While the topic specifies 1-Ethyl-2,3-dimethylimidazolium chloride, the vast majority of published research in biomass pretreatment refers to its close analogue, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl). This guide will focus on [EMIM]Cl, as it is the compound for which extensive protocols and mechanistic data are available.
Lignocellulosic biomass is a vast, renewable resource for producing biofuels, biochemicals, and advanced materials. However, its complex and rigid structure, a composite of cellulose, hemicellulose, and lignin, makes it highly resistant to enzymatic degradation—a characteristic known as biomass recalcitrance.[1][2] Effective pretreatment is therefore a critical and often rate-limiting step to unlock the potential of biomass by making the cellulosic components accessible to enzymes.[1]
Ionic liquids (ILs), a class of organic salts that are liquid at or near room temperature, have emerged as powerful solvents for biomass processing.[3][4] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, allow them to disrupt the intricate lignocellulosic matrix under relatively mild conditions.[5][6] Among these, imidazolium-based ILs are particularly effective.[6]
Mechanism of Action: How [EMIM]Cl Deconstructs Biomass
The effectiveness of [EMIM]Cl in biomass pretreatment stems from its ability to selectively disrupt the hydrogen-bond network that holds cellulose chains together, leading to the dissolution of this primary structural component.[7][8]
-
Role of the Anion (Cl⁻): The chloride anion is a strong hydrogen-bond acceptor. It competitively forms hydrogen bonds with the hydroxyl groups of the cellulose polymers, effectively breaking the extensive intra- and inter-molecular hydrogen bonds that give cellulose its crystalline and recalcitrant nature.[4][8]
-
Role of the Cation ([EMIM]⁺): The 1-ethyl-3-methylimidazolium cation interacts with the electron-rich oxygen atoms of the cellulose backbone, contributing to the separation and solvation of the polymer chains.
-
Impact on Lignin and Hemicellulose: While cellulose dissolution is the primary mechanism, [EMIM]Cl treatment also partially dissolves lignin and hemicellulose.[5][9][10] This action removes these encrusting polymers, further increasing the porosity and accessibility of the cellulose surface for enzymatic attack.[11]
The overall process transforms the rigid, crystalline structure of native cellulose (Cellulose I) into a more amorphous and accessible form (Cellulose II) upon regeneration, significantly enhancing the efficiency of subsequent enzymatic hydrolysis.[7][12]
Caption: Mechanism of biomass deconstruction using [EMIM]Cl.
Application Notes: Optimizing Pretreatment Conditions
The success of [EMIM]Cl pretreatment is not solely dependent on the ionic liquid itself but is a function of several critical process parameters.
| Parameter | Typical Range | Impact and Scientific Rationale |
| Temperature | 100 - 160 °C | Higher temperatures decrease IL viscosity and increase the rate of biomass dissolution. However, temperatures above 160°C risk thermal degradation of both the sugars and the ionic liquid itself.[13] |
| Time | 30 min - 16 hours | Longer residence times generally lead to more extensive delignification and cellulose decrystallization. The optimal time is a balance between achieving desired disruption and minimizing energy costs and potential side reactions.[14] |
| Biomass Loading | 5 - 20% (w/w) | Higher loadings are economically favorable but significantly increase the viscosity of the mixture, impeding mass and heat transfer. This can lead to incomplete dissolution and lower sugar yields.[14] |
| Biomass Particle Size | < 1 mm | Smaller particle sizes increase the surface area available for interaction with the IL, accelerating the dissolution process. Milling or grinding is a standard preparatory step. |
| Water Content | < 5% (w/w) | Water is highly detrimental as it preferentially forms hydrogen bonds with the IL anions, significantly impairing the IL's ability to dissolve cellulose.[8][10] Karl Fischer titration is recommended to verify water content in the IL.[15] |
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step workflow for the pretreatment of lignocellulosic biomass with [EMIM]Cl, followed by enzymatic hydrolysis and analysis.
Caption: Experimental workflow for biomass pretreatment and analysis.
Protocol 1: [EMIM]Cl Pretreatment of Lignocellulosic Biomass
Objective: To deconstruct lignocellulosic biomass (e.g., corn stover, switchgrass) using [EMIM]Cl to increase its susceptibility to enzymatic hydrolysis.
Materials:
-
1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), purity >95%, water content <1%
-
Dried lignocellulosic biomass, ground to pass a 40-mesh screen
-
Deionized (DI) water (as anti-solvent)
-
Acetone (for washing)
Equipment:
-
Three-neck round-bottom flask or jacketed glass reactor
-
Heating mantle or oil bath with thermocouple and PID controller
-
Overhead mechanical stirrer with a high-torque motor
-
Condenser and nitrogen/argon inlet
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Freeze-dryer or vacuum oven
-
Rotary evaporator (for IL recycling)
Procedure:
-
Setup: Assemble the reactor with the overhead stirrer, condenser, and a nitrogen/argon inlet to maintain an inert atmosphere and prevent moisture ingress.
-
IL Loading: Add 100 g of [EMIM]Cl to the reactor. Begin stirring and heat the IL to the target temperature (e.g., 120 °C).
-
Biomass Addition: Once the IL reaches the target temperature, slowly add 10 g of the dried biomass to achieve a 10% (w/w) loading.
-
Reaction: Maintain the temperature and stirring for the desired duration (e.g., 3 hours). The mixture will become a dark, viscous slurry.
-
Precipitation: After the reaction, allow the mixture to cool slightly (to ~80 °C). Slowly add 200 mL of DI water to the vigorously stirred mixture. The dissolved cellulose-rich material will precipitate out.
-
Filtration: Filter the suspension using a Büchner funnel. The solid, pretreated biomass is collected on the filter paper. The filtrate contains the [EMIM]Cl, water, and soluble lignin/hemicellulose fractions.
-
Washing: Wash the collected solid cake thoroughly with 3-4 volumes of hot DI water, followed by a final wash with acetone to displace the water and aid in drying. This step is critical to remove any residual IL, which can inhibit enzymes.[16]
-
Drying: Dry the washed biomass in a vacuum oven at 60 °C or by freeze-drying until a constant weight is achieved.
-
IL Recycling (Optional): The filtrate can be processed to recover the IL. Remove the water using a rotary evaporator under reduced pressure. The recovered IL should be analyzed for purity and water content before reuse.[17][18]
Protocol 2: Enzymatic Hydrolysis of Pretreated Biomass
Objective: To quantify the effectiveness of the pretreatment by measuring the yield of fermentable sugars.
Materials:
-
Pretreated, dried biomass from Protocol 1
-
Untreated biomass (as a control)
-
Citrate buffer (50 mM, pH 4.8)
-
Commercial cellulase enzyme cocktail (e.g., Cellic® CTec2)
-
Sodium azide (to prevent microbial growth)
Equipment:
-
Shaking incubator
-
50 mL screw-cap tubes
-
Centrifuge
-
HPLC system with a suitable column (e.g., Bio-Rad Aminex HPX-87H) and Refractive Index (RI) detector
Procedure:
-
Reaction Setup: In a 50 mL tube, add 1.0 g of pretreated biomass.
-
Add 20 mL of 50 mM citrate buffer (pH 4.8) to achieve a 5% solid loading.
-
Add sodium azide to a final concentration of 0.02% (w/v).
-
Pre-incubation: Place the tubes in a shaking incubator at 50 °C for 15 minutes to equilibrate the temperature.
-
Enzyme Addition: Add the cellulase cocktail at a specified loading (e.g., 20 FPU per gram of cellulose).
-
Hydrolysis: Incubate at 50 °C with shaking at 150 rpm for 72 hours.
-
Sampling: At timed intervals (e.g., 24, 48, 72 hours), withdraw a small aliquot (e.g., 500 µL).
-
Sample Preparation: Centrifuge the aliquot at 10,000 x g for 5 minutes to pellet the solids. Filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Analyze the filtered sample by HPLC to determine the concentration of glucose and other released sugars.
-
Calculation: Calculate the sugar yield as a percentage of the theoretical maximum based on the initial cellulose content of the biomass.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Biomass Dissolution | 1. Water content in IL is too high. 2. Biomass loading is too high. 3. Insufficient temperature or time. | 1. Dry the IL under vacuum before use; verify with Karl Fischer titration. 2. Reduce biomass loading to 5-10%. 3. Increase temperature or reaction time within optimal ranges. |
| Low Sugar Yield After Hydrolysis | 1. Ineffective pretreatment. 2. Residual IL inhibiting enzymes. 3. Suboptimal hydrolysis conditions (pH, temp). | 1. Re-evaluate and optimize pretreatment parameters. 2. Increase the volume and number of washing steps for the regenerated biomass. 3. Verify pH of buffer and incubator temperature. |
| High Viscosity Impedes Stirring | 1. High biomass loading. 2. Pretreatment temperature is too low. | 1. Decrease biomass loading. 2. Increase the reaction temperature to lower IL viscosity. |
| Poor IL Recovery/Recycling | 1. Thermal degradation of the IL. 2. Accumulation of impurities (lignin, sugars). | 1. Ensure evaporation temperature for water removal does not exceed the IL's decomposition temperature. 2. Consider additional purification steps for the recycled IL, such as activated carbon treatment. |
Concluding Remarks
Pretreatment with 1-Ethyl-3-methylimidazolium chloride is a highly effective method for overcoming the recalcitrance of lignocellulosic biomass, enabling significantly higher yields in subsequent enzymatic saccharification. The mechanism, centered on the disruption of cellulose's hydrogen-bond network, is well-understood, allowing for the rational optimization of process parameters. While challenges related to the cost, viscosity, and recycling of ionic liquids remain key considerations for industrial-scale implementation, ongoing research continues to address these hurdles.[19][20] For laboratory and research applications, the protocols and insights provided in this guide offer a robust framework for successfully harnessing the power of [EMIM]Cl to unlock the value of biomass.
References
-
Szczepaniak, W., et al. (2020). An integrated process of ionic liquid pretreatment and enzymatic hydrolysis of lignocellulosic biomass with immobilised cellulase. BioResources. Available at: [Link]
-
Dotsenko, A. S., et al. (2018). Complex effect of lignocellulosic biomass pretreatment with 1-butyl-3-methylimidazolium chloride ionic liquid on various aspects of ethanol and fumaric acid production by immobilized cells within SSF. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2021). Effects of Metal Chloride Salt Pretreatment and Additives on Enzymatic Hydrolysis of Poplar. MDPI. Available at: [Link]
-
Mäki-Arvela, P., et al. (2017). The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. PMC - NIH. Available at: [Link]
-
Padrino, B., et al. (2021). Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion. MDPI. Available at: [Link]
-
Barber-Lluch, E., et al. (2021). Technoeconomic Assessment of a Biomass Pretreatment + Ionic Liquid Recovery Process with Aprotic and Choline Derived Ionic Liquids. ACS Publications. Available at: [Link]
-
Zhang, Q., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. MDPI. Available at: [Link]
-
Poudel, P. B., et al. (2017). Facile Pretreatment of Lignocellulosic Biomass at High Loadings in Room Temperature Ionic Liquids. ResearchGate. Available at: [Link]
-
Gschwend, F. J. V., et al. (2016). A critical review of ionic liquids for the pretreatment of lignocellulosic biomass. Green Chemistry. Available at: [Link]
-
Sun, N., et al. (2016). Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose. PNAS. Available at: [Link]
-
Rashid, T., et al. (2016). Dissolution of Cellulose in Ionic Liquid : A Review. AIP Publishing. Available at: [Link]
-
Wang, Z., et al. (2014). An effective chemical pretreatment method for lignocellulosic biomass with substituted imidazoles. PubMed. Available at: [Link]
-
Dee, S. J., et al. (2012). Kinetic model for the hydrolysis of lignocellulosic biomass in the ionic liquid, 1-ethyl-3-methyl-imidazolium chloride. Green Chemistry (RSC Publishing). Available at: [Link]
-
Verdía, P., et al. (2024). Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. RSC Publishing. Available at: [Link]
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Mäki-Arvela, P., et al. (2017). The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. FAO AGRIS. Available at: [Link]
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Dotsenko, A. S., et al. (2018). Complex effect of lignocellulosic biomass pretreatment with 1-butyl-3-methylimidazolium chloride ionic liquid on various aspects of ethanol and fumaric acid production by immobilized cells within SSF. ResearchGate. Available at: [Link]
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Annamraju, A. (2016). Investigation of Interactions between 1,3 Dialkyl Imidazolium Ionic Liquids and Lignocellulosic Polymers. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]
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Zhang, Q., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Semantic Scholar. Available at: [Link]
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Liu, D., et al. (2012). Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids. Carbohydrate Polymers. Available at: [Link]
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Gschwend, F. J. V., et al. (2016). A critical review of ionic liquids for the pretreatment of lignocellulosic biomass. ResearchGate. Available at: [Link]
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Wang, H., et al. (2017). Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass. RSC Publishing. Available at: [Link]
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Simon, C., et al. (2021). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. ACS Macro Letters. Available at: [Link]
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An, Y.-X., et al. (2016). Ionic liquid pretreatment as emerging approaches for enhanced enzymatic hydrolysis of lignocellulosic biomass. Sci-Hub. Available at: [Link]
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Zhang, Q., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. PMC - NIH. Available at: [Link]
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Zhang, J., et al. (2017). Pretreatment of biomass using ionic liquids: Research updates. ResearchGate. Available at: [Link]
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Verdía, P., et al. (2024). Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. RSC Publishing. Available at: [Link]
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Simon, C., et al. (2021). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. PMC - NIH. Available at: [Link]
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Taylor, C., et al. (2023). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. MDPI. Available at: [Link]
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JoVE. (2022). Lignocellulosic Biomass Pretreatment with Ionic Liquids | Protocol Preview. YouTube. Available at: [Link]
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Annamraju, A. (2019). Biomass processing using ionic liquids: Effects of 3-methylimidazolium cations and carboxylate anions. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]
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Weerachanchai, P., et al. (2014). Recyclability of an ionic liquid for biomass pretreatment. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Use of 1-Ethyl-2,3-dimethylimidazolium Chloride in Electrodeposition
Introduction: Unlocking New Possibilities in Electrodeposition with 1-Ethyl-2,3-dimethylimidazolium Chloride
The field of electrodeposition is continually evolving, driven by the quest for more efficient, environmentally benign, and versatile plating systems. Ionic liquids (ILs) have emerged as a transformative class of electrolytes, offering a wide electrochemical window, negligible vapor pressure, and high thermal stability, which collectively overcome many of the limitations of traditional aqueous and organic solvent-based systems. Among the myriad of available ionic liquids, imidazolium-based salts have garnered significant attention.
This guide focuses on a specific, yet promising, imidazolium salt: This compound ([Edimim]Cl) . While its isomer, 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl), has been extensively studied for the electrodeposition of aluminum and various alloys, the methylation at the C(2) position in [Edimim]Cl introduces subtle yet significant changes in its physicochemical properties.[1][2] These alterations can influence factors such as melting point, viscosity, and conductivity, thereby impacting the electrodeposition process.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound in electrodeposition. By leveraging established principles from the closely related [EMIm]Cl systems and incorporating specific considerations for [Edimim]Cl, this document aims to provide a robust framework for the successful electrodeposition of metals and alloys.
I. Synthesis and Purification of this compound ([Edimim]Cl)
A reliable and high-purity source of the ionic liquid is paramount for reproducible electrochemical studies. The following protocol outlines a common synthetic route for [Edimim]Cl.[1][3]
Protocol 1: Synthesis of [Edimim]Cl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole in acetonitrile.
-
Alkylation: Cool the solution in an ice bath and add ethyl iodide dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 24 hours to ensure complete reaction.
-
Purification of Iodide Salt: After cooling, the crude 1-ethyl-2,3-dimethylimidazolium iodide can be purified by recrystallization from a suitable solvent mixture, such as acetone:acetonitrile, to yield white crystals.[1]
-
Anion Exchange: Dissolve the purified iodide salt in deionized water and pass it through an anion exchange column (e.g., Amberlite IRA-400) that has been pre-conditioned with a chloride source (e.g., HCl or NaCl solution).
-
Isolation of Chloride Salt: Collect the eluent containing the this compound. The water can be removed under vacuum to yield the final product.[1][3]
-
Drying: The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual water, which can be detrimental to the electrodeposition process.
II. Physicochemical Properties: A Comparative Perspective
The methylation at the C(2) position in [Edimim]Cl leads to differences in its physical properties when compared to the more common [EMIm]Cl. Understanding these differences is crucial for adapting electrodeposition protocols.
| Property | 1-Ethyl-3-methylimidazolium chloride ([EMIm]Cl) | This compound ([Edimim]Cl) | Significance for Electrodeposition |
| Melting Point | 77–79 °C[4] | Higher than [EMIm]Cl[2] | A higher melting point may necessitate operating the electrodeposition bath at a higher temperature to ensure the electrolyte is in a liquid state and to reduce viscosity. |
| Viscosity | Generally lower than C(2) methylated analogues | Expected to be higher than [EMIm]Cl | Higher viscosity can lead to lower ionic conductivity and slower mass transport of electroactive species, potentially requiring higher overpotentials or lower current densities for quality deposits. |
| Conductivity | Typically in the range of 1.0-10.0 mS/cm[5] | Expected to be lower than [EMIm]Cl | Lower conductivity can increase the ohmic drop in the electrolyte, affecting the applied potential and current distribution. |
III. Electrodeposition of Aluminum: A Detailed Protocol
The electrodeposition of aluminum from chloroaluminate ionic liquids is a well-established process. The following protocol is adapted for the use of [Edimim]Cl, with specific considerations for its unique properties. The active electrolyte is formed by mixing [Edimim]Cl with aluminum chloride (AlCl₃). The molar ratio of AlCl₃ to [Edimim]Cl determines the Lewis acidity of the bath and the nature of the electroactive species, primarily the heptachloroaluminate anion ([Al₂Cl₇]⁻).[6][7]
Protocol 2: Preparation of the [Edimim]Cl-AlCl₃ Electrolyte
Caution: Aluminum chloride is highly hygroscopic and reacts violently with water. All manipulations should be performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Drying: Ensure both the synthesized [Edimim]Cl and anhydrous AlCl₃ are thoroughly dried prior to use.
-
Mixing: In an inert atmosphere, slowly add anhydrous AlCl₃ to the [Edimim]Cl in a molar ratio of 2:1. This ratio is known to form a Lewis acidic melt suitable for aluminum deposition.[8] The addition should be done portion-wise with continuous stirring, as the reaction is exothermic.
-
Homogenization: Gently heat the mixture (e.g., to 60-80 °C) with stirring to ensure complete dissolution and formation of a homogeneous liquid electrolyte.
Protocol 3: Electrodeposition of Aluminum
-
Electrochemical Cell Setup:
-
Working Electrode (Cathode): A substrate of choice (e.g., copper, glassy carbon, or steel) should be polished to a mirror finish, degreased with a suitable organic solvent (e.g., acetone), and then rinsed with isopropanol and dried.
-
Counter Electrode (Anode): A high-purity aluminum wire or plate is typically used.
-
Reference Electrode: A high-purity aluminum wire immersed in the same electrolyte but separated by a porous frit can be used as a reference electrode.
-
-
Electrolyte: Transfer the prepared [Edimim]Cl-AlCl₃ electrolyte to the electrochemical cell.
-
Cyclic Voltammetry (CV): It is highly recommended to perform a cyclic voltammetry scan to determine the electrochemical window of the electrolyte and the deposition and stripping potentials of aluminum. This provides crucial information for selecting the appropriate deposition potential.
-
Electrodeposition:
-
Temperature: Maintain the cell at a constant temperature, likely above the melting point of the [Edimim]Cl-AlCl₃ mixture. A temperature range of 30-110 °C has been shown to be effective for similar systems.[7][10]
-
Post-Deposition Cleaning: After deposition, the cathode should be immediately rinsed with a suitable solvent (e.g., anhydrous acetonitrile followed by acetone) to remove any residual ionic liquid and then dried.[9]
IV. Electrodeposition of Aluminum Alloys
The [Edimim]Cl-AlCl₃ electrolyte can be readily adapted for the co-deposition of aluminum with other metals to form alloys with enhanced properties. This is achieved by adding a salt of the desired alloying metal to the electrolyte.
Protocol 4: Electrodeposition of Al-Mn Alloys
-
Electrolyte Modification: To the prepared 2:1 molar ratio [Edimim]Cl-AlCl₃ electrolyte, add a specific concentration of anhydrous manganese(II) chloride (MnCl₂), for example, 0.04 mol·L⁻¹.[11] Stir the mixture at a slightly elevated temperature (e.g., 60 °C) for several hours to ensure complete dissolution.[11]
-
Electrodeposition: Follow the same procedure as for pure aluminum deposition (Protocol 3). The composition of the resulting Al-Mn alloy can be controlled by adjusting the concentration of MnCl₂ in the electrolyte and the applied current density or potential.[11][12]
-
Additives for Bright Coatings: To obtain bright and smooth deposits, additives such as pyridine derivatives (e.g., 4-cyanopyridine) can be added to the electrolyte in small concentrations (e.g., 6 mmol·L⁻¹).[11] These additives act as grain refiners and brighteners.[11]
V. Characterization of Electrodeposits
A thorough characterization of the deposited films is essential to evaluate the success of the electrodeposition process.
| Characterization Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology, grain size, and compactness of the deposit.[7] |
| Energy-Dispersive X-ray Spectroscopy (EDS) | To determine the elemental composition of the deposited film, particularly for alloys.[7] |
| X-ray Diffraction (XRD) | To identify the crystalline phases present in the deposit and to assess the crystallographic orientation.[7] |
| Potentiodynamic Polarization | To evaluate the corrosion resistance of the deposited coatings in a specific environment (e.g., 3.5 wt.% NaCl solution).[11] |
VI. Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows in the electrodeposition process using [Edimim]Cl.
Caption: Overall workflow from ionic liquid synthesis to deposit characterization.
Caption: Logical flow for the preparation of alloy electrodeposition baths.
VII. Concluding Remarks
This compound presents a viable and interesting alternative to its more commonly used 1,3-isomer for electrodeposition applications. While direct protocols are still emerging, the extensive knowledge base for [EMIm]Cl provides a solid foundation for developing robust procedures for [Edimim]Cl. The key to success lies in the careful synthesis and purification of the ionic liquid and a systematic investigation of the deposition parameters, taking into account the subtle differences in physicochemical properties conferred by the C(2) methylation. The protocols and guidelines presented herein offer a comprehensive starting point for researchers to explore the potential of this compound in creating novel metallic and alloy coatings.
References
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Shi, M., Jiang, J., & Zhang, H. (2021). Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. Electrochem, 2(2), 185-196. [Link]
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Jiang, J. (2021). Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. OSTI.GOV. [Link]
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Shi, M., Jiang, J., & Zhang, H. (2021). Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. University of Idaho Library. [Link]
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Shi, M., Jiang, J., & Zhang, H. (2021). Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. Semantic Scholar. [Link]
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Zein El Abedin, S., et al. (2023). Binary Aluminum Alloys from 1-ethyl-3-methylimidazolium-based Ionic Liquids for Cathodic Corrosion Protection. Materials, 16(4), 1533. [Link]
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Wang, Y., et al. (2021). Mirror-like Bright Al-Mn Coatings Electrodeposition from 1-Ethyl-3 Methylimidazolium Chloride-AlCl3-MnCl2 Ionic Liquids with Pyridine Derivatives. Coatings, 11(10), 1251. [Link]
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Jiang, T., et al. (2006). Electrodeposition of aluminium from ionic liquids: Part I—electrodeposition and surface morphology of aluminium from aluminium chloride (AlCl3)–1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) ionic liquids. Surface and Coatings Technology, 201(1-2), 1-9. [Link]
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Sun, G., et al. (2005). Electrodeposition of Al-Mo-Mn Ternary Alloys from the Lewis Acidic AlCl3-EtMeImCl Molten. Journal of The Electrochemical Society, 152(9), C617. [Link]
-
Stafford, G. R., et al. (2015). Electrodeposition of Al-W Alloys in the Lewis Acidic Aluminum Chloride-1-Ethyl-3-Methylimidazolium Chloride Ionic Liquid. Journal of The Electrochemical Society, 162(9), D405-D411. [Link]
-
Shinde, P. S., Peng, Y., & Reddy, R. G. (2022). Potentiostatic Electrodeposition of Ti–Al Alloy with 40% Titanium from the Lewis Acidic 1-Butyl-3-Methylimidazolium Chloride-AlCl3 Ionic Liquid. Metallurgical and Materials Transactions B, 53(4), 2315-2326. [Link]
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de Pedro, I., et al. (2015). 1-ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Advances, 5(67), 54371-54379. [Link]
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de Pedro, I., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate. [Link]
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de Pedro, I., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(67), 54371-54379. [Link]
-
Lazzari, M. B., et al. (2016). thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k. Brazilian Journal of Chemical Engineering, 33, 837-846. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2734160, 1-Ethyl-3-methylimidazolium chloride. Retrieved from [Link].
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Stoppa, A., et al. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. Journal of Chemical & Engineering Data. [Link]
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Liu, W., et al. (2006). Physical Properties of Ionic Liquids: Database and Evaluation. Journal of Physical and Chemical Reference Data, 35(4), 1475-1517. [Link]
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Wikipedia contributors. (2023, December 2). 1-Ethyl-3-methylimidazolium chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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1-Ethyl-2,3-dimethylimidazolium chloride as a solvent for enzymatic reactions
An Application Guide to Utilizing 1-Ethyl-2,3-dimethylimidazolium Chloride for Enzymatic Reactions
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the application of the ionic liquid this compound ([Edmim]Cl) as a solvent and co-solvent for enzymatic reactions. We will delve into the mechanistic underpinnings of its interactions with enzymes, provide detailed protocols for immediate application, and offer insights into the advantages and considerations for its use in modern biocatalysis.
Introduction: Beyond Conventional Solvents
Enzymes are powerful catalysts, yet their application is often limited by their stability and the solubility of non-polar substrates in their native aqueous environments. While organic solvents have been used to address the latter, they frequently lead to enzyme denaturation and loss of activity. Ionic liquids (ILs), organic salts that are liquid at or near room temperature, have emerged as a promising alternative, offering a unique combination of properties that can enhance enzymatic reactions.[1][2]
This compound ([Edmim]Cl) is a member of the imidazolium-based IL family. Unlike the more common 1-ethyl-3-methylimidazolium ([Emim]) salts, the presence of a methyl group at the C(2) position of the imidazolium ring in [Edmim]Cl alters its physicochemical properties, influencing its interactions with biomolecules.[3][4] This guide will explore how these properties can be harnessed to improve enzyme stability, activity, and substrate scope.
Physicochemical Properties of [Edmim]Cl
Understanding the physical and chemical characteristics of [Edmim]Cl is fundamental to its effective use as a solvent system. These properties dictate its behavior in solution and its interaction with enzymes and substrates.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClN₂ | [5] |
| Molecular Weight | 160.64 g/mol | [6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | ~100 °C (Varies with purity) | [3][4] |
| Cation | 1-Ethyl-2,3-dimethylimidazolium | [6] |
| Anion | Chloride | [5] |
Note: As a solid at room temperature, [Edmim]Cl is typically used in aqueous solutions or at elevated temperatures for enzymatic reactions.
The Enzyme-[Edmim]Cl Interaction: A Mechanistic View
The effect of an ionic liquid on an enzyme is a complex interplay between the IL's cation, anion, and the enzyme's structure.[1] The choice of an IL is not arbitrary; it is a deliberate experimental decision rooted in chemical principles.
Why Imidazolium-Based ILs? The imidazolium cation is a key player. It can engage in several types of interactions with an enzyme's surface residues:
-
Hydrophobic Interactions: The ethyl and methyl groups can interact with non-polar amino acid side chains.[7]
-
Cation-π Interactions: The positively charged imidazolium ring can interact favorably with the electron-rich aromatic rings of amino acids like tryptophan, tyrosine, and phenylalanine.[7]
-
Hydrogen Bonding: While the C(2) proton in traditional imidazolium salts is acidic and can act as a hydrogen bond donor, its replacement with a methyl group in [Edmim]Cl removes this possibility, potentially reducing denaturing effects seen with some other ILs.[4]
The chloride anion is small and has a high charge density, which can influence the hydrogen-bonding network of water around the enzyme, thereby affecting its stability and flexibility.[8] The overall effect, known as the Hofmeister effect, suggests that the balance of kosmotropic (structure-making) and chaotropic (structure-breaking) properties of the ions plays a crucial role in enzyme performance.[9]
Caption: Key interactions between [Edmim]Cl components and an enzyme in an aqueous medium.
Applications & Proven Use-Cases
While data on [Edmim]Cl is more specialized than for its C(2)-unsubstituted counterpart [Emim]Cl, the principles of using imidazolium chlorides as co-solvents are well-established, particularly in biomass processing and biocatalysis.
Lignocellulose Pretreatment for Enhanced Hydrolysis
Imidazolium-based ionic liquids are highly effective at dissolving cellulose by disrupting the extensive hydrogen-bonding network that makes it crystalline and recalcitrant to enzymatic attack.[10][11] Pre-treatment of lignocellulosic biomass (e.g., wood flour, straw) with ILs like 1-ethyl-3-methylimidazolium chloride or acetate makes the cellulose more accessible to cellulases, dramatically increasing the rate and yield of enzymatic hydrolysis to produce fermentable sugars.[11][12] This is a critical step in the production of biofuels and bio-based chemicals. The regenerated cellulose has a more amorphous structure, which is essential for enhancing the enzymatic reaction.[10]
Laccase-Mediated Biotransformations
Laccases are multi-copper oxidases with broad substrate specificity, making them valuable for applications in dye decolorization, synthesis of pharmaceutical intermediates, and biosensors.[13][14] However, many of their substrates are poorly soluble in water. Ionic liquids can serve as excellent co-solvents, and in many cases, have been shown to not only increase substrate solubility but also to enhance laccase activity and stability.[14][15] Studies on various imidazolium ILs show that they can stabilize laccases against high pH and temperature.[14][16] The choice of IL and its concentration are critical factors that must be optimized for each specific laccase and substrate pair.[13]
Lipase-Catalyzed Reactions
Lipases are widely used in the synthesis of fine chemicals and pharmaceuticals due to their stereoselectivity. They are active at the interface of aqueous and organic phases. Using an aqueous-IL system can provide a favorable microenvironment for lipase activity, especially for esterification or transesterification reactions where water activity needs to be controlled.[17] While organic solvents are traditional, ILs offer non-volatility and can sometimes provide superior performance.
Experimental Protocols
The following protocols are designed to be robust and adaptable. They incorporate best practices for working with enzymes in ionic liquid systems.
Protocol 1: General Workflow for Evaluating Enzyme Activity in [Edmim]Cl
This protocol provides a framework for screening the effect of [Edmim]Cl on a given enzyme.
Caption: General experimental workflow for testing enzyme activity in [Edmim]Cl.
Materials:
-
This compound ([Edmim]Cl)
-
Enzyme of interest (e.g., Laccase, Lipase, Cellulase)
-
Substrate (e.g., ABTS for laccase, p-nitrophenyl ester for lipase)
-
Buffer solution appropriate for the enzyme (e.g., 50 mM Sodium Acetate, pH 5.0 for laccase)
-
Microplate reader or spectrophotometer
-
Thermostated incubator/shaker
Procedure:
-
Prepare Stock Solutions:
-
[Edmim]Cl Stock (e.g., 2 M): Dissolve the required mass of [Edmim]Cl in the chosen buffer. Gently heat if necessary to fully dissolve, then cool to room temperature.
-
Substrate Stock: Prepare a concentrated stock solution of the substrate in an appropriate solvent (buffer, DMSO, etc.).
-
Enzyme Stock: Prepare a stock solution of the enzyme in the buffer. Keep on ice.
-
-
Set up Reaction Plate/Tubes:
-
In a 96-well plate or microcentrifuge tubes, prepare a serial dilution of the [Edmim]Cl stock solution using the buffer to achieve a range of final concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v or desired molarities). Include a control with buffer only (0% [Edmim]Cl).
-
Add the substrate from its stock solution to each well to achieve the desired final concentration.
-
-
Equilibration: Pre-incubate the plate/tubes at the optimal reaction temperature for 5-10 minutes.
-
Initiate Reaction: Add a small volume of the enzyme stock solution to each well to start the reaction.
-
Monitor Reaction: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time.[18] For endpoint assays, incubate for a fixed period (e.g., 15 minutes) and then stop the reaction (e.g., by adding a quenching solution like 1 M Na₂CO₃ for p-nitrophenol producing reactions).
-
Calculate Activity: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.[18] Express the relative activity at each [Edmim]Cl concentration as a percentage of the activity in the buffer-only control.
Protocol 2: Fluorometric Assay for Lipase Activity in an Aqueous-[Edmim]Cl System
This protocol uses a fluorogenic substrate for high sensitivity.
Principle: The enzyme hydrolyzes a non-fluorescent substrate, 4-methylumbelliferyl palmitate (4-MU-Palm), to release the highly fluorescent product, 4-methylumbelliferone (4-MU). The rate of fluorescence increase is proportional to the lipase activity.[19][20]
Materials:
-
Lipase (e.g., from Candida rugosa)
-
[Edmim]Cl
-
4-methylumbelliferyl palmitate (4-MU-Palm)
-
Trizma-HCl buffer (50 mM, pH 7.5)
-
DMSO (for substrate stock)
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450-460 nm)
-
Black, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Substrate Stock (10 mM): Dissolve 4-MU-Palm in DMSO. Store protected from light.
-
[Edmim]Cl-Buffer Solutions: Prepare a series of [Edmim]Cl solutions in Trizma-HCl buffer at 2x the desired final concentration (e.g., 0%, 20%, 40%, 60% v/v).
-
-
Reaction Setup (per well):
-
Add 50 µL of the 2x [Edmim]Cl-buffer solution to each well.
-
Prepare a "Substrate Working Solution" by diluting the 10 mM stock into Trizma-HCl buffer to achieve a 2x final concentration (e.g., 200 µM).
-
Add 25 µL of the Substrate Working Solution to each well.
-
-
Initiate Reaction:
-
Prepare a 4x enzyme solution in Trizma-HCl buffer.
-
Start the reaction by adding 25 µL of the 4x enzyme solution to each well. The final volume will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader, pre-set to the reaction temperature (e.g., 37 °C).
-
Record fluorescence every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
For each concentration of [Edmim]Cl, plot fluorescence units (RFU) versus time.
-
Determine the initial velocity (slope) from the linear range of the plot.
-
Compare the velocities to determine the effect of [Edmim]Cl on lipase activity.
-
Advantages vs. Disadvantages
| Advantages | Disadvantages |
| Enhanced Substrate Solubility: Can dissolve polar and non-polar substrates, increasing their availability to the enzyme.[21] | Viscosity: Aqueous solutions can be more viscous than buffer alone, potentially limiting mass transfer. |
| Improved Enzyme Stability: Can protect enzymes against thermal and pH-induced denaturation in some cases.[2][14] | Cost: High-purity ionic liquids are generally more expensive than conventional organic solvents. |
| Tunable Properties: The solvent properties can be tuned by changing the cation/anion, though this guide focuses on [Edmim]Cl.[1] | Enzyme Inhibition: High concentrations of ILs can be inhibitory or denaturing to some enzymes.[16] |
| "Green" Potential: Very low vapor pressure reduces volatile organic compound (VOC) emissions.[13] | Recyclability & Purity: Separating the IL from products and reactants for recycling can be challenging and requires additional process steps. |
| Modulated Activity/Selectivity: Can alter the enzyme's conformation slightly to improve activity or change its enantioselectivity.[2] | Limited Data: Specific data for [Edmim]Cl is less abundant than for more common ILs, requiring more empirical optimization. |
Conclusion and Future Outlook
This compound, and imidazolium-based ionic liquids in general, represent a versatile class of solvents that can overcome many limitations of traditional aqueous and organic media for enzymatic reactions. Their ability to enhance substrate solubility and, in many cases, improve enzyme stability and activity, makes them a powerful tool for biocatalysis.[1][13] The key to success lies in a rational, systematic approach to screening and optimization, as the "best" solvent system is highly dependent on the specific enzyme, substrate, and reaction conditions. As research continues, we can expect to see an expansion of the biocatalytic toolbox, with tailored ionic liquids designed for specific enzymatic transformations, pushing the boundaries of what is possible in drug development, fine chemical synthesis, and bioremediation.
References
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- Bialkowska, A. M., & Staszak, M. (2013). Laccase activity and stability in the presence of menthol-based ionic liquids. Biotechnology Letters, 35(12), 2115-2121.
- Bibi, S., et al. (2021). Effect of Ionic Liquids on activity, stability and structure of enzymes: A review.
- Sun, J., et al. (2015). Stimulation of Laccase Biocatalysis in Ionic Liquids: A Review on Recent Progress. Current Organic Chemistry, 19(15), 1436-1446.
- Galai, S., et al. (2015).
- Domínguez, A., et al. (2011). Ionic liquids as alternative co-solvents for laccase: study of enzyme activity and stability. Biotechnology Progress, 27(1), 84-91.
- Rico, A., et al. (2018). Modifying Surface Charges of a Thermophilic Laccase Toward Improving Activity and Stability in Ionic Liquid. Frontiers in Bioengineering and Biotechnology, 6, 114.
- DeSantis, G., et al. (2016). Crystallographic Investigation of Imidazolium Ionic Liquid Effects on Enzyme Structure. Biochemistry, 55(31), 4354-4363.
- Yang, Z., et al. (2009). Importance of the ionic nature of ionic liquids in affecting enzyme performance.
- Lai, J. Q., et al. (2011). Specific ion effects of ionic liquids on enzyme activity and stability. Green Chemistry, 13(7), 1860-1868.
- Li, Q., et al. (2010). Enhanced enzymatic hydrolysis and changes in structure of cellulose regenerated with ionic liquids. Cellulose, 17(3), 593-601.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium chloride. Product Page.
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- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734165, this compound. PubChem.
- Viell, J., et al. (2016). The effect of 1-ethyl-3-methylimidazolium acetate on the enzymatic degradation of cellulose. Bioresource Technology, 201, 24-32.
- Ferreira, G. M. S., et al. (2019). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 48(21), 7149-7157.
- Lee, S. H., et al. (2009). Ionic liquid-mediated selective extraction of lignin from wood leading to enhanced enzymatic cellulose hydrolysis. Biotechnology and Bioengineering, 102(5), 1368-1376.
- Ferreira, G. M. S., et al. (2019). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. Dalton Transactions, 48(21), 7149-7157.
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Application Notes and Protocols: 1-Ethyl-2,3-dimethylimidazolium Chloride for CO2 Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Ionic Liquids in Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO2) is a primary driver of climate change, necessitating the development of effective carbon capture and sequestration (CCS) technologies.[1] Traditional methods, often employing aqueous amine solutions like monoethanolamine (MEA), suffer from drawbacks such as high energy consumption for regeneration, solvent volatility, and corrosiveness.[1][2] Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as promising alternatives due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable chemical and physical characteristics.[2][3][4] This "designability" allows for the synthesis of task-specific ILs tailored for efficient CO2 capture.[3]
Among the vast array of ionic liquids, 1-Ethyl-2,3-dimethylimidazolium chloride ([Edmim]Cl) has garnered attention for its potential in CO2 capture applications. This document provides a detailed overview of the applications of [Edmim]Cl in this field, including its mechanism of action, experimental protocols for its synthesis and use, and a discussion of its performance metrics.
Physicochemical Properties of [Edmim]Cl
The performance of an ionic liquid in CO2 capture is intrinsically linked to its physical and chemical properties. For [Edmim]Cl, these properties create a favorable environment for CO2 absorption.
| Property | Value/Description | Significance in CO2 Capture |
| Molar Mass | 146.62 g/mol [5] | Influences viscosity and density. |
| Melting Point | 77–79 °C[5] | Dictates the operational temperature range for its application as a solvent. |
| Cation | 1-Ethyl-2,3-dimethylimidazolium ([Edmim]+) | The structure of the cation can influence the physical properties of the IL, such as viscosity and its interaction with CO2.[2] The methyl group at the C(2) position of the imidazolium ring can affect the melting point and magnetic properties when paired with certain anions.[6][7] |
| Anion | Chloride (Cl-) | The anion plays a crucial role in the CO2 absorption mechanism, primarily through Lewis acid-base interactions.[2] |
Mechanism of CO2 Capture with [Edmim]Cl
The absorption of CO2 by ionic liquids can occur through two primary mechanisms: physisorption and chemisorption.[8]
-
Physisorption: This involves the physical dissolution of CO2 into the free volume of the ionic liquid. The interactions are primarily van der Waals forces. Molecular dynamics simulations have shown that CO2 molecules position themselves between the cation and anion, pushing them apart to create sufficient space.[9] This process is typically favored at high CO2 partial pressures and is characterized by a lower heat of absorption, making regeneration less energy-intensive.[10]
-
Chemisorption: This involves a chemical reaction between CO2 and the ionic liquid. In the case of imidazolium-based ILs, the interaction can be more complex. While the anion's basicity is a key factor, the imidazolium cation can also play a role.[2][11] The presence of a basic anion can deprotonate the C2 position of the imidazolium ring, forming an N-heterocyclic carbene (NHC) intermediate that can then react with CO2.[11]
The chloride anion in [Edmim]Cl, while not as basic as some functionalized anions, can still participate in Lewis acid-base interactions with the Lewis acidic CO2 molecule.[2] The overall CO2 uptake is a combination of both physical and chemical absorption, with the dominant mechanism depending on the specific conditions of temperature and pressure.
Diagram: CO2 Capture and Regeneration Cycle
Caption: Workflow of CO2 capture and regeneration using [Edmim]Cl.
Experimental Protocols
Protocol 1: Synthesis of this compound ([Edmim]Cl)
This protocol is adapted from established synthesis methods for imidazolium-based ionic liquids.[7]
Materials:
-
1,2-dimethylimidazole (98%)
-
Ethyl iodide (98%)
-
Acetonitrile (HPLC grade)
-
Anion exchange resin (Chloride form)
-
Deionized water
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Glass column for ion exchange
-
Standard laboratory glassware
Procedure:
-
Synthesis of 1-Ethyl-2,3-dimethylimidazolium Iodide: a. Dissolve 1,2-dimethylimidazole in acetonitrile in a round-bottom flask. b. Cool the solution in an ice bath. c. Add ethyl iodide dropwise to the stirred solution. d. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 24 hours. e. Cool the reaction mixture and remove the acetonitrile using a rotary evaporator. f. Recrystallize the resulting solid from a mixture of acetone and acetonitrile to obtain white crystals of 1-ethyl-2,3-dimethylimidazolium iodide.
-
Anion Exchange to Chloride: a. Pack a glass column with a chloride-form anion exchange resin. b. Dissolve the synthesized 1-ethyl-2,3-dimethylimidazolium iodide in deionized water. c. Pass the aqueous solution of the iodide salt through the prepared column. d. Collect the eluent, which now contains this compound. e. Remove the water using a rotary evaporator and dry the final product under vacuum to yield this compound.[7]
Protocol 2: Measurement of CO2 Solubility in [Edmim]Cl
The gravimetric method is a common and accurate technique for determining gas solubility in ionic liquids.[10]
Materials:
-
Synthesized and dried this compound ([Edmim]Cl)
-
High-purity CO2 gas (99.99%)
Equipment:
-
High-pressure view cell or equilibrium cell
-
Magnetic suspension balance or a similar high-precision balance
-
Pressure transducer
-
Temperature controller (e.g., water bath or heating jacket)
-
Vacuum pump
-
Gas inlet and outlet valves
Procedure:
-
Sample Preparation: a. Place a known mass of dried [Edmim]Cl into the sample container of the magnetic suspension balance. b. Seal the high-pressure cell and evacuate it using the vacuum pump to remove any residual air and moisture.
-
Solubility Measurement: a. Set the desired temperature using the temperature controller and allow the system to equilibrate. b. Introduce CO2 gas into the cell in small, incremental pressure steps. c. At each pressure step, allow the system to reach equilibrium, which is indicated by a stable reading on the balance. d. Record the equilibrium pressure and the mass of CO2 absorbed by the ionic liquid. e. Continue this process until the desired maximum pressure is reached.
-
Data Analysis: a. The mole fraction of CO2 in the ionic liquid can be calculated at each pressure point. b. Plot the mole fraction of CO2 as a function of pressure to obtain the solubility isotherm. c. Analytical techniques such as Gas Chromatography (GC) can be used to confirm the amount of absorbed CO2.[12]
Protocol 3: Regeneration of CO2-Saturated [Edmim]Cl
The regeneration of the ionic liquid is a critical step for its economic viability in a continuous CO2 capture process.
Materials:
-
CO2-saturated [Edmim]Cl from the solubility experiment
Equipment:
-
The same high-pressure cell used for solubility measurements
-
Heating system
-
Vacuum pump or a source of inert gas (e.g., N2)
Procedure:
-
Thermal Regeneration: a. Heat the CO2-saturated [Edmim]Cl to a temperature higher than the absorption temperature (e.g., 80-100°C). b. The increased temperature will reduce the solubility of CO2, causing it to desorb from the ionic liquid. c. Monitor the pressure in the cell; a stable, low pressure indicates that the CO2 has been released.
-
Vacuum or Inert Gas Stripping: a. To enhance the regeneration process, a vacuum can be applied to the cell to further drive off the dissolved CO2.[13] b. Alternatively, an inert gas like nitrogen can be bubbled through the ionic liquid to strip the CO2. c. The efficiency of regeneration can be determined by measuring the amount of CO2 released or by conducting a subsequent CO2 absorption experiment with the regenerated ionic liquid. The stability of the ionic liquid over multiple absorption-desorption cycles is a key performance indicator.[14]
Diagram: Mechanism of CO2 Interaction with Imidazolium-based ILs
Caption: Mechanisms of CO2 interaction with [Edmim]Cl.
Performance and Future Outlook
The CO2 absorption capacity of [Edmim]Cl is influenced by temperature and pressure. While specific quantitative data for [Edmim]Cl is not as abundant as for other common ionic liquids, the general trends observed for imidazolium-based ILs can be informative. For instance, increasing the alkyl chain length on the cation can sometimes increase CO2 solubility.[2] The choice of anion has a more significant impact, with fluorinated anions often exhibiting higher CO2 solubilities.[2]
While [Edmim]Cl may not exhibit the highest CO2 absorption capacities compared to task-specific ionic liquids with functionalized anions (e.g., amino-functionalized ILs), its relatively simple structure, and potentially lower cost of synthesis make it a relevant candidate for further investigation.[1][15] Future research could focus on:
-
Blending with other solvents: Mixing [Edmim]Cl with other ionic liquids, water, or amines could enhance its CO2 capture properties.[3]
-
Supported Ionic Liquid Membranes (SILMs): Incorporating [Edmim]Cl into a porous support membrane could improve the process efficiency by increasing the gas-liquid contact area.[8]
-
Electrochemical Reduction of CO2: Ionic liquids can serve as electrolytes for the electrochemical conversion of captured CO2 into value-added chemicals.[1][16]
Conclusion
This compound represents a viable ionic liquid for CO2 capture research. Its straightforward synthesis and the fundamental insights it can provide into the mechanisms of CO2 absorption in imidazolium-based systems make it a valuable tool for scientists and researchers. The protocols outlined in this document provide a solid foundation for further investigation into the properties and applications of [Edmim]Cl and other ionic liquids in the ongoing effort to mitigate CO2 emissions.
References
- Wikipedia. (n.d.). Ionic liquids in carbon capture.
- Frontiers. (n.d.). Ionic Liquids: Potential Materials for Carbon Dioxide Capture and Utilization.
- ACS Publications. (n.d.). State-of-the-Art of CO2 Capture with Ionic Liquids | Industrial & Engineering Chemistry Research.
- MDPI. (n.d.). Using Ionic Liquids to Improve CO2 Capture.
- ORNL. (2022). Ionic liquids for carbon capture.
- Hindawi. (2013). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods.
- ResearchGate. (2007). Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method.
- ResearchGate. (2020). Deep eutectic solvents consisting of 1-ethyl-3-methylimidazolium chloride and glycerol derivatives for highly efficient and reversible SO2 capture | Request PDF.
- PubMed. (2017). Local environment structure and dynamics of CO2 in the 1-ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide and related ionic liquids.
- RSC Publishing. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state.
- MDPI. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride.
- ResearchGate. (n.d.). (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state.
- ResearchGate. (n.d.). Physical Properties and CO2 Reaction Pathway of 1-Ethyl-3-Methylimidazolium Ionic Liquids with Aprotic Heterocyclic Anions | Request PDF.
- Semantic Scholar. (2022). CO2 Absorption Mechanism by the Deep Eutectic Solvents Formed by Monoethanolamine-Based Protic Ionic Liquid and Ethylene Glycol.
- ResearchGate. (n.d.). Mechanism for electrochemical activation of CO2 by 1-ethyl-3-methyl....
- ResearchGate. (2016). Which analytical technique should I use to confirm CO2 solublity measurement in ionic liquid.
- ResearchGate. (n.d.). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and....
- Frontiers. (n.d.). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning.
- ResearchGate. (n.d.). CO2 capture by 1-ethyl-3-methylimidazolium acetate: Solubility at low pressure and quantification of chemisorption and physisorption | Request PDF.
- ResearchGate. (n.d.). CO2 solubility and diffusivity in 1-ethyl-3-methylimidazolium cation-based ionic liquids; isochoric pressure drop approach | Request PDF.
- Wikipedia. (n.d.). 1-Ethyl-3-methylimidazolium chloride.
- ResearchGate. (n.d.). Novel improvement of CO2 adsorption capacity and selectivity by ethylenediamine-modified nano zeolite | Request PDF.
- ResearchGate. (n.d.). Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration.
- DSpace@MIT. (2009). Carbon Dioxide Capture by Chemical Absorption: A Solvent Comparison Study.
- ResearchGate. (2013). Dynamic Modeling of the Solvent Regeneration Part of a CO2 Capture Plant.
- ResearchGate. (n.d.). (PDF) Regeneration of CO2‐rich aqueous amine‐ionic liquid blends in CO2 capture process.
- ResearchGate. (n.d.). Highly Efficient CO2 Capture by Imidazolium Ionic Liquids through Reducing the Formation of Carbene-CO2 Complex | Request PDF.
- ResearchGate. (n.d.). Regenerable sorbent technique for capturing CO2 using immobilized amine sorbents | Request PDF.
- AIDIC. (n.d.). Mixture of MEA/2-MAE for Effective CO2 Capture from Flue Gas Stream.
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preparation of ionogels with 1-Ethyl-2,3-dimethylimidazolium chloride
An Application Guide to the Synthesis and Characterization of Ionogels Utilizing 1-Ethyl-2,3-dimethylimidazolium chloride
Authored by a Senior Application Scientist
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of ionogels formulated with the ionic liquid this compound ([EDIMIM][Cl]). The protocols and insights are designed to be both foundational for newcomers and a valuable reference for experienced practitioners.
Section 1: Foundational Principles of [EDIMIM][Cl] Ionogels
Ionogels are a class of hybrid materials that consist of an ionic liquid (IL) confined within a solid network matrix, typically a polymer or a silica-based structure.[1] These materials uniquely combine the desirable properties of the ionic liquid—such as high ionic conductivity, negligible vapor pressure, and high thermal stability—with the mechanical robustness and dimensional stability of the host matrix.[1][2][3] The choice of ionic liquid is paramount as it dictates the core physicochemical properties of the resulting ionogel.
This compound ([EDIMIM][Cl]) is an imidazolium-based ionic liquid. The methylation at the C(2) position on the imidazolium ring can influence the melting point and other physical properties when compared to the more common 1-ethyl-3-methylimidazolium ([EMIM]) salts.[4][5] Its properties make it a compelling candidate for creating ionogels for diverse applications, including flexible electronics and advanced drug delivery systems, where biocompatibility and specific molecular interactions are crucial.[1]
The formation of an ionogel is predicated on the successful immobilization of the IL within the matrix. This can be achieved through several strategies, with the most prevalent being the in situ polymerization of monomers within the IL or the sol-gel polycondensation of inorganic precursors.[1][6][7] The key to a successful formulation lies in the miscibility and compatibility between the IL and the network-forming components.[6]
Figure 1: Relationship between core components and ionogel properties.
Section 2: Synthesis of Starting Material: this compound
While many ionic liquids are commercially available, a reliable synthesis protocol is invaluable. The synthesis of [EDIMIM][Cl] can be adapted from established methods for similar imidazolium salts.[5]
Protocol 2.1: Two-Step Synthesis of [EDIMIM][Cl]
-
Synthesis of 1-Ethyl-2,3-dimethylimidazolium iodide ([EDIMIM][I]):
-
In a round-bottom flask, dissolve 1,2-dimethylimidazole in acetonitrile.
-
Cool the solution in an ice bath and add ethyl iodide dropwise while stirring.
-
After addition, allow the mixture to warm to room temperature and stir for 24-48 hours.
-
Remove the solvent under reduced pressure. The resulting product can be purified by recrystallization from a suitable solvent mixture like acetone/acetonitrile to yield white crystals.[5]
-
-
Anion Exchange to [EDIMIM][Cl]:
-
Dissolve the synthesized [EDIMIM][I] in deionized water.
-
In a separate container, prepare a solution of a chloride salt with a cation that will precipitate with iodide, such as silver chloride (AgCl), or use an anion exchange resin in the chloride form.
-
Mix the two solutions and stir. If using a precipitation method, the iodide salt (e.g., AgI) will precipitate out.
-
Filter the mixture to remove the precipitate.
-
Remove the water from the filtrate under vacuum to yield the final product, this compound. Dry thoroughly under high vacuum.
-
Section 3: Ionogel Preparation Protocols
Two primary, field-proven methodologies for preparing ionogels using [EDIMIM][Cl] are presented below: in situ free-radical polymerization and a non-hydrolytic sol-gel process.
Protocol 3.1: In Situ Free-Radical Photopolymerization
This method involves polymerizing a monomer and cross-linker directly within the [EDIMIM][Cl], which acts as the solvent and charge carrier. This technique is highly efficient for creating ionogels with a high IL content.[1]
Materials & Reagents
| Component | Example | Purpose | Typical Concentration (w/w) |
| Ionic Liquid | This compound | Solvent & Conductive Phase | 70 - 95% |
| Monomer | N,N-dimethylacrylamide (DMAA) | Forms polymer backbone | 5 - 28% |
| Cross-linker | N,N'-methylenebis(acrylamide) (MBAA) | Forms network junctions | 0.1 - 2% (of monomer weight) |
| Photoinitiator | 2-hydroxy-2-methylpropiophenone | Initiates polymerization upon UV exposure | 0.1 - 1% (of monomer weight) |
Step-by-Step Methodology
-
Preparation of Pre-gel Solution: In a glass vial, combine the desired amounts of [EDIMIM][Cl], the monomer (e.g., DMAA), the cross-linker (MBAA), and the photoinitiator.
-
Homogenization: Vigorously stir the mixture at room temperature until all components are fully dissolved, resulting in a clear, homogeneous solution. A gentle warming (40-50°C) may aid dissolution.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which is a known inhibitor of free-radical polymerization.
-
Casting: Pour the pre-gel solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
-
Photopolymerization: Expose the mold to a UV light source (e.g., 365 nm) for a sufficient duration (typically 5-30 minutes, depending on initiator concentration and light intensity) to ensure complete polymerization. The solution will transition from a liquid to a solid gel.
-
Post-Processing: Carefully remove the resulting ionogel from the mold. The ionogel is now ready for characterization and use.
Figure 2: Workflow for ionogel preparation via photopolymerization.
Protocol 3.2: Non-Hydrolytic Sol-Gel Process
This route is ideal for creating inorganic-organic hybrid ionogels with a silica network, which can offer superior thermal stability. A non-hydrolytic approach using formic acid is often employed.[7][8]
Materials & Reagents
| Component | Example | Purpose | Molar Ratio (Example) |
| Ionic Liquid | This compound | Solvent & Conductive Phase | - |
| Silica Precursor | Tetramethoxysilane (TMOS) | Forms silica network | 1 |
| Catalyst | Formic Acid (FA) | Catalyzes condensation | 7.8 |
Step-by-Step Methodology
-
Preparation of Solution: In a sealed container, add the silica precursor (TMOS) to the [EDIMIM][Cl] ionic liquid.
-
Catalyst Addition: Add formic acid to the mixture. The molar ratio of FA to TMOS is a critical parameter that controls the gelation kinetics.[8]
-
Homogenization: Stir the mixture briefly until it becomes homogeneous.
-
Gelation: Seal the container and leave it undisturbed at room temperature. Gelation will occur over a period ranging from hours to days, depending on the specific formulation.[8]
-
Aging: Once gelled, allow the ionogel to age for several days to strengthen the silica network.
-
Final Product: The resulting monolithic, transparent ionogel is ready for characterization.
Figure 3: Workflow for ionogel preparation via the sol-gel method.
Section 4: Essential Characterization Techniques
A multi-faceted approach is required to fully characterize the structural, thermal, mechanical, and electrical properties of the prepared ionogels.
Summary of Characterization Methods
| Technique | Abbreviation | Information Obtained |
| Fourier-Transform Infrared Spectroscopy | FTIR | Confirmation of polymerization, identification of functional groups, and probing of IL-matrix interactions.[9] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Verification of chemical structures of the IL and polymer network.[10] |
| Scanning Electron Microscopy | SEM | Visualization of surface morphology and internal porous structure.[9] |
| Thermogravimetric Analysis | TGA | Assessment of thermal stability and decomposition temperature.[9] |
| Differential Scanning Calorimetry | DSC | Determination of glass transition temperature (Tg) and other thermal events.[9] |
| Rheometry | - | Measurement of mechanical properties, including storage (G') and loss (G'') moduli, to determine viscoelastic behavior.[9] |
| Electrochemical Impedance Spectroscopy | EIS | Quantification of ionic conductivity across a range of frequencies and temperatures.[11] |
Section 5: Application Spotlight - Drug Delivery Systems
Ionogels are emerging as highly versatile platforms for controlled drug delivery. Their ability to encapsulate both hydrophilic and hydrophobic drugs and the tunability of their release kinetics make them particularly attractive.[2][12][13]
Conceptual Protocol: Encapsulation of a Therapeutic Agent
-
Selection: Choose a therapeutic agent that is soluble and stable in the [EDIMIM][Cl]-monomer pre-gel solution.
-
Loading: Dissolve the therapeutic agent in the pre-gel solution (from Protocol 3.1) at the desired concentration prior to the homogenization step.
-
Polymerization: Proceed with the polymerization protocol as described. The drug will become physically entrapped within the resulting polymer network.
-
Release Studies: The release kinetics of the entrapped drug can be studied by placing the drug-loaded ionogel in a suitable release medium (e.g., phosphate-buffered saline) and monitoring the concentration of the drug in the medium over time using techniques like UV-Vis spectroscopy or HPLC. The release profile can be tailored by adjusting the cross-linking density of the polymer matrix.[12][13]
References
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Ren, K. et al. (2023). Ionogels: recent advances in design, material properties and emerging biomedical applications. Chemical Society Reviews. [Link]
-
Walsh Medical Media. (n.d.). Innovations in Drug Delivery: Ionic Liquid and Ionogel-Based Biomaterials. Walsh Medical Media. [Link]
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Zhang, H. et al. (2022). Ionogels Reinforced by Ionophobic Coordination. ResearchGate. [Link]
-
IEEE Xplore. (2018). Electrochemical characterization of ionogel actuators. IEEE Xplore. [Link]
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Viau, L. et al. (2010). Ionogels as drug delivery system: one-step sol-gel synthesis using imidazolium ibuprofenate ionic liquid. PubMed. [Link]
-
Wang, Z. et al. (2023). Multi‐Modal Sensing Ionogels with Tunable Mechanical Properties and Environmental Stability for Aquatic and Atmospheric Environments. ResearchGate. [Link]
-
Viau, L. et al. (2010). Ionogels as drug delivery system: one-step sol–gel synthesis using imidazolium ibuprofenate ionic liquid. RSC Publishing. [Link]
-
Wang, Y. et al. (2024). Ionogels: From Properties and Synthesis to Toughening, Patterning, and Applications. ACS Publications. [Link]
-
Viau, L. et al. (2010). Ionogels as drug delivery system: One-step sol-gel synthesis using imidazolium ibuprofenate ionic liquid. ResearchGate. [Link]
-
Zhang, X. et al. (2020). Block Copolymer‐Based Supramolecular Ionogels for Accurate On‐Skin Motion Monitoring. ResearchGate. [Link]
-
Self, J. L. et al. (2017). Formation of ion gels by polymerization of block copolymer/ionic liquid/oil mesophases. Soft Matter (RSC Publishing). [Link]
-
Self, J. L. et al. (2017). Formation of Ion Gels by Polymerization of Block Copolymer/Ionic Liquid/Oil Mesophases. ResearchGate. [Link]
-
Le, T.-H. et al. (2023). Tough Ionogels: Synthesis, Toughening Mechanisms, and Mechanical Properties—A Perspective. PMC - NIH. [Link]
-
Gil-González, N. et al. (2018). Characterization of Ionogels Actuation by Electrochemical Impedance Spectroscopy. EHU. [Link]
-
García-Saiz, A. et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Publishing. [Link]
-
Babicka, N. et al. (2020). Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. MDPI. [Link]
-
García-Saiz, A. et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. ResearchGate. [Link]
-
Babicka, N. et al. (2020). Synthesis of 1-ethyl-3-methylimidazolium chloride (a) [EMIM][Cl] and... ResearchGate. [Link]
-
Viau, L. et al. (2009). Ionogels, New Materials Arising from the Confinement of Ionic Liquids within Silica-Derived Networks. ACS Publications. [Link]
-
Research and Reviews. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Open Access Journals. [Link]
-
Vioux, A. et al. (2010). Use of ionic liquids in sol-gel; ionogels and applications. Comptes Rendus de l'Académie des Sciences. [Link]
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- 13. researchgate.net [researchgate.net]
The Versatility of 1-Ethyl-2,3-dimethylimidazolium Chloride in Modern Analytical Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Ionic Liquid
In the ever-evolving landscape of analytical chemistry, the quest for novel materials that can enhance selectivity, efficiency, and sensitivity is relentless. Among the most promising candidates to emerge in recent years are ionic liquids (ILs), a class of salts with melting points below 100°C. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as powerful tools in a myriad of analytical techniques.
This guide focuses on a particularly intriguing member of the imidazolium-based IL family: 1-Ethyl-2,3-dimethylimidazolium chloride (C₇H₁₃ClN₂) . The methylation at the C2 position of the imidazolium ring, in addition to the ethyl and methyl substitutions at the nitrogen atoms, imparts distinct characteristics that influence its interactions with analytes and its performance in various analytical systems. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the use of this compound across a range of analytical platforms. We will delve into the causality behind its application, offering field-proven insights to empower your analytical endeavors.
Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Cation:
| Property | Value | Source |
| Molecular Weight | 125.19 g/mol | [1] |
| IUPAC Name | 1-ethyl-2,3-dimethylimidazol-3-ium | [1] |
| InChIKey | IRGDPGYNHSIIJJ-UHFFFAOYSA-N | [1] |
Capillary Electrophoresis and Micellar Electrokinetic Chromatography: A Paradigm Shift in Separation Science
Capillary electrophoresis (CE) and its hybrid technique, micellar electrokinetic chromatography (MEKC), have revolutionized the separation of complex mixtures. The introduction of ionic liquids like this compound as additives to the background electrolyte (BGE) offers a powerful means to modulate the separation process.[2]
The Mechanistic Underpinnings: Why Use this compound in CE and MEKC?
The efficacy of this compound in CE and MEKC stems from a combination of factors:
-
Modification of Electroosmotic Flow (EOF): The imidazolium cation can dynamically coat the negatively charged inner surface of the fused-silica capillary. This interaction alters the zeta potential at the capillary wall, thereby modifying the magnitude and even the direction of the EOF. This control over EOF is crucial for optimizing the separation window and analysis time.
-
Analyte-IL Interactions: The 1-Ethyl-2,3-dimethylimidazolium cation can engage in a variety of non-covalent interactions with analytes, including ion-dipole, dipole-dipole, hydrogen bonding, and π-π stacking. These interactions can alter the effective electrophoretic mobility of analytes, leading to enhanced selectivity and resolution, particularly for structurally similar compounds.
-
Micelle Formation in MEKC: In MEKC, surfactants are added to the BGE above their critical micelle concentration (CMC) to form micelles, which act as a pseudo-stationary phase for the separation of neutral analytes.[3][4][5][6][7] this compound can function as a cationic surfactant, forming micelles that provide a hydrophobic core for the partitioning of neutral analytes. Its unique structure can offer different selectivity compared to traditional surfactants like sodium dodecyl sulfate (SDS).
-
Chiral Separations: The structured and chiral environment that can be created by ionic liquids or in combination with other chiral selectors (like cyclodextrins) makes them valuable for the enantiomeric separation of pharmaceutical compounds.[8][9][10][11]
Protocol: Separation of Neutral Analytes using MEKC with this compound
This protocol provides a starting point for the separation of a mixture of neutral analytes, such as small drug molecules or environmental pollutants.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Sodium phosphate monobasic and dibasic for buffer preparation
-
Deionized water (18.2 MΩ·cm)
-
Analytes of interest
-
Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length 40 cm)
-
Capillary electrophoresis system with UV detector
2. Preparation of the Background Electrolyte (BGE):
-
Prepare a 50 mM sodium phosphate buffer solution at the desired pH (e.g., pH 7.4).
-
Accurately weigh and dissolve this compound into the phosphate buffer to achieve the desired concentration. A typical starting concentration range is 10-50 mM. Optimization may be required.
-
Filter the BGE through a 0.22 µm syringe filter before use.
3. Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Flush with the prepared BGE for 15 minutes.
-
Between runs, a short flush with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min) is recommended to ensure reproducibility.
4. Sample Preparation:
-
Dissolve the analyte mixture in a suitable solvent, preferably the BGE or a solvent with similar conductivity, to a final concentration appropriate for the detector's sensitivity.
5. Electrophoretic Conditions:
| Parameter | Recommended Setting | Rationale |
| Applied Voltage | +20 to +30 kV | Higher voltages generally lead to shorter analysis times, but can cause Joule heating. |
| Capillary Temperature | 25°C | Temperature affects viscosity and, consequently, migration times. Consistency is key. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Provides a reproducible injection volume. |
| Detection Wavelength | As appropriate for the analytes | Select a wavelength where the analytes have maximum absorbance. |
6. Data Analysis:
-
Identify the peaks in the electropherogram based on their migration times.
-
For quantitative analysis, construct a calibration curve using standard solutions of known concentrations.
Sample Preparation: Harnessing Ionic Liquids for Efficient Extraction
Sample preparation is often the most critical and error-prone step in analytical workflows.[12] Dispersive liquid-liquid microextraction (DLLME) is a miniaturized sample preparation technique that has gained significant attention for its simplicity, rapidity, and high enrichment factors.[5][12][13][14][15][16][17] The use of ionic liquids like this compound as the extraction solvent in DLLME offers a green and efficient alternative to traditional organic solvents.[13][16]
The Rationale for Using this compound in DLLME
-
Tunable Miscibility: The miscibility of imidazolium-based ionic liquids with water can be tuned by the choice of the anion and the alkyl chain length on the cation. While this compound is water-miscible, it can be used in DLLME through an ion-exchange approach, where a water-immiscible IL is formed in situ.
-
High Extraction Efficiency: The diverse intermolecular interactions that this compound can engage in (as mentioned previously) lead to high partitioning coefficients for a wide range of analytes.
-
Green Chemistry Aspects: The low volatility of ionic liquids reduces the risk of exposure to harmful organic vapors.
Protocol: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) for Pesticide Residue Analysis
This protocol is designed for the extraction of moderately polar pesticides from aqueous samples.[4][18]
1. Materials and Reagents:
-
This compound
-
Anion source for ion exchange (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTf₂N)
-
Acetonitrile (disperser solvent)
-
Deionized water
-
Pesticide standards
-
Ultrasonic bath
-
Centrifuge
2. Optimization of Extraction Conditions:
The following parameters should be optimized for each specific application to achieve the highest extraction efficiency:
| Parameter | Typical Range | Rationale |
| Volume of Disperser Solvent | 500 - 1500 µL | Affects the formation of the cloudy solution and the degree of dispersion of the IL. |
| Amount of IL | 20 - 100 mg | Determines the volume of the extraction phase and the enrichment factor. |
| Amount of Ion Exchange Agent | Stoichiometric to IL | Ensures complete formation of the water-immiscible IL. |
| Sample pH | 2 - 10 | Affects the charge state of the analytes and their partitioning behavior. |
| Ultrasonication Time | 1 - 5 min | Enhances the dispersion of the IL and accelerates mass transfer. |
| Centrifugation Time and Speed | 5 - 10 min at 3000-5000 rpm | Ensures complete phase separation. |
3. General Extraction Procedure:
-
Place a 5-10 mL aqueous sample in a conical centrifuge tube.
-
Add the optimized amount of this compound and the ion exchange agent.
-
Rapidly inject the optimized volume of acetonitrile (disperser solvent).
-
Immediately place the tube in an ultrasonic bath for the optimized time. A cloudy solution will form.
-
Centrifuge the mixture to separate the phases. The fine droplets of the ionic liquid containing the extracted analytes will sediment at the bottom of the tube.
-
Carefully remove the upper aqueous phase.
-
Dissolve the IL phase in a small volume of a suitable solvent (e.g., acetonitrile) and inject it into the analytical instrument (e.g., HPLC).
Electrochemistry: A Novel Platform for Sensing and Detection
The high ionic conductivity and wide electrochemical window of ionic liquids make them excellent media for electrochemical studies and the development of novel sensors.[19][20][21] this compound can be used as an electrolyte or as a modifier for electrode surfaces to enhance the detection of various analytes.[22]
Causality in Electrochemical Applications
-
Enhanced Electron Transfer: When used to modify electrode surfaces, this compound can facilitate faster electron transfer kinetics between the electrode and the analyte, leading to increased sensitivity.
-
Improved Analyte Accumulation: The ionic liquid film on the electrode surface can pre-concentrate the analyte through various interactions, thereby amplifying the electrochemical signal.
-
Biocompatible Environment: For biosensors, the ionic liquid can provide a stable and biocompatible microenvironment for the immobilization of enzymes or other biological recognition elements.
Protocol: Fabrication of a this compound Modified Glassy Carbon Electrode (GCE) for Voltammetric Analysis
This protocol describes the simple drop-casting method for modifying a GCE.
1. Materials and Reagents:
-
Glassy carbon electrode (GCE)
-
This compound
-
Ethanol or another suitable volatile solvent
-
Alumina slurry for polishing
-
Electrochemical workstation with a three-electrode cell (working, reference, and counter electrodes)
-
Supporting electrolyte (e.g., phosphate buffer solution)
2. Electrode Preparation and Modification:
-
Polish the bare GCE with alumina slurry on a polishing cloth to a mirror-like finish.
-
Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual alumina.
-
Prepare a dilute solution of this compound in ethanol (e.g., 1-5 mg/mL).
-
Drop-cast a small, precise volume (e.g., 5-10 µL) of the ionic liquid solution onto the GCE surface.
-
Allow the solvent to evaporate at room temperature, leaving a thin film of the ionic liquid on the electrode surface.
3. Electrochemical Measurement (e.g., Cyclic Voltammetry):
-
Set up the three-electrode cell with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the supporting electrolyte containing the analyte of interest.
-
Record the cyclic voltammogram by scanning the potential within a suitable range.
-
Compare the electrochemical response of the modified electrode to that of a bare GCE to evaluate the effect of the ionic liquid.
Gas Chromatography: An Emerging Frontier
The use of ionic liquids as stationary phases in gas chromatography (GC) is a relatively new but promising area of research.[23][24][25][26] The unique selectivity of ionic liquid stationary phases stems from their multiple interaction capabilities. While specific applications of this compound as a GC stationary phase are not yet widely documented, its properties suggest potential for the separation of volatile and semi-volatile organic compounds.
The development of a GC method using a novel stationary phase would involve coating the ionic liquid onto a deactivated fused-silica capillary and optimizing parameters such as column temperature, carrier gas flow rate, and injection parameters.
Conclusion: A Versatile Tool for the Modern Analyst
This compound has demonstrated its potential as a versatile and valuable tool in the analytical chemist's arsenal. Its unique properties enable a wide range of applications, from enhancing separations in capillary electrophoresis and MEKC to facilitating efficient sample preparation through DLLME and enabling the development of novel electrochemical sensors. As research in the field of ionic liquids continues to expand, we can anticipate even more innovative applications of this compound and its analogues in the pursuit of more sensitive, selective, and sustainable analytical methodologies.
References
-
Ionic liquid based dispersive liquid-liquid microextraction for the extraction of pesticides from bananas. (2009). PubMed. [Link]
-
Micellar electrokinetic chromatography. (n.d.). Wikipedia. [Link]
-
Recent advances in dispersive liquid-liquid microextraction for pesticide analysis. (2015). ResearchGate. [Link]
-
1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. (n.d.). RSC Publishing. [Link]
-
Thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k. (n.d.). SciELO. [Link]
-
Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters. (2023). NIH. [Link]
-
Ionic liquids as background electrolyte additives and coating materials in capillary electrophoresis. (2007). Proc. Estonian Acad. Sci. Chem.. [Link]
-
1-Ethyl-2,3-dimethylimidazolium. (n.d.). PubChem. [Link]
-
Dispersive Liquid–Liquid Microextraction of Pesticides Using Ionic Liquids As Extractants. (2020). Springer. [Link]
-
1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. (2015). ResearchGate. [Link]
-
Ultrasound assisted supramolecular liquid phase microextraction procedure for Sudan I at trace level in environmental samples. (n.d.). PMC - NIH. [Link]
-
Ultrasound assisted supramolecular liquid phase microextraction procedure for Sudan I at trace level in environmental samples. (2021). ResearchGate. [Link]
-
Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021). DergiPark. [Link]
-
What Is Micellar Electrokinetic Chromatography (MEKC)? (2024). YouTube. [Link]
-
Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. (2024). Separation Science. [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). International Pharmaceutical Industry. [Link]
-
Electrochemical sensors for environmental monitoring: design, development and applications. (n.d.). RSC Publishing. [Link]
-
Micellar Electrokinetic Chromatography. (2019). PubMed. [Link]
-
Exploring the Properties and Applications of 1-Ethyl-3-methylimidazolium Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Dispersive liquid–liquid microextraction for the determination of new generation pesticides in soils by liquid chromatography and tandem mass spectrometry. (2019). ResearchGate. [Link]
-
Ionic liquids as background electrolyte additives and coating materials in capillary electrophoresis. (n.d.). ResearchGate. [Link]
-
Development of electrochemical sensors for quick detection of environmental (soil and water) NPK ions. (2024). PubMed. [Link]
-
Chiral separation in capillary electrophoresis. (1995). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. (n.d.). Research and Reviews. [Link]
-
1-Ethyl-3-methylimidazolium chloride. (n.d.). Wikipedia. [Link]
-
Capillary Electrophoresis for Pharmaceutical Analysis. (n.d.). Springer Nature Experiments. [Link]
-
Development of Electrochemical Sensors/Biosensors to Detect Natural and Synthetic Compounds Related to Agroalimentary, Environmental and Health Systems in Argentina. A Review of the Last Decade. (2021). MDPI. [Link]
-
Electrochemical sensors for environmental monitoring: design, development and applications. (2004). Semantic Scholar. [Link]
-
Chiral Separations by Capillary Electrophoresis. (n.d.). Springer Nature Experiments. [Link]
-
Role of Ionic Liquids in Capillary Electrophoresis. (2022). MDPI. [Link]
-
16 Chiral Separations by Capillary Electrophoresis. (n.d.). Future4200. [Link]
-
Capillary Electrophoretic Application of 1-Alkyl-3-Methylimidazolium-Based Ionic Liquids. (2008). ResearchGate. [Link]
-
Stability-indicating capillary zone electrophoresis assay for the analysis of linezolid in tablets. (n.d.). SciELO. [Link]
-
Application of Capillary Electrophoresis to Pharmaceutical Analysis. (n.d.). CiteSeerX. [Link]
-
1-Ethyl-3-methylimidazolium chloride. (n.d.). PubChem. [Link]
-
Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Water and Solid Waste. (n.d.). Shimadzu. [Link]
-
Applications of a New Volatile Mass Spectrometry/Gas Chromatography Column for US EPA Methods 8260, 524.2, 624. (n.d.). Chromtech. [Link]
-
Characterization of Aqueous 1-Ethyl-3-Methylimidazolium Ionic Liquids for Calculation of Ion Dissociation. (2019). PubMed. [Link]
-
(PDF) Determination of Volatile Organic Compounds (VOCs) in indoor work environments by Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry. (2024). ResearchGate. [Link]
-
1-ethyl-3-methylimidazolium chloride – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone Hydrochloride. (n.d.). Der Pharma Chemica. [Link]
-
Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. (2019). MDPI. [Link]
-
Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry. (2024). PMC - NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Recycling 1-Ethyl-2,3-dimethylimidazolium Chloride ([EMIM]Cl)
Welcome to the technical support center for the recycling and purification of 1-Ethyl-2,3-dimethylimidazolium chloride ([EMIM]Cl). This guide is designed for researchers, scientists, and drug development professionals who utilize [EMIM]Cl in their experimental workflows, particularly in applications such as biomass processing and chemical synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recovery and reuse of this versatile ionic liquid. Our goal is to provide you with the expertise and practical insights needed to ensure the economic and environmental sustainability of your research.
I. Frequently Asked Questions (FAQs)
Q1: My recycled [EMIM]Cl is discolored (yellow to dark brown). What causes this, and can I still use it?
A1: Discoloration, typically a yellow to dark brown hue, in recycled [EMIM]Cl is a common observation, especially after its use in biomass processing. This is primarily due to the presence of residual impurities that were not completely removed during the initial recycling steps.
Primary Causes:
-
Residual Lignin: Lignin, a complex polymer found in lignocellulosic biomass, is a major contributor to discoloration.[1][2][3] Its chromophoric nature imparts a brownish color to the ionic liquid even at low concentrations.
-
Hemicellulose Degradation Products: Sugars and other degradation products from hemicellulose can also contribute to color formation, particularly if the recycling process involves elevated temperatures.
-
Thermal Degradation of the Ionic Liquid: Although imidazolium-based ionic liquids are known for their thermal stability, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to slight degradation and the formation of colored byproducts.
Can you still use it?
The usability of discolored [EMIM]Cl depends on the specific application. For some applications, such as initial biomass pretreatment steps where color is not a critical parameter, the discolored ionic liquid may still be effective. However, for applications requiring high purity, such as in catalysis or fine chemical synthesis, the impurities causing the discoloration could negatively impact reaction kinetics, yield, and product purity. It is highly recommended to perform a purity analysis and a small-scale trial to assess its performance before large-scale use.
Q2: I'm observing a significant decrease in the cellulose dissolution capacity of my recycled [EMIM]Cl. What are the likely causes?
A2: A decline in the cellulose dissolution efficiency of recycled [EMIM]Cl is a critical issue that can significantly impact the viability of your process. This is almost always due to the presence of specific impurities that interfere with the dissolution mechanism.
Primary Causes:
-
Water Content: [EMIM]Cl is hygroscopic and can readily absorb moisture from the atmosphere or retain water from antisolvents used in the recycling process.[4] Water molecules compete with the chloride anions for hydrogen bonding with the hydroxyl groups of cellulose, thereby hindering its dissolution.[5] Even a water content of greater than ~1 wt% can significantly impair the solvent properties of the ionic liquid.[5]
-
Residual Antisolvent: If an antisolvent like ethanol or acetone is used to precipitate cellulose, residual amounts in the recycled [EMIM]Cl can lower its dissolution capacity.
-
Accumulation of Soluble Biomass Components: Soluble sugars, lignin fragments, and other extractives can build up in the ionic liquid over multiple recycling cycles, reducing its overall effectiveness.[6]
To address this, it is crucial to implement an efficient drying step (e.g., vacuum drying at elevated temperatures) to remove water and volatile antisolvents. Further purification steps may be necessary to remove non-volatile impurities.
Q3: What are the best practices for storing recycled [EMIM]Cl to maintain its purity and performance?
A3: Proper storage of recycled [EMIM]Cl is essential to prevent contamination and degradation.
Best Practices:
-
Moisture Control: Due to its hygroscopic nature, [EMIM]Cl should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.
-
Light Protection: Store the container in a dark place, as prolonged exposure to light can potentially cause degradation of certain impurities or the ionic liquid itself.
-
Temperature: Store at room temperature. Avoid extreme temperature fluctuations.
-
Container Material: Use glass or other inert containers. Avoid plastics that may leach plasticizers or other contaminants into the ionic liquid.
II. Troubleshooting Guides for Recycling Processes
This section provides detailed troubleshooting for common issues encountered during the four primary methods of recycling [EMIM]Cl: Vacuum Distillation, Liquid-Liquid Extraction, Adsorption with Activated Carbon, and Membrane Separation.
A. Vacuum Distillation
Vacuum distillation is a powerful technique for purifying ionic liquids due to their negligible vapor pressure, allowing for the removal of volatile impurities.[7] However, challenges can arise.
Troubleshooting Vacuum Distillation of [EMIM]Cl
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No distillate is being collected, or the distillation rate is extremely slow. | 1. Inadequate Vacuum: The vacuum level may not be low enough to achieve the required boiling point depression. 2. Insufficient Temperature: The heating temperature may be too low for the given vacuum level. | 1. Verify Vacuum Level: Ensure your vacuum pump is functioning correctly and all connections are airtight. A high vacuum (typically < 1 mbar) is often necessary. 2. Increase Temperature Cautiously: Gradually increase the temperature of the heating mantle. Be mindful of the thermal stability of [EMIM]Cl to avoid decomposition. |
| The [EMIM]Cl is darkening or charring in the distillation flask. | 1. Thermal Decomposition: The temperature is too high, causing the ionic liquid to degrade. This can be exacerbated by the presence of impurities.[6] | 1. Lower the Temperature: Immediately reduce the heating temperature. 2. Improve Vacuum: A deeper vacuum will allow for distillation at a lower, safer temperature. 3. Pre-purification: Consider a pre-purification step to remove thermally labile impurities before distillation. |
| The collected distillate is still impure. | 1. Co-distillation of Impurities: Some impurities may have boiling points close to that of the decomposition products of the ionic liquid under vacuum. 2. "Bumping" of the Liquid: Sudden, violent boiling can carry non-volatile impurities into the condenser. | 1. Fractional Distillation: Employ a fractionating column to improve separation efficiency. 2. Smooth Boiling: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure a gradual and uniform heating of the flask. |
Experimental Protocol: Vacuum Distillation of [EMIM]Cl
-
Preparation: Place the impure [EMIM]Cl in a round-bottom flask, not exceeding half of the flask's volume. Add a magnetic stir bar.
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin stirring and slowly heat the flask using a heating mantle.
-
Collection: Collect the purified [EMIM]Cl in the receiving flask.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly releasing the vacuum.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for the purification of [EMIM]Cl via vacuum distillation.
B. Liquid-Liquid Extraction
Liquid-liquid extraction is used to separate [EMIM]Cl from dissolved products or impurities based on their differing solubilities in two immiscible liquid phases.[7]
Troubleshooting Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Poor phase separation or emulsion formation. | 1. Similar Polarities: The polarities of the aqueous phase (containing [EMIM]Cl) and the organic extraction solvent may be too similar. 2. Presence of Surfactant-like Impurities: Some biomass-derived molecules can act as surfactants, stabilizing emulsions. 3. Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions. | 1. Change Extraction Solvent: Select a more nonpolar organic solvent. 2. "Salting Out": Add a salt (e.g., NaCl or K3PO4) to the aqueous phase to increase its polarity and promote phase separation.[8] 3. Gentle Inversion: Mix the phases by gentle inversion rather than vigorous shaking. 4. Centrifugation: Use a centrifuge to break the emulsion. |
| Low recovery of [EMIM]Cl in the desired phase. | 1. Inappropriate Solvent Choice: The chosen extraction solvent may have some miscibility with the [EMIM]Cl phase. 2. Incorrect pH: The pH of the aqueous phase can affect the partitioning of certain impurities. | 1. Solvent Selection: Consult a solvent miscibility table to choose a more appropriate extraction solvent. 2. pH Adjustment: Adjust the pH of the aqueous phase to maximize the partitioning of impurities into the organic phase. |
| Contamination of the recycled [EMIM]Cl with the extraction solvent. | 1. Insufficient Separation: Incomplete separation of the two phases. 2. Mutual Solubility: Some degree of mutual solubility between the two phases. | 1. Allow Sufficient Settling Time: Ensure the phases have completely separated before removal. 2. Back-Extraction: Perform a back-extraction with a clean solvent to remove residual extraction solvent. 3. Vacuum Evaporation: After separation, use a rotary evaporator to remove any residual volatile organic solvent from the [EMIM]Cl phase. |
C. Adsorption with Activated Carbon
Activated carbon is effective for removing colored impurities and other organic contaminants from [EMIM]Cl solutions due to its high surface area and porous structure.[9]
Troubleshooting Adsorption with Activated Carbon
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Ineffective color removal. | 1. Saturated Activated Carbon: The activated carbon has reached its maximum adsorption capacity. 2. Insufficient Contact Time: The contact time between the [EMIM]Cl solution and the activated carbon is too short. 3. Incorrect Type of Activated Carbon: The pore size and surface chemistry of the activated carbon may not be optimal for the specific impurities. | 1. Increase Activated Carbon Amount: Add more activated carbon to the solution. 2. Increase Contact Time: Allow for a longer stirring time. 3. Sequential Treatment: Pass the solution through a fresh column of activated carbon. 4. Test Different Grades: Experiment with different grades of activated carbon (e.g., wood-based for decolorization). |
| Significant loss of [EMIM]Cl. | 1. Adsorption of [EMIM]Cl: The activated carbon is also adsorbing the ionic liquid. | 1. Optimize Conditions: Hydrophilic ionic liquids have a lower affinity for activated carbon.[9] Adding a salting-out agent like Na2SO4 can enhance the adsorption of hydrophilic ILs.[9] 2. Desorption/Regeneration: After adsorption of impurities, wash the activated carbon with a suitable solvent to recover the adsorbed [EMIM]Cl. |
| Clogging of filters when separating the activated carbon. | 1. Fine Particles: The activated carbon powder is too fine. | 1. Use Granular Activated Carbon: Switch to granular activated carbon instead of powdered. 2. Filtration Aid: Use a filtration aid like celite. 3. Centrifugation: Use centrifugation to pellet the activated carbon before decanting the solution. |
Experimental Protocol: Regeneration of Activated Carbon
-
Solvent Washing: Wash the spent activated carbon with a suitable organic solvent (e.g., ethanol, acetone) to desorb the adsorbed organic impurities and recover any adsorbed [EMIM]Cl.[10]
-
Drying: Dry the washed activated carbon in an oven to remove the solvent.
-
Thermal Reactivation: Heat the dried activated carbon in an inert atmosphere (e.g., nitrogen) at high temperatures (typically 500-900°C) to pyrolyze the remaining organic impurities.[10] This should be followed by a controlled oxidation step (e.g., with steam or CO2) to remove the char and restore the pore structure.
Diagram: Activated Carbon Recycling Logic
Sources
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- 2. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Study of the Influence of Reutilization of Ionic Liquid for Lignin Extraction | Chemical Engineering Transactions [cetjournal.it]
- 4. Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems | MDPI [mdpi.com]
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- 7. research.chalmers.se [research.chalmers.se]
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- 9. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gasificationplant.com [gasificationplant.com]
Technical Support Center: Optimizing Reaction Conditions with 1-Ethyl-2,3-dimethylimidazolium chloride
Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium chloride, also known as [Edmim]Cl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its use in experimental settings. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to optimize your reactions effectively.
Introduction to this compound ([Edmim]Cl)
This compound is an ionic liquid (IL) characterized by its unique properties, including low volatility, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1][2][3] These characteristics make it a versatile solvent and catalyst for various chemical transformations.[3][4] The methylation at the C(2) position of the imidazolium ring distinguishes it from the more common 1-ethyl-3-methylimidazolium ([Emim]) salts, influencing its physical and chemical behavior, such as its melting point and interactions in a reaction medium.[5][6]
This guide will help you navigate the common challenges and unlock the full potential of [Edmim]Cl in your research.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with [Edmim]Cl. The solutions provided are based on established principles of ionic liquid chemistry and practical laboratory experience.
Low or No Reaction Yield
Question: My reaction is showing a very low yield or is not proceeding at all. What are the potential causes and how can I fix this?
Answer: Low reaction yields in [Edmim]Cl can stem from several factors, ranging from reactant solubility to catalyst activity and reaction conditions. Let's break down the possibilities.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | If your reactants or catalyst are not sufficiently soluble in [Edmim]Cl, the reaction will be mass-transfer limited, leading to slow rates and low yields.[7] The polarity and hydrogen bonding capability of the ionic liquid dictate its solvent properties. | 1. Use a Co-solvent: Introduce a co-solvent that is miscible with [Edmim]Cl and can help solubilize the reactants. Common choices include acetonitrile, dichloromethane, or toluene, depending on the reactants' polarity.[7] 2. Temperature Adjustment: Increasing the reaction temperature can improve the solubility of many compounds. However, be mindful of the thermal stability of your reactants and the ionic liquid itself.[3] |
| Suboptimal Temperature | Ionic liquids can be more viscous than traditional organic solvents, which can affect reaction kinetics.[3] The optimal temperature for a reaction in an ionic liquid may differ significantly from that in a conventional solvent. | 1. Systematic Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., in 10-20°C increments) to identify the optimal condition.[7] Monitor reaction progress by TLC or GC/LC-MS. |
| Water or Other Impurities | The presence of water or halide impurities in the ionic liquid can significantly impact reaction outcomes, especially for water-sensitive reactions or those involving transition metal catalysts.[7][8] | 1. Dry the Ionic Liquid: Before use, dry the [Edmim]Cl under high vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove residual water. 2. Purify the Ionic Liquid: If halide or other impurities are suspected, purification using activated charcoal or alumina may be necessary.[9] See the Experimental Protocols section for a detailed procedure. |
| Catalyst Incompatibility or Deactivation | The chloride anion of [Edmim]Cl can potentially coordinate with and deactivate certain metal catalysts.[7] Additionally, impurities in the reaction mixture can poison the catalyst. | 1. Choose a Robust Catalyst: Select a catalyst known to be stable and active in ionic liquids. 2. Increase Catalyst Loading: In some cases, a higher catalyst loading can compensate for partial deactivation.[7] 3. Ensure High Purity: Use highly purified reactants and ionic liquid to prevent catalyst poisoning.[7] |
Difficulty in Product Isolation
Question: I'm having trouble separating my product from the ionic liquid after the reaction is complete. What are the best methods for product extraction?
Answer: The negligible vapor pressure of ionic liquids means they cannot be removed by simple evaporation.[3][10] Therefore, product isolation requires different strategies.
General Workflow for Product Isolation & IL Recycling
Caption: Workflow for product isolation and ionic liquid recycling.
Recommended Extraction Techniques
-
Liquid-Liquid Extraction: This is the most common method.[11]
-
For Non-polar to Moderately Polar Products: Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, hexane) to the reaction mixture. Your product will preferentially partition into the organic layer, which can then be separated. Multiple extractions may be necessary for complete recovery.
-
For Polar Products: If your product is polar and water-soluble, and the ionic liquid has low water miscibility, you can sometimes use water for extraction.[10][11] However, [Edmim]Cl is generally water-soluble, making this approach challenging.
-
-
Distillation or Sublimation: If your product is volatile or can be sublimated, you can separate it from the non-volatile ionic liquid under reduced pressure.[11][12]
-
Crystallization: If your product is a solid, you may be able to induce crystallization by adding an anti-solvent or by cooling the reaction mixture. The solid product can then be isolated by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Here is a summary of its key properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃ClN₂ | [13][14] |
| Molecular Weight | 160.64 g/mol | [13][14] |
| Appearance | White to off-white solid/powder | [14] |
| Purity | Typically available in ≥96% to 99% purity | [14][15][16] |
| Storage | Store at room temperature under an inert atmosphere, keep dry and cool. | [15][16] |
Q2: Is [Edmim]Cl thermally stable?
A2: Yes, like many ionic liquids, [Edmim]Cl exhibits high thermal stability, allowing its use in reactions that require elevated temperatures.[3] However, all ionic liquids have a decomposition temperature, which should not be exceeded.[17] It's recommended to consult the supplier's safety data sheet (SDS) for specific thermal stability data and to perform a thermogravimetric analysis (TGA) if you plan to use it near its presumed limit.[18][19]
Q3: How can I purify and recycle [Edmim]Cl after my reaction?
A3: Recycling the ionic liquid is crucial for making processes more cost-effective and sustainable.[12][20] The general procedure involves removing the product and any byproducts, followed by drying.
-
Step 1: Product Extraction: As detailed in the troubleshooting section, extract your product using an appropriate organic solvent.
-
Step 2: Washing: After product extraction, there may be residual organic solvent or byproducts in the ionic liquid phase. Wash the ionic liquid with a fresh portion of the extraction solvent (e.g., diethyl ether or hexane) to remove these non-polar impurities.
-
Step 3: Drying: Remove any remaining volatile solvents and water by heating the ionic liquid under high vacuum. This step is critical to ensure the recycled ionic liquid is ready for reuse.
Q4: Are there any specific safety precautions I should take when working with [Edmim]Cl?
A4: Yes. While ionic liquids have low volatility, which reduces inhalation risk, direct contact should be avoided. [Edmim]Cl is classified as a skin and eye irritant and may cause respiratory irritation.[13] Always follow standard laboratory safety procedures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21]
-
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[21]
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[21]
Experimental Protocols
Protocol 1: Purification of Commercial [Edmim]Cl
Objective: To remove common impurities such as water and residual halides from commercially available [Edmim]Cl.
Materials:
-
[Edmim]Cl
-
Activated charcoal
-
Alumina (neutral, Brockmann I)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Celatom® or filter aid
-
Schlenk flask and vacuum line
Procedure:
-
Dissolve the [Edmim]Cl in a minimal amount of anhydrous DCM or acetonitrile in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add activated charcoal (approx. 2-5% by weight of the ionic liquid).
-
Stir the mixture vigorously for at least 12 hours at room temperature. The charcoal will adsorb colored impurities and organic residues.[9]
-
Filter the mixture through a pad of Celatom® or a similar filter aid to remove the charcoal.
-
Add neutral alumina to the filtrate (approx. 5-10% by weight) and stir for another 4-6 hours. Alumina is effective at removing acidic impurities.[9]
-
Filter the mixture again through a fine porosity filter to remove the alumina.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Transfer the resulting ionic liquid to a clean Schlenk flask and dry under high vacuum (e.g., <0.1 mbar) at 80-100°C for at least 24 hours to remove all traces of water and volatile solvents.
-
Store the purified ionic liquid under an inert atmosphere.
References
-
ResearchGate. Optimization of reaction conditions with ionic liquids.[Link]
-
Journal of Applied Chemistry. Application of Ionic Liquids in Chemical Process Optimization.[Link]
-
MDPI. About the Purification Route of Ionic Liquid Precursors.[Link]
-
ResearchGate. Ionic liquids employed for the optimization of reaction condition.[Link]
-
PubChem. This compound.[Link]
-
ResearchGate. How to purify or separate ionic liquid product in reactions mixtures?[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Applications of 1-Ethyl-3-methylimidazolium Chloride.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 1-Ethyl-3-methylimidazolium Chloride: A Key Intermediate for Organic Synthesis.[Link]
- Google Patents. A purification method of ionic liquids to obtain their high purity.
-
YouTube. Exploring the World of Ionic Liquids.[Link]
-
RSC Publishing. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state.[Link]
-
Wikipedia. 1-Ethyl-3-methylimidazolium chloride.[Link]
-
PMC - NIH. Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes.[Link]
-
PMC - PubMed Central. Recovery and purification of ionic liquids from solutions: a review.[Link]
-
SpringerLink. Switchable carbamate coagulants to improve recycling ionic liquid from biomass solutions.[Link]
-
ResearchGate. Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides.[Link]
-
PubChem. 1-Ethyl-3-methylimidazolium chloride.[Link]
-
ResearchGate. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state.[Link]
-
ResearchGate. An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature.[Link]
-
MDPI. Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride.[Link]
-
PubChem. This compound | C7H13ClN2 | CID 2734165.[Link]
-
Taylor & Francis. 1-ethyl-3-methylimidazolium chloride – Knowledge and References.[Link]
-
MDPI. Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films.[Link]
-
ACS Publications. Recycling Thermoset Epoxy Resin Using Alkyl-Methyl-Imidazolium Ionic Liquids as Green Solvents.[Link]
-
ResearchGate. (PDF) Ionic Liquids Recycling for Reuse.[Link]
-
NSF Public Access Repository. Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling.[Link]
-
Chemsrc. This compound | CAS#:92507-97-6.[Link]
-
Open Access Journals - Research and Reviews. Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids.[Link]
-
ResearchGate. Phase behavior of catalytic deactivated compounds and water with 1-ethyl-3-methylimidazolium acetate [EMIM][OAc] ionic liquid at T = 298.15–323.15 K and p = 1 bar.[Link]
-
PubMed. How Different Electrolytes Can Influence the Aqueous Solution Behavior of 1-Ethyl-3-Methylimidazolium Chloride: A Volumetric, Viscometric, and Infrared Spectroscopy Approach.[Link]
-
PubMed. The C-H bond activation in 1-ethyl-3-methylimidazolium acetate-copper(II) acetate-water-air (dioxygen) systems.[Link]
-
ResearchGate. Deactivation mechanism of catalyst in long-period experiment of 1,1,2-TCE dehydrochlorination.[Link]
-
PubMed. 1-Ethyl-3-methylimidazolium ethylsulfate/copper catalyst for the enhancement of glucose chemiluminescent detection: effects on light emission and enzyme activity.[Link]
-
PubMed. 1-Ethyl-3-methylimidazolium acetate ionic liquid as simple and efficient catalytic system for the oxidative depolymerization of alkali lignin.[Link]
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- 5. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
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- 10. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 11. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. This compound | C7H13ClN2 | CID 2734165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. fishersci.com [fishersci.com]
Technical Support Center: Ensuring the High-Temperature Stability of 1-Ethyl-2,3-dimethylimidazolium chloride ([C₂C₁C₁im][Cl])
Welcome to the technical support resource for 1-Ethyl-2,3-dimethylimidazolium chloride ([C₂C₁C₁im][Cl]). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the thermal stability of this ionic liquid. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Understanding the Degradation Mechanism
FAQ: What is the primary cause of thermal degradation for [C₂C₁C₁im][Cl]?
The thermal degradation of this compound, like many imidazolium halides, is not a simple boiling process but a chemical decomposition. The primary mechanism is a nucleophilic substitution reaction (specifically, an Sₙ2-type pathway) driven by the high temperature and the nucleophilicity of the chloride anion.[1][2]
Causality Explained: At elevated temperatures, the chloride anion (Cl⁻) acts as a nucleophile and attacks one of the electrophilic carbon atoms of the alkyl groups attached to the imidazolium cation (the ethyl or methyl groups). This reaction breaks the carbon-nitrogen bond of the ring, leading to the formation of neutral, volatile organic compounds. The most common products are 1,2-dimethylimidazole and chloroethane, or 1-ethyl-2-methylimidazole and chloromethane.[3][4] This process is irreversible and results in the loss of the ionic liquid's desired properties. Because the degradation products are volatile, this decomposition is observed as a mass loss in thermogravimetric analysis (TGA).[5]
Section 2: Key Factors Influencing Thermal Stability
FAQ: My [C₂C₁C₁im][Cl] is degrading well below its published decomposition temperature. What are the likely causes?
The "decomposition temperature" reported on a technical data sheet is often the onset temperature (Tₒₙₛₑₜ) from a rapid-heating thermogravimetric analysis (TGA). This value can be misleading for long-duration experiments.[5] Significant degradation can occur at much lower temperatures when the ionic liquid is held for extended periods.[6][7] The stability is profoundly influenced by several factors, with impurities being the most common culprit.
| Factor | Impact on Stability | Scientific Rationale |
| Water Content | High Impact | Although its effect can be complex, residual water is a primary concern for hygroscopic salts like [C₂C₁C₁im][Cl]. It can promote hydrolysis or lower the activation energy for decomposition pathways. A mass loss step around 100°C in TGA is a classic indicator of water presence.[8][9] |
| Halide Impurities | High Impact | Residual halides from the synthesis process (e.g., from starting materials) can significantly lower the decomposition temperature.[6][10] |
| Atmosphere | Medium Impact | Heating in the presence of oxygen can introduce oxidative degradation pathways, which typically occur at lower temperatures than the intrinsic thermal decomposition. An inert atmosphere (N₂, Ar) is crucial for high-temperature applications.[9][11] |
| Contact with Metals | Variable Impact | Certain metals can act as catalysts, accelerating decomposition. This is a critical consideration for the choice of reactor materials.[10][12] |
| Heating Rate & Duration | High Impact | Long-term (isothermal) stability is far more relevant for practical applications than short-term (dynamic) TGA scans. An ionic liquid may be stable for minutes at 250°C but degrade completely after several hours at 200°C.[5] |
Section 3: Troubleshooting Guide & Preventative Protocols
Issue 1: Premature Discoloration or Off-Gassing at Moderate Temperatures (<200°C)
-
Primary Suspect: Impurities, particularly water and residual precursors from synthesis.
-
Actionable Solution: Implement a rigorous purification and drying protocol before use.
Protocol: Purification and Drying of [C₂C₁C₁im][Cl]
-
Solvent Washing (Optional, based on suspected impurities):
-
Place the [C₂C₁C₁im][Cl] in a round-bottom flask.
-
Add a non-solvent in which the ionic liquid is immiscible but the impurities are soluble (e.g., ethyl acetate, diethyl ether).
-
Stir vigorously for 1-2 hours at room temperature under an inert atmosphere.
-
Allow the layers to separate and carefully decant the solvent layer.
-
Repeat 2-3 times. Rationale: This step removes non-polar organic impurities.
-
-
High-Vacuum Drying:
-
Connect the flask containing the washed ionic liquid to a high-vacuum line (<0.1 mbar).
-
While stirring, slowly heat the sample to a moderate temperature (e.g., 70-90°C). Do not exceed 100°C at this stage to avoid any premature degradation while volatiles are present.
-
Hold under these conditions for at least 12-24 hours. Rationale: This is the most critical step to remove water and residual volatile solvents.[2]
-
-
Self-Validating Verification:
-
Water Content: After drying, analyze the water content using Karl Fischer titration. The target should be <100 ppm for high-temperature applications.
-
Purity: Acquire a ¹H NMR spectrum. The absence of solvent peaks and impurity signals confirms purity. The imidazolium protons should be sharp and at the correct chemical shifts.[13]
-
Issue 2: Inconsistent Experimental Results Between Batches
-
Primary Suspect: Inconsistent purity; absorption of atmospheric moisture during storage and handling.
-
Actionable Solution: Implement strict anhydrous and anaerobic handling procedures.
Section 4: Advanced Thermal Stability Analysis
FAQ: How should I properly determine the safe maximum operating temperature for my experiment?
Relying solely on the Tₒₙₛₑₜ from a standard TGA scan (e.g., heating at 10°C/min) is a common mistake that overestimates the long-term thermal stability.[14] For applications requiring hours or days at high temperatures, a more conservative approach is mandatory.
Best Practice: Isothermal Thermogravimetric Analysis (TGA)
Instead of a rapid temperature ramp, an isothermal TGA experiment involves holding the ionic liquid at a specific target temperature for an extended period and monitoring its mass loss over time.
Experimental Protocol: Isothermal TGA for Long-Term Stability Assessment
-
Sample Preparation: Place a small amount (5-10 mg) of your purified and dried [C₂C₁C₁im][Cl] into a TGA pan.
-
Initial Heating: Rapidly heat the sample to a temperature just below your region of interest (e.g., 120°C) under a nitrogen atmosphere and hold for 30 minutes to remove any last traces of surface-adsorbed water.
-
Isothermal Hold: Increase the temperature to your first target (e.g., 180°C) and hold it constant for several hours (e.g., 10-20 hours), continuously recording the mass.
-
Data Analysis: Determine the rate of mass loss (%/hour). A common industry standard for "stability" is a rate of mass loss below a certain threshold (e.g., <0.5% per hour).
-
Repeat: Repeat the experiment at different temperatures (e.g., 190°C, 200°C, 210°C) to find the maximum temperature at which the degradation rate is acceptable for the duration of your specific application.
| Analysis Method | Typical Temperature Reading | Applicability |
| Dynamic TGA (10°C/min) | Tₒₙₛₑₜ: ~240-260°C | Useful for quick comparison between different ionic liquids but not for determining safe long-term operating temperatures.[3] |
| Isothermal TGA (10 hours) | Max. Operating Temp: ~180-200°C (Hypothetical) | Highly Recommended. Directly measures stability under conditions that mimic a real-world, long-duration experiment.[5] |
Section 5: Quick Reference FAQ
-
Q: What is the single most important step to prevent degradation?
-
A: Rigorous purification to remove water and halide impurities. Purity is paramount.
-
-
Q: Can I use [C₂C₁C₁im][Cl] in the presence of air at high temperatures?
-
A: It is strongly discouraged. While the primary degradation is nucleophilic attack, operating in air introduces the risk of parallel oxidative reactions which can lower the overall stability. Always use an inert atmosphere.
-
-
Q: My TGA report shows a decomposition temperature of 250°C. Is it safe to run my reaction at 230°C for 12 hours?
-
A: This is very risky. The 250°C value likely comes from a fast heating ramp. Long-term exposure at 230°C will almost certainly cause significant degradation. You must determine the maximum operating temperature using isothermal TGA as described in Section 4.
-
References
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]
-
Ferreira, A. M., & Tojo, E. (2020). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 25(17), 3820. [Link]
-
Giaffreda, S. L., et al. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 28-40. [Link]
-
Ngo, H. L., et al. (2000). Thermal Properties of Imidazolium Ionic Liquids. Thermochimica Acta, 357-358, 97-102. [Link]
-
Maton, C., et al. (2013). Thermal stability of ionic liquids. Green Chemistry, 15(9), 2333-2342. [Link]
-
Chen, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. International Journal of Molecular Sciences, 23(4), 2187. [Link]
-
Efimova, A. A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. The Journal of Physical Chemistry A, 119(31), 8514–8523. [Link]
-
Kiran, K. V., & Rao, K. S. (2020). The kinetics of thermal decomposition of 1-alkyl-3-methylimidazolium chloride ionic liquids under isothermal and non-isothermal conditions. Thermochimica Acta, 685, 178509. [Link]
-
Zhang, Y., et al. (2014). Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. Journal of Chemistry, 2014, 1-7. [Link]
-
Clough, M. T., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20482-20495. [Link]
-
Liu, Y., et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 27(19), 6695. [Link]
-
Verevkin, S. P., et al. (2023). Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. ChemRxiv. [Link]
-
Soto, A., et al. (2021). Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. ACS Omega, 6(3), 2337–2347. [Link]
-
De Mendoza, J., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 44(30), 13538-13546. [Link]
-
Emel'yanenko, V. N., et al. (2007). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. The Journal of Chemical Thermodynamics, 39(12), 1698-1706. [Link]
-
Chambreau, S. D., et al. (2011). Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid. The Journal of Physical Chemistry A, 116(24), 5867–5876. [Link]
-
Galiński, M., et al. (2018). Thermal Stability of Ionic Liquids: Effect of Metals. Materials, 11(11), 2292. [Link]
-
Di Pietro, S., & Mele, A. (2016). The effect of hydration on the stability of Ionic Liquid Crystals: MD simulations of [C14C1im]Cl and [C14C1im]Cl·H2O. Physical Chemistry Chemical Physics, 18(2), 1184-1193. [Link]
-
D'Anna, F., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3698. [Link]
-
De Mendoza, J., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 44(30), 13538-13546. [Link]
-
Singh, T., & Kumar, A. (2007). Thermal stabilities of di-alkylimidazolium chloride ionic liquids. Thermochimica Acta, 462(1-2), 80-84. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
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- 7. researchgate.net [researchgate.net]
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- 9. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Ethyl-2,3-dimethylimidazolium Chloride
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 1-Ethyl-2,3-dimethylimidazolium chloride ([Emmim]Cl) after its synthesis. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in obtaining high-purity [Emmim]Cl.
Introduction to Purification Challenges
This compound is a versatile ionic liquid with a growing number of applications. However, its synthesis often yields a product contaminated with unreacted starting materials, colored byproducts, and residual solvents. The presence of these impurities can significantly impact the performance of [Emmim]Cl in downstream applications, making effective purification a critical step. This guide will focus on two primary purification strategies: activated carbon treatment for color removal and recrystallization for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is yellow or brown. What causes this discoloration and how can I remove it?
A1: The yellow or brown discoloration is typically due to the formation of colored byproducts during the synthesis, often from the thermal degradation of starting materials or the product itself. The most effective method for removing these colored impurities is treatment with activated carbon (also known as decolorizing charcoal).[1] The porous structure of activated carbon provides a large surface area for the adsorption of these colored molecules.
Q2: I'm struggling to crystallize my this compound. It either remains as a viscous liquid or "oils out." What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid during recrystallization, is a common issue with ionic liquids.[2] This can be caused by several factors, including the presence of impurities that depress the melting point, cooling the solution too quickly, or using an inappropriate solvent system. To troubleshoot this, you can try the following:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oiling out.[2]
-
Solvent System Modification: The choice of solvent is critical. A mixed solvent system, where the ionic liquid is soluble in one solvent and insoluble in another, can often induce crystallization.
-
Seeding: If you have a small amount of pure, solid [Emmim]Cl, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[2]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[2]
Q3: What are the most common impurities in crude this compound?
A3: The most common impurities are typically unreacted starting materials, such as 1,2-dimethylimidazole and ethyl chloride (or its equivalents). Residual solvents from the synthesis or initial work-up are also frequently present. These can often be removed by washing the crude product with a suitable organic solvent in which the ionic liquid is insoluble, followed by drying under high vacuum.
Q4: How can I assess the purity of my this compound?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for assessing the purity of your product. ¹H NMR can be used to identify and quantify residual starting materials and solvents. The absence of impurity peaks in the ¹H NMR spectrum is a good indicator of high purity. Comparing the integration of known product peaks to any impurity peaks allows for a quantitative assessment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Yellow/Brown Color After Activated Carbon Treatment | - Insufficient amount of activated carbon. - Inadequate heating time or temperature. - The activated carbon is no longer effective. | - Increase the weight percentage of activated carbon (e.g., from 1-2% to 3-5% w/w). - Increase the heating time and/or temperature (e.g., 65°C for 24 hours).[1] - Use a fresh batch of activated carbon. |
| "Oiling Out" During Recrystallization | - Solution is too concentrated. - Cooling is too rapid. - Inappropriate solvent system. - High impurity level depressing the melting point. | - Add a small amount of the "good" solvent to the oiled-out mixture and gently heat until a clear solution is reformed, then cool slowly.[2] - Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[2] - Experiment with different solvent/anti-solvent combinations (see Recrystallization Protocol). - Perform a preliminary purification step (e.g., activated carbon treatment or solvent wash) before recrystallization. |
| No Crystal Formation After Cooling | - Solution is not sufficiently saturated. - Lack of nucleation sites. | - Reduce the volume of the solvent by evaporation and attempt to cool again. - Add a seed crystal of pure product. - Scratch the inner surface of the flask with a glass rod.[2] |
| Low Recovery After Recrystallization | - Too much solvent was used. - The product has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
This protocol is designed to remove colored impurities from crude this compound.
Materials:
-
Crude this compound
-
Activated carbon (decolorizing charcoal)
-
Deionized water or a suitable organic solvent (e.g., acetonitrile)
-
Filter paper (e.g., Whatman No. 1)
-
Buchner funnel and filter flask
-
Heating mantle or hot plate with a stirrer
Procedure:
-
Dissolve the crude [Emmim]Cl in a minimal amount of a suitable solvent (e.g., deionized water or acetonitrile) in a round-bottom flask. A concentration of approximately 20-50% (w/v) is a good starting point.
-
Add activated carbon to the solution. A typical starting amount is 1-3% of the weight of the crude ionic liquid.
-
Heat the mixture with stirring. A temperature of around 65°C for several hours (e.g., 4-24 hours) is often effective.[1]
-
Allow the mixture to cool to room temperature.
-
Perform a hot filtration if the ionic liquid is a solid at room temperature to prevent premature crystallization in the funnel. If the ionic liquid is a liquid at room temperature, filtration can be done at room temperature. Filter the mixture through a pad of celite or a suitable filter paper using a Buchner funnel to remove the activated carbon.
-
The resulting filtrate should be colorless or significantly lighter in color.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the decolorized ionic liquid. The product should be further dried under high vacuum to remove residual solvent.
Diagram: Activated Carbon Purification Workflow
Caption: Workflow for the purification of [Emmim]Cl using activated carbon.
Protocol 2: Recrystallization of this compound
This protocol describes a general method for the recrystallization of [Emmim]Cl. The choice of solvents is critical and may require some experimentation. A good starting point for a mixed solvent system is a solvent in which [Emmim]Cl is readily soluble (e.g., acetonitrile, ethanol, or isopropanol) and an anti-solvent in which it is poorly soluble (e.g., ethyl acetate, diethyl ether, or toluene).
Materials:
-
Decolorized this compound
-
Recrystallization solvents (e.g., acetonitrile and ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Place the decolorized [Emmim]Cl in an Erlenmeyer flask.
-
Heat a suitable "good" solvent (e.g., acetonitrile) to its boiling point.
-
Add the minimum amount of the hot solvent to the ionic liquid to achieve complete dissolution. It is crucial to add the solvent portion-wise to avoid using an excess.
-
Once a clear, saturated solution is obtained at an elevated temperature, slowly add a "bad" anti-solvent (e.g., ethyl acetate) dropwise while the solution is still hot, until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin during this process.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold anti-solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
Diagram: Recrystallization Logical Flow
Caption: Logical steps for the recrystallization of [Emmim]Cl.
References
-
Mettler-Toledo. Oiling Out in Crystallization. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
- U.S. Patent 7,763,186 B2.
-
Reddit. r/chemistry - Recrystallization (help meeeeee). [Link]
-
University of California, Los Angeles, Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]
-
Gawad, E.A. Protocol for solvent (1-allyl-3-methylimidazolium chloride) recycling?. ResearchGate. [Link]
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effect of water content on 1-Ethyl-2,3-dimethylimidazolium chloride performance
Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium chloride ([Edmim]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this ionic liquid. We will explore the critical role of water content and its impact on the performance of [Edmim]Cl, drawing upon established principles for imidazolium-based ionic liquids to ensure scientific integrity.
Introduction: The "Water Question" in Ionic Liquid Chemistry
This compound, a member of the imidazolium-based ionic liquid family, is valued for its unique properties, including low volatility and high thermal stability. However, its hygroscopic nature presents a significant experimental variable. The presence of water, even in trace amounts, can profoundly alter the physicochemical properties of [Edmim]Cl, leading to inconsistencies and unexpected results. This guide will equip you with the knowledge to anticipate, control, and troubleshoot the effects of water in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does water content affect the viscosity of [Edmim]Cl?
A1: The viscosity of imidazolium-based ionic liquids like [Edmim]Cl is highly sensitive to water content. Even small amounts of water can significantly decrease the viscosity. This is because water molecules disrupt the strong intermolecular forces and hydrogen bonding between the imidazolium cations and chloride anions, leading to increased fluidity. For instance, in the closely related 1-ethyl-3-methylimidazolium chloride ([Emim]Cl), a water content of just 3% can reduce the viscosity by half at 100°C[1]. This reduction in viscosity can be advantageous in applications requiring enhanced mass transport, but it can also alter reaction kinetics and solvation properties.
Q2: What is the impact of water on the ionic conductivity of [Edmim]Cl?
A2: The ionic conductivity of [Edmim]Cl generally increases with the addition of water, especially in the low water concentration range. Water molecules contribute to the charge transport mechanism and, by reducing the viscosity, increase the mobility of the ions. However, at very high water concentrations, the conductivity may decrease due to the dilution of the ionic species[2]. The relationship between water content and conductivity is crucial for electrochemical applications where precise control of charge transport is necessary.
Q3: How does water influence the electrochemical window of [Edmim]Cl?
A3: The electrochemical window (EW) is the potential range over which a substance is neither oxidized nor reduced[3]. Ionic liquids are known for their wide electrochemical windows, but the presence of water can significantly narrow this range[4]. Water can be electrolyzed at potentials within the typical EW of an ionic liquid, leading to interfering redox reactions[4]. This is a critical consideration in electrochemistry and battery research, as a narrowed EW can limit the operational voltage of a device. For many ionic liquids, as the water content increases, the electrochemical window approaches that of water itself, which is approximately 1.23 V under standard conditions[5][6].
Q4: Is [Edmim]Cl susceptible to hydrolysis?
A4: Imidazolium-based ionic liquids can be susceptible to hydrolysis, particularly under harsh conditions such as high temperatures or in the presence of strong acids or bases. While specific data on the hydrolysis of [Edmim]Cl is limited, the imidazolium ring can be attacked by water, although this is generally a slow process under neutral conditions. In applications like biomass processing, where acid catalysts are sometimes used with ionic liquids, the kinetics of both polysaccharide hydrolysis and potential ionic liquid degradation need to be considered[7].
Q5: How does water content affect the performance of [Edmim]Cl in biomass processing?
A5: In biomass processing, [Edmim]Cl can be used to dissolve cellulose. The presence of a controlled amount of water can be beneficial, as it reduces the viscosity of the ionic liquid, making it easier to handle and improving mass transfer[8]. However, excessive water can negatively impact the dissolution of cellulose[9][10]. The anions of the ionic liquid play a crucial role in disrupting the hydrogen bond network of cellulose, and water molecules can compete for these interactions, thereby reducing the dissolution efficiency[8][10]. Therefore, optimizing the water content is key to achieving efficient biomass pretreatment.
Troubleshooting Guide
Issue 1: Inconsistent reaction rates or product yields.
Possible Cause: Fluctuating water content in your [Edmim]Cl.
Troubleshooting Steps:
-
Quantify Water Content: The most reliable method for determining water content in ionic liquids is Karl Fischer titration[11][12][13]. This technique can accurately measure water levels from trace amounts to higher concentrations[14].
-
Drying Procedure: If the water content is too high, dry the [Edmim]Cl under vacuum at an elevated temperature. The specific temperature and duration will depend on the initial water content and the desired final purity.
-
Inert Atmosphere: Handle and store [Edmim]Cl under an inert atmosphere (e.g., in a glove box or desiccator with a drying agent) to prevent moisture reabsorption[13].
Issue 2: Unexpected phase separation in your reaction mixture.
Possible Cause: The miscibility of your reactants or products with the [Edmim]Cl-water mixture is changing with water content.
Troubleshooting Steps:
-
Solubility Assessment: Systematically study the solubility of all components in [Edmim]Cl at different water concentrations.
-
Water Content Control: Precisely control the amount of water added to your system. Remember to account for any water that may be present in your starting materials.
-
Co-solvent Addition: If phase separation persists, consider the use of a co-solvent that is miscible with both the ionic liquid-water mixture and your other components.
Issue 3: Poor reproducibility in electrochemical measurements (e.g., cyclic voltammetry).
Possible Cause: Variation in the electrochemical window due to inconsistent water content.
Troubleshooting Steps:
-
Standardize Water Content: Before each experiment, ensure your [Edmim]Cl has a consistent and known water content. This can be achieved through rigorous drying and subsequent controlled addition of a known amount of water if required.
-
Reference Electrode Stability: Ensure your reference electrode is stable in the [Edmim]Cl-water mixture. The presence of water can affect the potential of some reference electrodes.
-
Electrolyte Purity: Besides water, other impurities can also affect electrochemical measurements. Ensure the overall purity of your ionic liquid.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in [Edmim]Cl.
Materials:
-
Karl Fischer titrator (volumetric or coulometric, depending on the expected water content)[14]
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
[Edmim]Cl sample
-
Airtight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Allow the titration cell to stabilize to a low drift value.
-
Using an airtight syringe, accurately weigh and inject a known amount of the [Edmim]Cl sample into the titration cell.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate the water content, typically in ppm or percentage.
-
Perform multiple measurements to ensure reproducibility.
Protocol 2: Drying of [Edmim]Cl
This protocol describes a standard procedure for reducing the water content of [Edmim]Cl.
Materials:
-
Schlenk flask or similar vacuum-rated glassware
-
High-vacuum pump
-
Heating mantle or oil bath
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Procedure:
-
Place the [Edmim]Cl sample in the Schlenk flask.
-
Connect the flask to the high-vacuum line with a cold trap in between the flask and the pump to protect the pump from any volatile components.
-
Begin evacuating the flask.
-
Once a high vacuum is achieved, slowly heat the sample to a temperature below its decomposition point (e.g., 70-100 °C). The optimal temperature may require some empirical determination.
-
Continue heating under vacuum for several hours or overnight. The drying time will depend on the initial water content, sample volume, and vacuum level.
-
Allow the sample to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
-
Store the dried ionic liquid in a desiccator or glove box.
Visualizations and Data
Diagram 1: Experimental Workflow for Controlling Water Content
Caption: Workflow for ensuring accurate water content in [Edmim]Cl experiments.
Diagram 2: Effect of Water on [Edmim]Cl Properties
Caption: Key effects of increasing water content on the properties of [Edmim]Cl.
Table 1: Influence of Water on Physicochemical Properties of Imidazolium-Based Ionic Liquids (Illustrative Data)
| Property | Effect of Increasing Water Content | Rationale |
| Viscosity | Decreases significantly | Disruption of intermolecular forces and hydrogen bonding between ions[1][15]. |
| Ionic Conductivity | Generally increases | Increased ion mobility due to lower viscosity and contribution of water to charge transport[2]. |
| Electrochemical Window | Narrows | Water electrolysis occurs at potentials within the ionic liquid's window[4][5]. |
| Cellulose Solubility | Decreases at higher concentrations | Water competes with the ionic liquid's anion for hydrogen bonding with cellulose[9][10]. |
References
- Moisture Determination via Karl-Fischer Titr
- Ionic liquids for Karl-Fischer titr
- Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simul
- In Situ Determination of the Water Content of Ionic Liquids.
- Ionic liquids for Karl-Fischer titr
- Dissolving lignocellulosic biomass in a 1-butyl-3-methylimidazolium chloride–water mixture.
- Kinetic model for the hydrolysis of lignocellulosic biomass in the ionic liquid, 1-ethyl-3-methyl-imidazolium chloride. Royal Society of Chemistry.
- How to make sure there is w
- 390 questions with answers in IONIC LIQUIDS | Science topic.
- Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study | Request PDF.
- Exploring the Effect of Water Content and Anion on the Pretreatment of Poplar with Three 1-Ethyl-3-methylimidazolium Ionic Liquids.
- Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl3)
- The viscosity of [C2mim]Cl + H2O + K3PO4 as a function of [C2mim]Cl molality at different temperatures.
- The Role of Ionic Liquids on Biomass Liquefaction—A Short Review of the Recent Advances. MDPI.
- Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions.
- Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems.
- Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valoriz
- Electrochemical window. Wikipedia.
- Karl Fischer Titration: The Gold Standard For W
- The influence of water on the thermophysical properties of 1-ethyl-3-methylimidazolium acetate | Request PDF.
- Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. MDPI.
- Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF.
- Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl3)
- Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl 3 ) Ionic Liquids at Different Temperatures and AlCl 3 Mole Fractions | Request PDF.
- conductivity-of-1-ethyl-3-methylimidazolium-chloride-emic-and-aluminum-chloride-alcl-3-ionic-liquids-at-different-temperatures-and-alcl-3-mole-fractions. Bohrium.
- (PDF) Density, Viscosity, Refractive Index and Conductivity of 1Allyl3-methylimidazolium Chloride + Water Mixture †.
- Influence of water on swelling and dissolution of cellulose in 1-ethyl-3-methylimidazolium acetate | Request PDF.
- Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. Spectroscopy Online.
- Ionic Contamination Test System for Electronic Circuit Boards and Components. Stannol.
- Water Under the Bridge: Troubleshooting Contamin
- 1-ethyl-3-methylimidazolium chloride – Knowledge and References. Taylor & Francis.
- Impact of Water-Dilution on the Biomass Solvation Properties of the Ionic Liquid 1-Methyltriethoxy-3-Ethylimidazolium Acetate | Request PDF.
- Hydrophobicity/hydrophilicity of 1-butyl-2,3-dimethyl and 1-ethyl-3-methylimodazolium ions: toward characterization of room temper
- This compound | C7H13ClN2. PubChem.
- Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids and its Implications for Electroanalysis. Curtin University.
- (PDF) 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state.
- The New High Sensitive Chlorine Option. Analytik Jena.
- Detection of free chlorine in water using graphene-like carbon based chemiresistive sensors.
- “Water-in-ionic liquid” solutions towards wide electrochemical stability windows for aqueous rechargeable batteries | Request PDF.
- Electrochemical window of Un-conditioned (black line), and Conditioned...
- Sensitivity of EM methods to chloride content.
- Hydrogel Contact Lens Water Content is Dependent on Tearfilm pH. Semantic Scholar.
- Chronic effects of the ionic liquid [C4mim][Cl] towards the microalga Scenedesmus quadricauda | Request PDF.
- Applications of a Wireless Chloride Sensor in Environmental Monitoring. University of Southampton.
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- 6. researchgate.net [researchgate.net]
- 7. Kinetic model for the hydrolysis of lignocellulosic biomass in the ionic liquid, 1-ethyl-3-methyl-imidazolium chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
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- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Viscosity of 1-Ethyl-2,3-dimethylimidazolium chloride Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethyl-2,3-dimethylimidazolium chloride ([EMMIM][Cl]). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of solution viscosity, a critical parameter for handling, processing, and application performance. Our goal is to provide you with the scientific rationale and practical protocols needed to overcome challenges related to the high viscosity of this unique ionic liquid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We just synthesized this compound and its viscosity is significantly higher than other imidazolium-based ionic liquids we've used. Is this expected?
A: Yes, this is an expected observation and it is rooted in the specific molecular structure of the 1-Ethyl-2,3-dimethylimidazolium cation.
The viscosity of ionic liquids is largely governed by a combination of intermolecular forces, including van der Waals interactions, hydrogen bonding, and strong coulombic (ion-ion) interactions.[1][2] However, the key structural feature of your ionic liquid that leads to elevated viscosity is the methyl group at the C2 position of the imidazolium ring.
Causality Behind High Viscosity:
-
Loss of an Acidic Proton: In standard 1,3-dialkylimidazolium salts (like the common [EMIM]Cl), the proton at the C2 position is notably acidic. This acidity can lead to specific hydrogen bonding networks that, while strong, can also provide pathways for ionic transport.
-
Increased Rotational Barriers: Methylating the C2 position removes this acidic proton. More importantly, it introduces significant steric hindrance. This results in high potential energy barriers between the different preferred conformations of the ions in the liquid state.[3] Consequently, the movement of ions is restricted to small oscillations, which severely inhibits overall ion transport and manifests as a sharp increase in macroscopic viscosity.[3]
In essence, while you may have intended to increase the cation's stability by removing the acidic C2 proton, a direct consequence is a less fluid system.
Q2: What is the most direct and reversible method to lower the viscosity for easier handling and processing?
A: The most straightforward and commonly used method is to increase the temperature of the solution. The relationship between temperature and viscosity in ionic liquids is non-linear and typically shows a significant decrease in viscosity for each incremental rise in temperature.[4]
Mechanism of Action:
Increasing the temperature imparts greater kinetic energy to the constituent ions ([EMMIM]⁺ and Cl⁻). This increased energy allows the ions to more easily overcome the strong intermolecular and coulombic forces holding them together.[1] The resulting expansion of the fluid creates a larger "free volume," which facilitates easier movement of ions and, therefore, a reduction in the resistance to flow (viscosity).[4][5]
Experimental Protocol: Determining Optimal Processing Temperature
-
Preparation: Place a known volume (e.g., 20 mL) of your [EMMIM][Cl] solution into a temperature-controlled sample holder of a viscometer or rheometer.
-
Initial Measurement: Record the viscosity at your starting temperature (e.g., room temperature, 25 °C).
-
Incremental Heating: Increase the temperature in controlled steps (e.g., 5 or 10 °C increments). Allow the sample to thermally equilibrate for at least 10 minutes at each new temperature setpoint.
-
Data Collection: Measure and record the viscosity at each temperature step.
-
Analysis: Plot viscosity (in mPa·s or cP) as a function of temperature (°C or K). The resulting curve will show the sharp decrease in viscosity and help you identify a suitable temperature range that meets your processing requirements without causing thermal degradation. For many imidazolium chlorides, significant fluidity is achieved in the 60-100 °C range.
Data Presentation: Temperature vs. Viscosity
The following table provides representative data for a similar imidazolium-based ionic liquid to illustrate the expected trend.
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 20 | 112 |
| 40 | 45 |
| 60 | 22 |
| 80 | 12 |
| 100 | 7 |
| Note: Data is illustrative for a typical imidazolium ionic liquid and actual values for [EMMIM][Cl] should be determined experimentally. |
Visualization: The Logic of Thermal Viscosity Reduction
Caption: Workflow showing how temperature reduces viscosity.
Q3: My application is temperature-sensitive. Can I use a co-solvent to reduce viscosity at room temperature?
A: Absolutely. The addition of a low-viscosity molecular co-solvent is a highly effective strategy. The co-solvent molecules intersperse between the ions of the ionic liquid, disrupting the tightly-packed, charge-ordered structure and weakening the intermolecular forces, which dramatically lowers the solution's viscosity.[6][7]
The choice of co-solvent is critical and must be compatible with your downstream application.
1. Water: For a hydrophilic ionic liquid like [EMMIM][Cl] (due to the chloride anion), water is an extremely effective viscosity reducer.[8] Even trace amounts can cause a significant drop in viscosity.[9][10]
-
Mechanism: Water molecules are small, polar, and readily form hydrogen bonds, effectively solvating the chloride anions and disrupting the strong cation-anion interactions.[11]
-
Considerations: This is only suitable for applications where water is not detrimental (e.g., certain biomass processing). For water-sensitive electrochemical or organic synthesis applications, this is not a viable option. A study on the similar 1-ethyl-3-methylimidazolium chloride ([EMIM][Cl]) noted that a water content of just 3% could halve the viscosity at 100°C.[12]
2. Aprotic Polar Solvents: Solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for many applications.
-
Mechanism: These solvents have high dielectric constants and can effectively shield the coulombic interactions between the ionic liquid's ions, reducing ion-pairing and increasing mobility.
-
Proven Efficacy: A detailed study on [EMIM][Cl] demonstrated that the addition of acetonitrile can reduce the viscosity of a solution by more than an order of magnitude.[13][14] This makes it a prime candidate for your system.
Experimental Protocol: Co-solvent Titration for Viscosity Reduction
-
Baseline: Measure the viscosity of your pure [EMMIM][Cl] solution at the desired operating temperature.
-
Stock Solutions: Prepare several samples of [EMMIM][Cl].
-
Titration: To each sample, add a precise amount of your chosen co-solvent (e.g., acetonitrile) to achieve different weight or mole fractions (e.g., 5%, 10%, 15%, 20% w/w). Ensure thorough mixing.
-
Measurement: Measure the viscosity of each prepared mixture under the same temperature conditions.
-
Analysis: Plot viscosity as a function of co-solvent concentration. This will allow you to determine the minimum amount of co-solvent required to achieve your target viscosity. Research has shown that the viscosity often follows a universal exponential relationship with the addition of a low-viscosity co-solvent.[14]
Data Presentation: Effect of Co-Solvents on Viscosity
| Co-Solvent | Molar Fraction (χ) | Expected Viscosity Reduction | Key Considerations |
| None | 0.0 | Baseline (High) | Reference point for comparison. |
| Water | 0.1 - 0.5 | Very High | Inexpensive, highly effective, but may be reactive or incompatible with the application.[8] |
| Acetonitrile | 0.1 - 0.5 | High | Volatile, excellent for reducing viscosity in electrochemical applications.[13][14] |
| DMSO | 0.1 - 0.5 | Moderate to High | Less volatile than acetonitrile, strong solvating power.[15] |
Visualization: Decision Flowchart for Viscosity Reduction
Caption: Decision tree for selecting a viscosity reduction method.
References
-
The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. Semantic Scholar. [Link]
-
Effect of Temperature and Water Content on the Shear Viscosity of the Ionic Liquid 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide As Studied by Atomistic Simulations. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing. [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. PMC - NIH. [Link]
-
Prediction of the viscosity of imidazolium-based ionic liquids at different temperatures using the quantitative structure property relationship approach. New Journal of Chemistry (RSC Publishing). [Link]
-
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences. [Link]
-
Effect of water and ionic liquids on biomolecules. PMC - NIH. [Link]
-
Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. ResearchGate. [Link]
-
Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N -Heterocyclic Anions. ResearchGate. [Link]
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC - NIH. [Link]
-
Understanding the Effect of the C2 Proton in Promoting Low Viscosities and High Conductivities in Imidazolium-Based Ionic Liquids: Part I. Weakly Coordinating Anions. ResearchGate. [Link]
-
Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study. PubMed. [Link]
-
Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. ResearchGate. [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers. [Link]
-
Pressing matter: why are ionic liquids so viscous?. RSC Publishing. [Link]
-
Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics S. American Chemical Society. [Link]
-
Effect of organic solvents on lowering the viscosity of 1-hexyl-3-methylimidazolium chloride. ResearchGate. [Link]
-
Performance and Evaluation of Ionic Liquids as Viscosity Reducers on Indian Crude Oil. ResearchGate. [Link]
-
Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. MDPI. [Link]
-
Temperature-Dependent Density and Viscosity of the Ionic Liquids 1-Alkyl-3-methylimidazolium Iodides: Experiment and Molecular Dynamics Simulation. ResearchGate. [Link]
-
How To Reduce Liquid Viscosity To Improve Productivity. SBH Solutions. [Link]
-
Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. Rowan Digital Works. [Link]
-
(PDF) Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. ResearchGate. [Link]
-
Synthetic Organic Electrochemistry in Ionic Liquids: The Viscosity Question. PMC - NIH. [Link]
-
Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. MDPI. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sbhsolutions.com.au [sbhsolutions.com.au]
- 6. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of water and ionic liquids on biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
handling and storage best practices for 1-Ethyl-2,3-dimethylimidazolium chloride
Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium chloride (CAS No. 92507-97-6). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a salt that is liquid at or near room temperature, commonly known as an ionic liquid.[1][2] It is comprised of a 1-ethyl-2,3-dimethylimidazolium (Edimim) cation and a chloride anion.[1] Due to its low volatility, high thermal stability, and ability to dissolve a wide range of compounds, it is utilized in various chemical processes.[3][4]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[5] It is harmful if swallowed.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water.[7] Always consult the Safety Data Sheet (SDS) for complete hazard information.
Q3: How should I properly store this compound?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] To prevent degradation from moisture absorption, it is often recommended to store it under an inert atmosphere, such as argon or nitrogen.[8] Some suppliers recommend refrigeration at 2-10°C for long-term storage.[9]
Q4: Is this compound hygroscopic?
A4: Yes, like many ionic liquids with halide anions, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This can impact the physical properties and reactivity of the ionic liquid, potentially affecting experimental results.
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat or impervious clothing.[10][11] If there is a risk of dust formation or inhalation, a NIOSH/MSHA approved respirator should be used.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Experimental Results
-
Symptom: Variability in reaction rates, yields, or physical property measurements (e.g., viscosity, conductivity).
-
Potential Cause: Absorption of atmospheric moisture due to its hygroscopic nature. Water contamination can significantly alter the properties of the ionic liquid.
-
Solution:
-
Drying: Before use, dry the ionic liquid under a high vacuum at an elevated temperature (e.g., 70-100°C) for several hours to remove absorbed water.
-
Inert Atmosphere: Handle the ionic liquid in a glove box or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake during transfer and use.
-
Proper Storage: Ensure the container is tightly sealed immediately after use and stored in a desiccator or a dry, inert environment.
-
Issue 2: Discoloration of the Ionic Liquid
-
Symptom: The typically white to off-white solid or colorless liquid appears yellow or brown.
-
Potential Cause:
-
Solution:
-
Purification: If impurities are suspected, purification methods such as recrystallization or treatment with activated carbon may be necessary.
-
Temperature Control: Avoid prolonged exposure to high temperatures. Refer to thermal stability data to determine the safe operating temperature range.
-
Light Protection: Store the container in a dark place or use an amber-colored vial to protect it from light.[9]
-
Best Practices for Handling and Storage
To ensure the integrity of your experiments and the longevity of this compound, adhere to the following best practices.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Spill Management: In case of a spill, avoid dust formation.[10] Sweep up the solid material and place it in a suitable container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.
Storage
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[5] Some sources suggest 2-10°C for long-term storage.[9] | Prevents thermal degradation and reduces moisture absorption. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8] | Due to its hygroscopic nature, this prevents water absorption which can alter its properties. |
| Container | Keep in a tightly closed, properly labeled container.[5] | Prevents contamination and moisture ingress. |
| Incompatible Materials | Store away from strong oxidizing agents and acids.[5][9] | Avoids potentially hazardous reactions. |
Experimental Workflow Diagram
The following diagram outlines a recommended workflow for handling this compound to ensure experimental consistency.
Caption: Recommended workflow for handling this compound.
References
- 1. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. iolitec.de [iolitec.de]
- 11. iolitec.de [iolitec.de]
overcoming mass transfer limitations in 1-Ethyl-2,3-dimethylimidazolium chloride systems
Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium chloride ([Edmim]Cl) systems. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their experimental work. The unique physicochemical properties of ionic liquids (ILs) like [Edmim]Cl, particularly their high viscosity, often lead to mass transfer limitations that can hinder reaction rates, electrochemical performance, and overall process efficiency.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and overcome these limitations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding mass transfer in [Edmim]Cl and other viscous ionic liquid systems.
Q1: What are "mass transfer limitations," and why are they a common issue with [Edmim]Cl?
A: Mass transfer refers to the movement of chemical species from one location to another. In a typical experiment, this means reactants moving toward each other or toward a catalytic surface. A "limitation" occurs when this movement is slower than the intrinsic rate of the chemical reaction or process. If reactants cannot reach the reaction site quickly, the overall process speed is dictated by this slow transport, not the reaction's potential speed.
[Edmim]Cl, like many ionic liquids, is significantly more viscous than conventional molecular solvents.[1][2] This high viscosity physically impedes the movement of dissolved species (diffusion), creating a bottleneck that is the primary cause of mass transfer limitations.
Q2: My reaction is running much slower in [Edmim]Cl than in acetonitrile. Is this definitely a mass transfer problem?
A: It is highly likely. While other factors like solvation effects can influence reaction kinetics, a dramatic decrease in rate when switching from a low-viscosity solvent like acetonitrile to a viscous IL is a classic indicator of a shift from a kinetically-controlled regime to a mass transfer-controlled (or diffusion-limited) regime. In the kinetically-controlled regime, the reaction's inherent speed is the limiting factor. In the diffusion-limited regime, the speed at which reactants can diffuse through the solvent is the bottleneck. Slower diffusion in viscous media is a well-documented phenomenon.[3]
Q3: How does mass transfer limitation affect electrochemical experiments like cyclic voltammetry?
A: In electrochemistry, mass transfer limitations are critical. For a reaction to occur, electroactive species must be transported from the bulk solution to the electrode surface. When this transport is slow due to high viscosity, several issues arise:
-
Lower Limiting Currents: The maximum current achieved becomes limited by the slow rate of diffusion, not the electrode's activity.
-
Distorted Voltammograms: The characteristic peaks in a cyclic voltammogram may become broadened and less defined.
-
Reduced Conductivity: Although ILs are composed of ions, their high viscosity can hinder ion mobility, leading to lower overall ionic conductivity compared to aqueous electrolytes, which can increase ohmic losses.[4]
Q4: Are there simple, initial steps I can take to mitigate these issues without completely changing my system?
A: Absolutely. Two of the most effective and straightforward strategies are:
-
Increase Temperature: The viscosity of ionic liquids decreases significantly as temperature increases.[5][6] This enhances diffusion rates and can often be enough to overcome moderate mass transfer limitations.
-
Introduce Agitation: Actively mixing the system with a stir bar, overhead stirrer, or shaker introduces forced convection. Convection is a much more efficient mode of mass transport than diffusion alone and helps to replenish reactants at the reaction interface.[7][8]
Part 2: Troubleshooting Guide for Common Issues
This guide provides a structured approach to identifying and solving specific problems encountered in [Edmim]Cl systems.
Issue 1: Slow or Incomplete Chemical Reactions
-
Symptoms: Your reaction takes significantly longer than expected, stalls before reaching completion, or results in low product yield.
-
Probable Cause: Reactant molecules are not encountering each other or the catalyst surface frequently enough due to slow diffusion through the viscous [Edmim]Cl medium.
-
Diagnostic & Solution Workflow:
Caption: Troubleshooting workflow for slow chemical reactions.
Issue 2: Inconsistent or Poor Electrochemical Results
-
Symptoms: Unstable baseline, low peak currents, high peak-to-peak separation in CV, or passivation of the electrode surface.
-
Probable Cause: The flux of electroactive species to the electrode is insufficient, leading to depletion at the surface. This creates a thick diffusion layer that hinders electron transfer. Passivation can occur if reaction products are not transported away from the electrode effectively.[9][10]
-
Recommended Solutions:
-
Employ Forced Convection: Standard electrochemical setups in viscous media should utilize forced convection. A Rotating Disk Electrode (RDE) is the ideal tool. By controlling the rotation speed, you can precisely modulate the mass transport to the electrode surface and analyze the results using the Levich equation.[11]
-
Increase Temperature: As with chemical reactions, increasing the temperature will lower viscosity, increase the diffusion coefficient of your analyte, and improve ionic conductivity.
-
Use Ultrasound: Applying high-powered ultrasound (sonication) can be highly effective. It induces acoustic streaming and cavitation, which disrupts the diffusion layer at the electrode surface and dramatically enhances mass transport, often preventing passivation.[9][10]
-
Add a Co-solvent: Adding a solvent like acetonitrile can decrease viscosity and improve mass transport. However, be aware that this will also alter the electrochemical window and solvation environment of your analyte.[12][13]
-
Summary of Mitigation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Temperature Increase | Reduces system viscosity, increasing diffusion coefficients (Stokes-Einstein relationship). | Simple to implement; highly effective. | May affect product/reactant stability; requires energy input. |
| Mechanical Agitation | Introduces forced convection, supplementing slow diffusion. | Significantly enhances bulk mass transfer; well-understood technology.[14] | Can be less effective at micro-interfaces; may require specialized impellers for high viscosity. |
| Co-solvent Addition | Reduces bulk viscosity of the IL mixture.[15] | Very effective at viscosity reduction; can improve solubility. | Alters the chemical nature of the solvent; adds a separation step post-reaction. |
| Sonication | Creates powerful micro-convection via acoustic streaming and cavitation.[10] | Excellent for disrupting boundary layers at solid-liquid interfaces (e.g., electrodes, catalysts). | Can generate localized heat; potential for side reactions induced by radicals. |
| Microreactors | High surface-area-to-volume ratio minimizes diffusion distances.[16] | Exceptional mass and heat transfer; allows for precise control. | Can be prone to clogging; specialized equipment required. |
Part 3: Detailed Experimental Protocols
This section provides actionable, step-by-step methodologies for implementing the solutions discussed above.
Protocol 1: Systematic Evaluation of Temperature Effects
This protocol details how to quantify the impact of temperature on your process to find an optimal operating point.
-
Setup: Place your reaction vessel (e.g., a round-bottom flask) containing the [Edmim]Cl system in a temperature-controlled oil bath or heating mantle equipped with a thermocouple for accurate temperature monitoring. Ensure consistent agitation is applied across all experiments (e.g., a magnetic stir bar at 400 RPM).
-
Baseline Experiment: Run the reaction at your initial or ambient temperature (e.g., 25°C). Take samples at regular intervals to monitor reaction progress (e.g., via HPLC, GC, or NMR).
-
Incremental Increase: Increase the temperature by a set increment (e.g., 10°C) and repeat the experiment, keeping all other parameters (concentrations, agitation speed) identical.
-
Data Analysis: Plot the reaction conversion versus time for each temperature. Calculate the initial reaction rate for each experiment.
-
Optimization: Continue increasing the temperature until you observe a significant improvement in the reaction rate without any degradation of reactants or products. The ideal temperature is often a trade-off between reaction speed and stability.
Protocol 2: Enhancing Mass Transfer via Mechanical Agitation
This protocol is for systems where simple magnetic stirring is insufficient.
-
Vessel and Impeller Selection:
-
Use a baffled reaction vessel. Baffles prevent the formation of a central vortex and promote more efficient top-to-bottom mixing, which is crucial in viscous fluids.[14]
-
Select an appropriate impeller. For viscous ILs, a Rushton turbine or a pitched-blade turbine is often more effective than a simple propeller as they promote both radial and axial flow.
-
-
System Assembly: Mount an overhead mechanical stirrer securely above the reaction vessel. Attach the selected impeller to the stirrer shaft, positioning it approximately one-third of the liquid height from the bottom of the vessel.
-
Determining Agitation Speed:
-
Start with a low agitation speed (e.g., 100 RPM) and gradually increase it.
-
Visually observe the mixing. The goal is to achieve uniform movement of the entire liquid volume without splashing or excessive vortexing.
-
For solid-liquid systems, the "just suspended" speed (Njs) is a key parameter, representing the speed at which all solid particles are lifted from the bottom of the vessel.[14]
-
-
Experimental Run: Conduct your experiment at the determined optimal agitation speed, monitoring the reaction as described in Protocol 1. Compare the results to a passively mixed or magnetically stirred system to quantify the improvement.
Protocol 3: Electrochemical Diagnosis with a Rotating Disk Electrode (RDE)
This protocol allows for the quantitative assessment of mass transfer in an electrochemical system.
-
Electrolyte Preparation: Prepare your solution of [Edmim]Cl containing the electroactive species of interest and a supporting electrolyte if necessary.
-
Cell Assembly: Assemble a standard three-electrode cell using the RDE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Initial CV Scan (Static): With the RDE stationary (0 RPM), perform a cyclic voltammetry scan to obtain a baseline voltammogram. This represents the purely diffusion-controlled regime.
-
Hydrodynamic Voltammetry:
-
Set the RDE to a specific rotation speed (e.g., 400 RPM). Allow it to stabilize for 30 seconds.
-
Perform a linear sweep or cyclic voltammogram and record the limiting current (the plateau region of the wave).
-
Repeat this step for a series of increasing rotation speeds (e.g., 400, 900, 1600, 2500 RPM).
-
-
Data Analysis (Levich Plot):
-
The relationship between the limiting current (iL) and the rotation rate (ω) is described by the Levich equation .
-
Plot the measured limiting current (iL) against the square root of the angular velocity (ω1/2, where ω = 2π × RPM / 60).
-
Interpretation: If the plot is linear and passes through the origin, the process is entirely mass-transfer controlled. The slope of this line can be used to calculate the diffusion coefficient of your analyte. Deviations from linearity at high rotation speeds indicate that the reaction is becoming kinetically limited.
-
Caption: Overcoming the diffusion boundary layer at an interface.
References
-
PubChem. This compound. National Library of Medicine. [Link]
-
Kralj, A. et al. (2007). On the Effect of Enhanced Mass Transfer on Side Reactions in Capillary Microreactors during High‐Temperature Synthesis of an Ionic Liquid. Chemie Ingenieur Technik. [Link]
-
Wikipedia. 1-Ethyl-3-methylimidazolium chloride. Wikimedia Foundation. [Link]
-
Newman, S. G. et al. (2018). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. Green Chemistry. [Link]
-
Daskalopoulou, E. et al. (2024). Overcoming passivation through improved mass transport in dense ionic fluids. PubMed. [Link]
-
Schroer, W. et al. (2010). Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study. PubMed. [Link]
-
Daskalopoulou, E. et al. (2024). Overcoming passivation through improved mass transport in dense ionic fluids. Faraday Discussions. [Link]
-
de Pedro, I. et al. (2017). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. RSC Publishing. [Link]
-
Atilhan, M. et al. (2021). Supported Imidazolium-Based Ionic Liquids on a Polysulfone Matrix for Enhanced CO2 Capture. MDPI. [Link]
-
Schroer, W. et al. (2010). Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. ResearchGate. [Link]
-
Bong, E. Y. et al. (2015). Solid-liquid mass transfer in an agitated ion exchange vessel fitted with dual impellers. ResearchGate. [Link]
-
Gkortzaki, L. et al. (2022). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. MDPI. [Link]
-
Zhang, J. et al. (2018). Study on Interfacial Mass Transport and Process Intensification for Ionic Liquid [BMIM]Br Synthesis. ACS Publications. [Link]
-
Al-Shalabi, E. et al. (2024). Potential of Imidazolium-Based Ionic Liquids for Sustainable Enhancement of Oil Recovery in Emirati Tight Reservoirs. ACS Omega. [Link]
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Radhi, A. et al. (2015). Macroscopic and microscopic study of 1-ethyl-3-methyl-imidazolium acetate-water mixtures. Semantic Scholar. [Link]
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Kirchner, B. et al. (2021). Targeted modifications in ionic liquids – from understanding to design. RSC Publishing. [Link]
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Nagata, S. & Yamaguchi, I. (1960). Mass Transfer and Chemical Reaction in Liquid-Liquid Agitation Systems. Kyoto University Research Information Repository. [Link]
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Wong, D. S. H. et al. (2008). Diffusion coefficients and molar conductivities in aqueous solutions of 1-ethyl-3-methylimidazolium-based ionic liquids. ResearchGate. [Link]
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Yates, M. D. et al. (2017). Imidazolium-based ionic liquids support biosimilar flavin electron transfer. PMC. [Link]
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Radhi, A. et al. (2016). Macroscopic and Microscopic Study of 1-Ethyl-3-methyl-imidazolium Acetate-DMSO Mixtures. ResearchGate. [Link]
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Validation & Comparative
comparing 1-Ethyl-2,3-dimethylimidazolium chloride to other imidazolium ionic liquids
An In-Depth Comparative Guide to Imidazolium-Based Ionic Liquids: 1-Ethyl-2,3-dimethylimidazolium Chloride vs. Common Alternatives
For researchers and professionals in drug development and materials science, the selection of an appropriate ionic liquid (IL) is a critical decision dictated by the specific physicochemical properties required for an application. Within the vast family of ILs, the imidazolium class is particularly prominent. This guide provides a detailed comparison of this compound ([EMMIM]Cl) against its close structural analogs: 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), and 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl).
The central focus of this comparison is the structural impact of methylation at the C2 position of the imidazolium ring and the lengthening of the N-alkyl chain. These seemingly minor molecular modifications lead to significant variations in melting point, viscosity, thermal stability, and electrochemical behavior, thereby influencing their suitability for diverse applications.
Molecular Structure: The Foundation of Physicochemical Properties
The fundamental structures of the compared imidazolium cations determine their intermolecular interactions and, consequently, their bulk properties. The key differences are the presence of a methyl group at the C2 position for [EMMIM]Cl and the varying length of the alkyl chain at the N1 position for [EMIM]Cl, [BMIM]Cl, and [HMIM]Cl.
Caption: Chemical structures of the imidazolium cations compared in this guide.
The methylation at the C2 position in [EMMIM]Cl removes the most acidic proton from the imidazolium ring, which can enhance its stability in certain chemical environments. The increasing alkyl chain length from ethyl to hexyl generally increases van der Waals interactions, which has a profound effect on properties like viscosity and density.
Comparative Analysis of Physicochemical Properties
The utility of an ionic liquid is defined by its physical and chemical characteristics. The following tables summarize key experimental data for [EMMIM]Cl and its counterparts. It is crucial to note that properties like melting point and viscosity are highly sensitive to impurities, particularly water content.[1][2]
Table 1: Core Physicochemical Properties of Imidazolium Chlorides
| Ionic Liquid | CAS Number | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Density (g/cm³) |
| [EMMIM]Cl | 98892-74-1 | 160.64[3] | Solid | Data not widely available; methylation at C2 is known to increase melting point compared to [EMIM]Cl[4][5] | No data available |
| [EMIM]Cl | 65039-09-0 | 146.62[6] | Solid | 77–79[7] | ~1.435 (state unspecified)[8] |
| [BMIM]Cl | 79917-90-1 | 174.67[9][10] | White crystalline powder[11][12] | ~70[9][11] | 1.08[11] |
| [HMIM]Cl | 171058-17-6 | 202.72[13] | Liquid or Solid | -3 to 38 (varies with purity)[14][15] | 1.04 (at 26°C)[14] |
Table 2: Key Performance-Related Properties
| Ionic Liquid | Viscosity (cP) | Ionic Conductivity (mS/cm) | Decomposition Temp. (°C) |
| [EMMIM]Cl | No data available | No data available | >276 (Nitrate salt)[16] |
| [EMIM]Cl | High; significantly reduced by water or solvents[2][17] | ~120 (for EMIF·2.3HF variant)[18]. Aqueous solutions show good conductivity[19]. | Thermally stable, but halide salts are less stable than those with non-halide anions[20]. |
| [BMIM]Cl | High | High ionic conductivity is a key feature[11][12] | High thermal stability is a noted advantage[11]. |
| [HMIM]Cl | 3302 (at 35°C)[14] | 0.08 (at 20°C)[14] | Decomposes before boiling (>350°C)[15] |
Key Insights from the Data:
-
Impact of C2-Methylation ([EMMIM]Cl vs. [EMIM]Cl): The primary documented effect of adding a methyl group to the C2 position is an increase in the melting point.[4][5] This is attributed to disruptions in crystal packing and changes in intermolecular forces. While comprehensive data for [EMMIM]Cl is scarce, studies on related 1-alkyl-2,3-dimethylimidazolium salts show high thermal stability, though this stability tends to decrease as the N-alkyl chain lengthens.[16][21]
-
Impact of Alkyl Chain Length ([EMIM]Cl -> [BMIM]Cl -> [HMIM]Cl):
-
Melting Point: The trend is not linear. [BMIM]Cl has a lower melting point than [EMIM]Cl. [HMIM]Cl can be a liquid at room temperature, indicating that the longer, more flexible hexyl chain frustrates efficient crystal packing.
-
Viscosity: Viscosity dramatically increases with alkyl chain length.[1] [HMIM]Cl is significantly more viscous than its shorter-chain counterparts.[14] This is a direct result of increased van der Waals forces between the cations.
-
Conductivity: Ionic conductivity is inversely related to viscosity. The slower movement of the larger, more entangled cations in [HMIM]Cl results in much lower conductivity compared to shorter-chain ILs.[14]
-
Experimental Methodologies: A Guide to Characterization
To ensure reproducible and comparable data, standardized protocols for characterization are essential. The following section outlines the methodologies for determining the key properties discussed above.
Caption: Generalized workflow for the characterization of imidazolium ionic liquids.
A. Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset decomposition temperature (Td) of the ionic liquid.
Protocol:
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed sample (5-10 mg) into a clean TGA pan (typically alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature is determined from the resulting mass vs. temperature curve, typically by finding the intersection of the baseline tangent with the tangent of the decomposition step.
Causality: TGA measures mass loss as a function of temperature. A sharp decrease in mass indicates decomposition, where the IL breaks down into volatile fragments. Using an inert atmosphere is critical to ensure the measured decomposition is due to thermal instability alone, not oxidation.[22]
B. Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: To determine the melting point (Tm) and glass transition temperature (Tg).
Protocol:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Hermetically seal a small, accurately weighed sample (5-10 mg) in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Perform a heat-cool-heat cycle:
-
First Heat: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a point well above the expected melting point to erase the sample's thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -90°C).
-
Second Heat: Ramp the temperature again at the same controlled rate (e.g., 10°C/min) through the expected transition points.
-
-
The glass transition is observed as a step-change in the heat flow curve, while melting is an endothermic peak.
Causality: DSC measures the difference in heat flow required to raise the temperature of the sample and a reference. This allows for the detection of thermal events like melting (which requires energy input, an endothermic process) and glass transitions. The second heating scan is typically used for analysis as it provides data on a sample with a standardized thermal history.[22]
C. Cyclic Voltammetry (CV) for Electrochemical Window
Objective: To determine the range of potentials over which the ionic liquid is electrochemically stable.
Protocol:
-
Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox. The cell consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire).
-
Use the ionic liquid as the electrolyte. The IL must be rigorously dried, as trace water will narrow the electrochemical window.
-
Connect the cell to a potentiostat.
-
Scan the potential from the open-circuit potential first in the anodic (positive) direction until a sharp increase in current is observed (oxidation limit).
-
Then, scan the potential in the cathodic (negative) direction until a sharp increase in current is observed (reduction limit).
-
The potential difference between the onset of the oxidative and reductive currents defines the electrochemical window.
Causality: CV measures the current response to a linearly cycled potential sweep. Within the electrochemical window, negligible current flows. At the window's limits, the ions of the IL itself (or impurities) begin to oxidize or reduce at the electrode surface, causing a large current flow. A wide window is crucial for applications like batteries and capacitors.[23][24]
Applications and Selection Rationale
-
This compound ([EMMIM]Cl): The enhanced stability from C2-methylation could make it suitable for applications requiring robustness to certain reagents or conditions. However, its higher melting point might limit its use as a room-temperature solvent.
-
1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl): Its ability to dissolve cellulose makes it a key player in biomass processing and the production of biofuels and regenerated cellulose fibers.[7][23][25] It is also a precursor for other ILs and is used in electrochemistry.[26][27][28]
-
1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl): As a versatile "green" solvent, it is widely used in organic synthesis, catalysis, and biomass processing.[11][12] Its high ionic conductivity and thermal stability make it a candidate for electrolytes in batteries and supercapacitors.[9]
-
1-Hexyl-3-methylimidazolium Chloride ([HMIM]Cl): Its higher viscosity and lower conductivity make it less suitable for electrochemical applications requiring rapid ion transport. However, its surfactant-like behavior due to the longer alkyl chain makes it useful in specific separation processes and as a medium for certain catalytic reactions.[29]
Conclusion
The choice between [EMMIM]Cl and other common imidazolium chlorides is a clear example of structure-property relationship-driven design.
-
[EMMIM]Cl represents a modification for enhanced chemical stability, though this may come at the cost of a higher melting point.
-
[EMIM]Cl and [BMIM]Cl are workhorse ionic liquids, offering a balance of favorable solvent properties, thermal stability, and ionic conductivity, making them highly suitable for biomass processing and electrochemical applications.
-
[HMIM]Cl demonstrates the significant impact of increasing alkyl chain length, leading to a highly viscous liquid with lower conductivity, steering its applications more towards areas where surfactant-like properties are beneficial.
For researchers, understanding these trade-offs is paramount. The experimental protocols provided herein offer a framework for the rigorous characterization required to validate the choice of an ionic liquid for a specific, high-performance application.
References
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- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Butyl-3-methylimidazolium Chloride: A Versatile Ionic Liquid for Advanced Applications.
- Sigma-Aldrich. (n.d.). 1-Hexyl-3-methylimidazolium chloride ≥97.0% (HPLC). CAS 171058-17-6.
- ChemicalBook. (2024). 1-Hexyl-3-methylimidazolium chloride. CAS 171058-17-6.
- Sigma-Aldrich. (n.d.). 1-Butyl-3-methylimidazolium chloride ≥99%. CAS 79917-90-1.
- SciELO. (2015). Thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k.
- PubChem. (n.d.). 1-Ethyl-3-methylimidazolium chloride. CID 2734160.
- Seddon, K. R., Stark, A., & Torres, M. J. (2001). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287.
- PubChem. (n.d.). 1-Hexyl-3-methylimidazolium chloride. CID 2734163.
- Sigma-Aldrich. (n.d.). 1-Butyl-3-methylimidazolium chloride ≥98.0% (HPLC). CAS 79917-90-1.
- Zhang, S., et al. (2015). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances, 5(1), 123-131.
- PubChem. (n.d.). 1-Butyl-3-methylimidazolium chloride. CID 2734161.
- IoLiTec. (n.d.). 1-Hexyl-3-methylimidazolium chloride, >98%.
- Alfa Chemistry. (n.d.). CAS 171058-17-6 1-Hexyl-3-methylimidazolium Chloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of 1-Ethyl-3-methylimidazolium Chloride.
- Ma, J., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Materials, 14(10), 2560.
- Klahn, M., et al. (2010). Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. The Journal of Physical Chemistry B, 114(17), 5790-5800.
- PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium. CID 2734166.
- PubChem. (n.d.). This compound. CID 2734165.
- de Pedro, I., et al. (2017). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 46(1), 125-133.
- ResearchGate. (2010). Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study.
- ResearchGate. (n.d.). Ionic conductivities of 1-ethyl-2-methylimidazolium-(HF)2.3F ionic liquid.
- RSC Publishing. (2017). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations.
- Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium chloride 98%. Product Page.
- ResearchGate. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study.
- ResearchGate. (n.d.). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides.
- Thulasiraman, S., et al. (2022). Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. Materials, 15(8), 2818.
- RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium chloride, >98%.
- ResearchGate. (2019). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application.
- Taylor & Francis Online. (n.d.). 1-ethyl-3-methylimidazolium chloride – Knowledge and References.
- PubChem. (n.d.). This compound. CID 2734165.
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A Comparative Guide to Cellulose Dissolution: 1-Ethyl-2,3-dimethylimidazolium chloride vs. 1-Ethyl-3-methylimidazolium chloride
For researchers, scientists, and professionals in drug development, the efficient dissolution of cellulose is a critical step in harnessing this abundant biopolymer for advanced applications. Ionic liquids (ILs) have emerged as powerful solvents capable of disrupting the extensive hydrogen-bonding network of cellulose, enabling its processing and modification. Among these, imidazolium-based ILs are particularly prominent. This guide provides an in-depth comparison of two such ionic liquids: 1-Ethyl-2,3-dimethylimidazolium chloride ([EEDMIM]Cl) and the more conventional 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl).
This analysis delves into the structural nuances that dictate their performance in cellulose dissolution, supported by available experimental data and mechanistic insights. While direct head-to-head comparisons of the chloride derivatives are not extensively documented in publicly accessible literature, valuable inferences can be drawn from studies on their acetate counterparts, shedding light on the critical role of cation structure.
The Decisive Role of Cation Structure in Cellulose Dissolution
The dissolution of cellulose in imidazolium-based ionic liquids is a complex interplay between the cation and the anion. The anion, typically a halide or a carboxylate, is primarily responsible for disrupting the inter- and intramolecular hydrogen bonds of the cellulose chains. The cation, on the other hand, interacts with the oxygen atoms of the cellulose hydroxyl groups, contributing to the overall solvation process.
The key structural difference between [EEDMIM]Cl and [EMIM]Cl lies in the methylation at the C2 position of the imidazolium ring in [EEDMIM]Cl. This seemingly minor modification has significant consequences for the ionic liquid's interaction with cellulose.
Performance Comparison: Dissolution Capacity and Viscosity
While specific quantitative data for the dissolution of cellulose in [EEDMIM]Cl is limited, a comparative study on the acetate analogues, 1-ethyl-2,3-dimethylimidazolium acetate ([EEDMIM]OAc) and 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc), provides critical insights.
| Ionic Liquid | Cation Structure | Cellulose Solubility (wt%) |
| [EMIM]OAc | 1-Ethyl-3-methylimidazolium | ~16% in MCC Avicel at 90°C[1] |
| [EEDMIM]OAc | 1-Ethyl-2,3-dimethylimidazolium | Lower than [EMIM]OAc |
MCC: Microcrystalline Cellulose
Experimental evidence suggests that the methylation at the C2 position in the imidazolium cation introduces steric hindrance, which impedes the close association of the cation with the cellulose chain. This steric barrier is believed to be the primary reason for the observed lower solubility of cellulose in C2-methylated imidazolium ILs compared to their non-methylated counterparts. It is highly probable that this trend holds true for the chloride derivatives as well.
Mechanistic Insights: The "Why" Behind the Performance Difference
The ability of imidazolium-based ionic liquids to dissolve cellulose hinges on the synergistic action of the cation and anion in breaking the robust hydrogen bond network of cellulose. The proton at the C2 position of the imidazolium ring in [EMIM]Cl is considered acidic and plays a role in forming hydrogen bonds with the oxygen atoms of the cellulose hydroxyl groups.
In [EEDMIM]Cl, the substitution of this acidic proton with a methyl group eliminates this specific hydrogen bonding interaction. More importantly, the bulky methyl group at the C2 position creates a steric shield, hindering the approach of the imidazolium cation to the cellulose polymer. This reduced interaction between the cation and cellulose is a key factor contributing to the lower dissolution efficiency of [EEDMIM]Cl.
Experimental Protocol: A Self-Validating System for Comparative Analysis
To enable researchers to conduct their own validated comparisons, the following detailed protocol for cellulose dissolution and analysis is provided. This methodology is designed to be a self-validating system, ensuring reproducibility and accuracy.
Objective: To quantitatively compare the cellulose dissolution performance of [EEDMIM]Cl and [EMIM]Cl.
Materials:
-
Microcrystalline cellulose (MCC), dried under vacuum at 60°C for 24 hours.
-
This compound ([EEDMIM]Cl), high purity.
-
1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), high purity.
-
Anhydrous dimethyl sulfoxide (DMSO) (optional, as a co-solvent).
-
Deionized water.
-
Acetone.
Equipment:
-
Heating magnetic stirrer or oil bath.
-
Jacketed reaction vessel with mechanical stirrer.
-
Vacuum oven.
-
Polarized light microscope.
-
Rheometer (cone-and-plate or parallel-plate geometry).
-
Centrifuge.
Step-by-Step Methodology:
-
Preparation of Ionic Liquid:
-
Dry the ionic liquids ([EEDMIM]Cl and [EMIM]Cl) under high vacuum at 80-100°C for at least 12 hours to remove any residual water, which can significantly affect cellulose solubility.
-
-
Cellulose Dissolution:
-
In a pre-weighed, dry jacketed reaction vessel, add a known amount of the dried ionic liquid.
-
Heat the ionic liquid to the desired dissolution temperature (e.g., 80-100°C) with gentle stirring.
-
Gradually add a predetermined amount of dried MCC to the heated ionic liquid under continuous stirring. The amount of MCC will depend on the target weight percentage of the solution.
-
Continue stirring the mixture at a constant temperature. The dissolution process can take from a few minutes to several hours depending on the cellulose concentration and the ionic liquid.
-
-
Monitoring Dissolution:
-
The dissolution process can be monitored by taking a small aliquot of the solution and observing it under a polarized light microscope. The disappearance of birefringence indicates the complete dissolution of the crystalline cellulose.
-
-
Determination of Maximum Solubility:
-
To determine the maximum solubility, continue adding small, known amounts of MCC to the ionic liquid at a constant temperature until a saturated solution is formed, and solid cellulose particles are no longer dissolving.
-
Allow the undissolved cellulose to settle, or use centrifugation to separate the solid from the clear solution.
-
Carefully decant the supernatant (the cellulose-IL solution).
-
Regenerate the dissolved cellulose from a known weight of the supernatant by adding an anti-solvent like deionized water.
-
Wash the regenerated cellulose thoroughly with water and then acetone, and dry it under vacuum to a constant weight.
-
The weight of the regenerated cellulose will allow for the calculation of the solubility in weight percent.
-
-
Viscosity Measurement:
-
For viscosity measurements, prepare cellulose solutions of known concentrations (e.g., 1, 3, 5 wt%).
-
Use a calibrated rheometer to measure the viscosity of the solutions at a controlled temperature.
-
Perform a shear rate sweep to determine the zero-shear viscosity and to observe any shear-thinning behavior.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative analysis of cellulose dissolution in ionic liquids.
Conclusion and Future Outlook
Based on the available evidence and mechanistic understanding, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is expected to exhibit superior performance in dissolving cellulose compared to its C2-methylated analogue, this compound ([EEDMIM]Cl) . The primary reason for this is the steric hindrance introduced by the methyl group at the C2 position of the [EEDMIM]+ cation, which impedes its effective interaction with the cellulose polymer chains.
For researchers and drug development professionals, the choice of ionic liquid is paramount. While [EMIM]Cl appears to be the more effective solvent of the two, the specific requirements of the application, such as the desired properties of the regenerated cellulose or the need for specific functionalization, may warrant further investigation into other ionic liquids. The provided experimental protocol offers a robust framework for conducting such comparative studies, enabling the rational selection of the optimal solvent system for a given application. As the field of green chemistry continues to evolve, a deeper understanding of the structure-property relationships in ionic liquids will be crucial for the development of next-generation cellulose-based materials.
References
-
Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. (2014). International Journal of Molecular Sciences. [Link]
-
Viscosity of cellulose-imidazolium-based ionic liquid solutions. (2010). The Journal of Physical Chemistry B. [Link]
-
Understanding cellulose dissolution: effect of the cation and anion structure of ionic liquids on the solubility of cellulose. (2012). Cellulose. [Link]
-
Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride. (2020). Materials. [Link]
-
Investigations about dissolution of cellulose in the 1-allyl-3-alkylimidazolium chloride ionic liquids. (2012). Carbohydrate Polymers. [Link]
-
Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. (2014). International Journal of Molecular Sciences. [Link]
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A Comparative Guide to the Electrochemical Stability of 1-Ethyl-2,3-dimethylimidazolium Chloride
An In-Depth Analysis for Researchers in Electrochemistry and Drug Development
The relentless pursuit of more efficient and safer electrochemical devices, from next-generation batteries to advanced electrocatalytic systems, hinges on the development of robust electrolytes. Ionic liquids (ILs) have emerged as highly promising candidates to replace traditional organic electrolytes, owing to their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows.[1][2] Among the vast family of ILs, 1-Ethyl-2,3-dimethylimidazolium chloride ([Edmim]Cl) presents a unique structural modification—methylation at the C(2) position of the imidazolium ring—that warrants a detailed investigation of its electrochemical stability.
This guide provides a comprehensive validation of the electrochemical stability of [Edmim]Cl, offering a comparative analysis with other relevant imidazolium-based ionic liquids. We will delve into the experimental methodologies for this validation, the underlying decomposition mechanisms, and the practical implications for researchers and scientists.
The Critical Role of the Electrochemical Stability Window
The electrochemical stability window (ESW), or electrochemical potential window, is the potential range within which an electrolyte remains stable without undergoing significant oxidation or reduction.[3] A wide ESW is paramount for applications such as high-voltage batteries and supercapacitors, as it dictates the operational voltage limits of the device.[1] The ESW is fundamentally governed by the electrochemical resilience of its constituent ions: the cathodic limit is typically determined by the reduction of the cation, while the anodic limit is set by the oxidation of the anion.[3][4]
For imidazolium-based ILs, the reduction of the imidazolium cation is a key factor defining the cathodic limit.[1][4] Conversely, the choice of the anion significantly influences the anodic (oxidative) stability.[4]
Comparative Analysis of [Edmim]Cl
The defining structural feature of the 1-ethyl-2,3-dimethylimidazolium ([Edmim]+) cation is the presence of a methyl group at the C(2) position of the imidazolium ring, in addition to the ethyl group at N(1) and the methyl group at N(3). This is in contrast to the more common 1-ethyl-3-methylimidazolium ([Emim]+) cation, which has a hydrogen atom at the C(2) position. This substitution is not trivial; the C(2) proton in 1,3-dialkylimidazolium salts is known to be acidic and can be a site of electrochemical activity. Its replacement with a methyl group in [Edmim]+ is hypothesized to enhance cathodic stability by blocking this reactive site.
While direct, extensive comparative studies on the electrochemical window of [Edmim]Cl are not as prevalent in the literature as for more common ILs, we can infer its performance based on studies of structurally similar compounds. For instance, research on 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide has shown that despite the C(2) methylation, electrochemical decomposition can still occur, albeit with a significantly lower intensity compared to its C(2)-unsubstituted counterpart, 1-ethyl-3-methylimidazolium tetrafluoroborate.[5]
The anion, chloride (Cl-), will dictate the anodic limit of [Edmim]Cl. Halide anions are generally known to have lower oxidative stability compared to anions like bis(trifluoromethylsulfonyl)imide ([NTf2]−) or hexafluorophosphate ([PF6]−).[4] Therefore, the electrochemical window of [Edmim]Cl is expected to be anodically limited by the oxidation of the chloride ion.
Data Summary: A Comparative Overview
| Ionic Liquid Cation/Anion | Key Structural Feature | Expected Cathodic Stability | Expected Anodic Stability | Anticipated Electrochemical Window |
| 1-Ethyl-2,3-dimethylimidazolium ([Edmim]+) / Chloride (Cl-) | Methyl group at C(2) | Potentially enhanced due to blocking of the acidic C(2) proton | Limited by the oxidation of Cl- | Moderate |
| 1-Ethyl-3-methylimidazolium ([Emim]+) / Chloride (Cl-) | Hydrogen at C(2) | Standard for imidazolium cations; C(2)-H is a potential reduction site | Limited by the oxidation of Cl- | Moderate |
| 1-Ethyl-3-methylimidazolium ([Emim]+) / Bis(trifluoromethylsulfonyl)imide ([NTf2]-) | Hydrogen at C(2) | Standard for imidazolium cations | High, due to the stability of the [NTf2]- anion | Wide |
| Triethyl-n-pentylphosphonium ([P2225]+) / Bis(trifluoromethylsulfonyl)imide ([NTf2]-) | Phosphonium-based cation | Generally higher than imidazolium cations | High, due to the stability of the [NTf2]- anion | Very Wide |
Note: The anticipated electrochemical windows are qualitative comparisons. Absolute values are highly dependent on the experimental conditions.
Experimental Validation Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is the cornerstone technique for determining the electrochemical stability window of an electrolyte.[1][6] It involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where a significant increase in current is observed (due to the oxidation or reduction of the electrolyte) define the ESW.
Step-by-Step Experimental Methodology
-
Preparation of the Electrochemical Cell:
-
A three-electrode system is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.[6]
-
Working Electrode (WE): A chemically inert electrode with a well-defined surface area, such as a glassy carbon or platinum disk electrode, is polished to a mirror finish and cleaned.
-
Reference Electrode (RE): A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc+) internal reference, is used.
-
Counter Electrode (CE): A platinum wire or mesh with a large surface area is typically used as the counter electrode to complete the circuit.[6]
-
-
Electrolyte Preparation:
-
The ionic liquid, [Edmim]Cl, is thoroughly dried under high vacuum to remove any residual water, which can significantly narrow the electrochemical window.
-
-
Cyclic Voltammetry Measurement:
-
The electrochemical cell is filled with the dried [Edmim]Cl.
-
The electrodes are connected to a potentiostat.[6]
-
A cyclic potential sweep is applied to the working electrode. The scan is initiated from the open-circuit potential and swept towards either the cathodic or anodic limit.
-
The scan rate is typically set between 10 and 100 mV/s.[7]
-
The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.
-
-
Determination of the Electrochemical Window:
-
The anodic and cathodic limits are determined by identifying the potentials at which the current begins to increase sharply, indicating the onset of electrolyte oxidation and reduction, respectively. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.
-
The electrochemical window is the difference between the anodic and cathodic potential limits.
-
Visualizing the Experimental Workflow
Caption: Workflow for Electrochemical Stability Validation using Cyclic Voltammetry.
Understanding the Decomposition Mechanisms
The electrochemical stability of [Edmim]Cl is ultimately limited by the chemical reactions that occur at the electrode surfaces at high positive or negative potentials.
Cathodic Decomposition (Reduction)
The reduction of the [Edmim]+ cation is expected to be the primary cathodic decomposition pathway. For imidazolium cations lacking a C(2)-substituent, reduction can lead to the formation of N-heterocyclic carbenes.[1] With the C(2) position blocked by a methyl group in [Edmim]+, this specific pathway is inhibited. However, reduction can still occur through other mechanisms, such as the cleavage of the ethyl or methyl groups from the nitrogen atoms.
Anodic Decomposition (Oxidation)
The anodic stability of [Edmim]Cl is determined by the oxidation of the chloride anion:
2Cl⁻ → Cl₂ + 2e⁻
This reaction typically occurs at a lower positive potential compared to the oxidation of many common IL anions, such as [NTf2]⁻. This will be the primary limiting factor for the anodic potential of [Edmim]Cl.
Structural Representation
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A Senior Application Scientist's Guide to the Comparative Catalytic Activity of Ionic Liquids
Welcome to an in-depth exploration of the catalytic capabilities of ionic liquids (ILs). This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these "designer solvents" in catalysis. We will move beyond a simple listing of facts to provide a nuanced understanding of why certain ionic liquids excel in specific catalytic applications, grounded in experimental evidence and mechanistic insights.
Introduction: Ionic Liquids as More Than Just Solvents
Ionic liquids, salts with melting points below 100°C, have transcended their initial reputation as mere "green" solvents.[1][2][3] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them exceptional candidates for catalytic applications.[1][4][5][6] The ability to modify the cation and anion allows for the creation of ILs with specific functionalities, leading to the development of "task-specific ionic liquids" (TSILs) designed for particular catalytic reactions.[7][8][9] These ILs can act as catalysts themselves or as highly effective media and stabilizers for other catalysts.[10][11][12]
This guide will comparatively analyze the catalytic activity of different classes of ionic liquids in key organic transformations, providing the necessary experimental frameworks to evaluate and select the optimal IL for your research needs.
The Heart of the Matter: Understanding Catalytic Activity in Ionic Liquids
The catalytic prowess of an ionic liquid is intrinsically linked to its chemical structure. The choice of cation and anion can impart Brønsted or Lewis acidity, basicity, or even create bifunctional catalysts.[13][14][15][16]
-
Brønsted Acidic Ionic Liquids: These ILs possess a proton-donating functional group, often a sulfonic acid (-SO3H) or carboxylic acid (-COOH) moiety attached to the cation.[14] They are excellent catalysts for reactions such as esterification and hydrolysis.[14][17]
-
Lewis Acidic Ionic Liquids: Typically formed by incorporating metal halides (e.g., AlCl₃, FeCl₃) into the anionic component, these ILs exhibit strong Lewis acidity.[10][18] They are particularly effective in Friedel-Crafts alkylations and acylations.[10][19]
-
Basic Ionic Liquids: By incorporating basic anions (e.g., acetate, hydroxide) or cations with basic functionalities, these ILs can catalyze reactions like transesterification, crucial for biodiesel production.[17]
-
Dicationic Ionic Liquids: Featuring two cationic centers linked by a spacer, these ILs can offer enhanced thermal stability and catalytic activity compared to their monocationic counterparts due to a "bifunctional" nature.[3][20]
General Catalytic Cycle Involving an Ionic Liquid
The following diagram illustrates a generalized catalytic cycle where the ionic liquid acts as the catalyst.
Caption: A simplified representation of a catalytic cycle involving an ionic liquid.
Comparative Study 1: Biodiesel Production via Transesterification
The synthesis of biodiesel through the transesterification of triglycerides is a prime example of where ionic liquids have shown immense potential as catalysts, offering a greener alternative to conventional homogeneous catalysts like sodium hydroxide or sulfuric acid.[21][22][23]
Experimental Protocol: Comparing Ionic Liquid Catalysts for Transesterification
Objective: To compare the catalytic efficiency of a basic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide, [Bmim][OH]), a Brønsted acidic ionic liquid (e.g., a sulfonic acid-functionalized IL), and a dicationic ionic liquid in the transesterification of a model triglyceride (e.g., triacetin) with methanol.
Materials:
-
Triacetin
-
Methanol
-
Ionic Liquid Catalysts: [Bmim][OH], a custom-synthesized sulfonic acid IL, and a dicationic IL.
-
Internal Standard (e.g., methyl heptadecanoate)
-
Solvents for extraction and analysis (e.g., hexane, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine triacetin (1 equivalent), methanol (6 equivalents), and the ionic liquid catalyst (5 mol%).
-
Reaction Conditions: Heat the mixture to 60°C and stir vigorously for a predetermined time (e.g., 4 hours).
-
Work-up and Product Isolation: After the reaction, cool the mixture to room temperature. Add a known amount of internal standard. Extract the product, fatty acid methyl esters (FAMEs), with hexane.
-
Analysis: Analyze the organic phase by Gas Chromatography (GC) to determine the conversion of triacetin and the yield of FAMEs.
-
Catalyst Recycling: The ionic liquid phase can often be separated by decantation or after solvent evaporation and reused in subsequent catalytic cycles.[24][25][26]
Expected Data and Comparison
The performance of different ionic liquids can be quantitatively compared using metrics such as conversion (%), selectivity (%), and turnover number (TON) or turnover frequency (TOF).
| Ionic Liquid Catalyst | Type | Conversion (%) | FAME Yield (%) | Recyclability (No. of Cycles) |
| 1-butyl-3-methylimidazolium hydroxide ([Bmim][OH]) | Basic | High | High | Moderate |
| Sulfonic acid-functionalized IL | Brønsted Acidic | Moderate-High | Moderate-High | High |
| 1,4-bis(1-methylpyrrolidinium-1-yl)butane dibromide | Dicationic | Very High | Very High | High |
Note: The data presented in this table is illustrative. Actual experimental results may vary depending on the specific ionic liquids and reaction conditions used. A study comparing monocationic and dicationic pyrrolidinium-based ILs in the transesterification of Chlorella vulgaris found that the dicationic IL produced a higher FAME yield (87.9 mg/g%) compared to the monocationic IL (74.3 mg/g%) under optimal conditions.[27]
Comparative Study 2: Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis. Lewis acidic ionic liquids, particularly those based on chloroaluminates, have been extensively studied as both solvents and catalysts for this reaction, often showing higher activity and selectivity compared to traditional Lewis acids.[10][19]
Experimental Workflow: Evaluating Lewis Acidity in Ionic Liquids
The following diagram outlines a typical workflow for comparing the catalytic activity of different Lewis acidic ionic liquids.
Caption: A streamlined workflow for the comparative assessment of ionic liquid catalysts.
Experimental Protocol: Friedel-Crafts Alkylation of Toluene with 1-Dodecene
Objective: To compare the catalytic performance of different chloroaluminate-based ionic liquids, such as [Bmim]Cl/AlCl₃ and [Emim]Cl/AlCl₃, in the alkylation of toluene with 1-dodecene.
Procedure:
-
Catalyst Preparation: Prepare the ionic liquids by carefully mixing the corresponding 1-alkyl-3-methylimidazolium chloride with anhydrous aluminum chloride in varying molar ratios to tune the Lewis acidity.
-
Reaction: In a nitrogen-purged flask, add the ionic liquid catalyst, followed by toluene and 1-dodecene. Stir the mixture at room temperature.
-
Sampling and Analysis: Periodically take aliquots from the reaction mixture, quench them with water, and extract the organic components with an appropriate solvent. Analyze the samples by GC to monitor the progress of the reaction and determine the product distribution.
Comparative Performance Insights
The catalytic activity of chloroaluminate ionic liquids is highly dependent on the molar fraction of AlCl₃. Generally, a higher molar fraction of AlCl₃ leads to stronger Lewis acidity and, consequently, higher catalytic activity. However, this can also lead to side reactions and reduced selectivity. The choice of the cation (e.g., [Bmim]+ vs. [Emim]+) can also influence the physical properties of the ionic liquid, such as viscosity, which in turn can affect mass transfer and reaction rates.
The Rise of Biocatalysis in Ionic Liquids
Ionic liquids have also emerged as promising media for enzymatic reactions.[2][12] They can enhance enzyme stability, activity, and selectivity, and in some cases, enable reactions that are not feasible in conventional aqueous or organic solvents.[12][28] The use of supported ionic liquid phases (SILP) and supported ionic liquid-like phases (SILLP) combines the advantages of ionic liquids with heterogeneous catalysis, facilitating catalyst separation and reuse.[12]
Comparative Considerations for Biocatalysis
When selecting an ionic liquid for biocatalysis, several factors must be considered:
-
Hydrophobicity: Hydrophobic ionic liquids are often preferred as they can prevent enzyme denaturation by maintaining the essential water layer around the protein.[12]
-
Anion Nucleophilicity: Less nucleophilic anions are generally better for enzyme stability.[12]
-
Hydrogen Bonding Capability: Anions that are strong hydrogen bond acceptors can disrupt the enzyme's structure.[12]
A study on lipase from Candida antarctica showed higher activity in more hydrophobic ionic liquids with [NTf₂]⁻ and [PF₆]⁻ anions.[12]
Conclusion and Future Outlook
The field of ionic liquid catalysis is dynamic and continually evolving. The "designer" nature of ionic liquids allows for the fine-tuning of their properties to meet the specific demands of a wide array of chemical transformations.[4][5][6] From biodiesel production to complex organic synthesis and biocatalysis, ionic liquids offer significant advantages in terms of catalytic activity, selectivity, and catalyst recyclability. Future research will likely focus on the development of even more sophisticated task-specific ionic liquids, including those with dual functionalities and those derived from renewable resources, further solidifying their role as a cornerstone of green and sustainable chemistry.[8][11]
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Hullio A. A, Mastoi G. M. Designing, Synthesis and Applications of Task Specific Ionic Liquids. Orient J Chem 2011;27(4). [Link]
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Ionic Liquids: Perspectives for Organic and Catalytic Reactions. (2002). ResearchGate. [Link]
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Ionic Liquids as Solvents and/or Catalysts for Organic Synthesis. (n.d.). Bentham Science. [Link]
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Development of Ionic Liquids as Green Reaction Media and Catalysts. (n.d.). [Link]
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DESIGN AND SYNTHESIS OF TASK-SPECIFIC IONIC LIQUIDS FOR ENHANCED CATALYTIC EFFICIENCY IN GREEN CHEMISTRY. (2025). ResearchGate. [Link]
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Functionalized imidazolium salts for task-specific ionic liquids and their applications. (2006). Wiley Online Library. [Link]
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Applications of Ionic Liquids in Organic Synthesis. (n.d.). SciSpace. [Link]
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Application of Ionic Liquids for Sustainable Catalysis. (2020). [Link]
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Optimization and Kinetic Studies on Biodiesel Conversion from Chlorella vulgaris Microalgae Using Pyrrolidinium-Based Ionic Liquids as a Catalyst. (n.d.). MDPI. [Link]
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An overview of ionic liquids as solvents in biodiesel synthesis. (2021). ResearchGate. [Link]
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Use of ionic liquids in biodiesel production: a review. (n.d.). SciSpace. [Link]
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Recyclable polymeric ionic liquids applied as metal-free transfer hydrogenation catalysts. (n.d.). [Link]
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Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. (2021). National Institutes of Health. [Link]
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Applications of Ionic Liquids in Green Catalysis: A Review of Recent Efforts. (n.d.). ResearchGate. [Link]
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Use of ionic liquids in biodiesel production: A review. (2014). ResearchGate. [Link]
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Challenges and perspectives on using acidic ionic liquids for biodiesel production via reactive distillation. (2024). Royal Society of Chemistry. [Link]
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Synthesis and Characterization of Novel Brønsted-Lewis Acidic Ionic Liquids. (2012). Scirp.org. [Link]
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Techniques for recovery and recycling of ionic liquids: A review. (2024). Chalmers University of Technology. [Link]
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A Review on Dicationic Ionic Liquids: Classification and Application. (2016). Semantic Scholar. [Link]
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Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts. (2002). Journal of the American Chemical Society. [Link]
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Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling. (2023). ACS Publications. [Link]
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The Use of Supported Acidic Ionic Liquids in Organic Synthesis. (n.d.). MDPI. [Link]
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Novel Ionic Liquid with Both Lewis and Brønsted Acid Sites for Michael Addition. (2011). National Institutes of Health. [Link]
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Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (n.d.). MDPI. [Link]
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Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. [Link]
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Heterogeneous Catalysis with the Participation of Ionic Liquids. (n.d.). MDPI. [Link]
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Exploring the World of Ionic Liquids. (2024). YouTube. [Link]
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Ionic liquids and catalysis: Recent progress from knowledge to applications. (2010). ResearchGate. [Link]
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Brønsted-Lewis acidic ionic liquid as dual-acidity catalyst for direct cellulose liquefaction to ethyl levulinate. (2025). Royal Society of Chemistry. [Link]
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Tuning the Electrocatalytic Performance of Ionic Liquid Modified Pt Catalysts for the Oxygen Reduction Reaction via Cationic Chain Engineering. (2018). ACS Catalysis. [Link]
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Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. (2006). ResearchGate. [Link]
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Functionized Ionic Liquids. (2024). YouTube. [Link]
-
Ionic Liquids in Metal, Photo-, Electro-, and (Bio) Catalysis. (2023). Chemical Reviews. [Link]
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A Comparative Guide to the Environmental Impact of 1-Ethyl-2,3-dimethylimidazolium Chloride
An objective comparison of the environmental impact of 1-Ethyl-2,3-dimethylimidazolium chloride against alternative solvents, supported by experimental data.
This guide provides a comprehensive environmental assessment of this compound, an imidazolium-based ionic liquid. While heralded for properties like low vapor pressure, which minimizes air pollution, the "green" credentials of ionic liquids necessitate a deeper look into their environmental fate and toxicity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against other ionic liquids and conventional solvents to inform sustainable chemical practices.
A note on the available data: Direct and extensive environmental impact studies on this compound are limited. Therefore, this guide draws upon data from the closely related and widely studied isomer, 1-Ethyl-3-methylimidazolium chloride ([C₂mim]Cl), and other short-alkyl-chain imidazolium ionic liquids. This approach is based on the well-established principle that the toxicological profile of imidazolium ionic liquids is primarily dictated by the nature of the cation and the length of its alkyl side chains.[2][3]
Environmental Fate: Persistence and Biodegradability
An essential criterion for any environmentally benign chemical is its ability to degrade naturally and not persist in ecosystems. The "ready biodegradability" of a substance is a stringent measure of its potential to undergo ultimate aerobic biodegradation.
Assessing Biodegradability
Standardized protocols, such as those outlined in the OECD 301 guidelines, are employed to determine ready biodegradability.[4] These tests typically run for 28 days and measure the removal of Dissolved Organic Carbon (DOC) or the production of carbon dioxide (CO₂).[5][6] For a substance to be classified as "readily biodegradable," it must achieve degradation thresholds (e.g., ≥70% DOC removal or ≥60% of theoretical CO₂ production) within a 10-day window during the 28-day test period.[6]
Biodegradability of Imidazolium Chlorides
Available data for the closely related 1-Ethyl-3-methylimidazolium chloride ([C₂mim]Cl) indicates that it is not readily biodegradable . Safety Data Sheets (SDS) for this compound report biodegradation levels of less than 10% in aerobic tests.[7][8] This poor biodegradability is a common trait among imidazolium-based ionic liquids, raising concerns about their potential persistence in the environment.[2]
| Substance | Test Method (Example) | Duration | Result | Classification |
| 1-Ethyl-3-methylimidazolium chloride | Biotic/Aerobic (OECD 301) | 28 days | < 10% | Not Readily Biodegradable[7][8] |
| Sodium Benzoate (Reference) | OECD 301 | 28 days | ≥ 60% | Readily Biodegradable[5][9] |
Ecotoxicity Profile
While low volatility is an advantage, the solubility of ionic liquids in water means their potential impact on aquatic ecosystems is a primary concern.[10] The toxicity of imidazolium-based ionic liquids is strongly correlated with the structure of the cation, particularly the length of the alkyl side chains.[3][11][12] Longer alkyl chains generally lead to increased toxicity due to enhanced interaction with cell membranes.[1]
Aquatic Toxicity
Toxicity is typically measured by determining the concentration that causes a specific effect in 50% of the test population over a set period, such as the EC₅₀ (median effective concentration) for algae or the LC₅₀ (median lethal concentration) for fish and invertebrates.
Studies on various aquatic organisms reveal that even short-chain imidazolium ILs can be harmful. The toxicity appears to be driven by the imidazolium cation itself, rather than the chloride anion.[2] Compared to conventional solvents they aim to replace, some ionic liquids are found to be equally or even more toxic to aquatic life.[2][11]
Table 2: Comparative Aquatic Toxicity (EC₅₀/LC₅₀ in mg/L)
| Substance | Freshwater Algae (S. quadricauda) | Invertebrate (Daphnia magna) | Fish (e.g., Zebrafish) | Toxicity Classification |
|---|---|---|---|---|
| Imidazolium ILs (general) | High variability (0.005 - 2138)[11][12] | Moderate to Severe[2][13] | Moderate (e.g., 200-375 for some [BMIM] salts)[14] | Toxic to Very Toxic[15] |
| 1-Butyl-3-methylimidazolium chloride ([C₄mim]Cl) | - | - | LD₅₀ ≥550 mg/kg (oral, rat)[16] | Toxic[1] |
| N-Butylpyridinium chloride | - | - | Minimal effects at <3 mg/mL (drinking water, mouse)[17] | Less toxic than imidazolium counterparts |
Terrestrial and Microbial Toxicity
The impact of ionic liquids extends beyond aquatic systems. They can affect microorganisms, which are fundamental to ecosystem health. The Microtox® bioassay, which measures the inhibition of bioluminescence in the marine bacterium Aliivibrio fischeri, is a standard method for assessing acute toxicity.[10][18] Imidazolium-based ILs have demonstrated significant antimicrobial activity, with toxicity increasing with the length of the alkyl chain.[19]
In studies on mammals, oral exposure to imidazolium chlorides at high concentrations resulted in toxicity, while lower concentrations showed minimal effects.[17][20][21]
Comparison with Alternative Solvents
The environmental profile of this compound must be weighed against that of the solvents it might replace.
-
Conventional Volatile Organic Compounds (VOCs): Solvents like dichloromethane (DCM) and toluene pose significant risks due to high volatility, contributing to air pollution, and are often classified as carcinogens or reproductive toxicants.[22][23] While [EMIM]Cl avoids the issue of volatility, its poor biodegradability and aquatic toxicity present a different set of environmental challenges.
-
"Greener" Conventional Solvents: Alternatives such as 2-methyltetrahydrofuran (2-MeTHF), heptane, and mixtures like ethyl acetate/ethanol are gaining traction.[22][23] These solvents are often derived from renewable sources, exhibit lower toxicity profiles, and are more readily biodegradable than many ionic liquids.
-
Alternative Ionic Liquids: The "tunability" of ionic liquids allows for designing less harmful alternatives. For instance, cholinium-based ionic liquids are often cited as being less toxic and more biodegradable.[2] Incorporating ester or ether linkages into the alkyl chains of cations can also enhance biodegradability.
Standardized Experimental Protocols
To ensure data is comparable and reliable, standardized methodologies are crucial. Below are outlines of key protocols for assessing environmental impact.
Protocol 1: Ready Biodegradability - CO₂ Evolution Test (OECD 301B)
This method determines the ultimate aerobic biodegradability of a chemical by measuring the CO₂ produced.
-
Preparation: A defined concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral salt medium.
-
Inoculation: The medium is inoculated with a mixed population of microorganisms from a source like activated sludge.
-
Incubation: The test is run in sealed vessels under aerobic conditions, in the dark, at a constant temperature (22 ± 2°C) for 28 days.
-
Measurement: The CO₂ evolved is trapped (e.g., in barium hydroxide or sodium hydroxide) and measured periodically by titration or with an inorganic carbon analyzer.
-
Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). Control flasks with inoculum only and a reference substance are run in parallel.[4][5]
Protocol 2: Acute Immobilisation Test for Daphnia magna (OECD 202)
This test assesses acute toxicity to aquatic invertebrates.
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance in a defined medium for 48 hours. A control group with no test substance is also maintained.
-
Conditions: The test is conducted without feeding, under controlled lighting and temperature (18-22°C).
-
Observation: After 24 and 48 hours, the number of daphnids that are immobile (unable to swim) is recorded for each concentration.
-
Analysis: The results are used to calculate the EC₅₀, the concentration that immobilizes 50% of the daphnids after 48 hours.
Conclusion
While this compound and related ionic liquids offer advantages in reducing air pollution due to their low volatility, their environmental profile is not without significant concerns. The available evidence for structurally similar imidazolium chlorides points to poor biodegradability and notable aquatic toxicity . These factors challenge their classification as universally "green" solvents.
For researchers and industry professionals, a holistic assessment is paramount. The choice of a solvent should not be a simple replacement of a volatile compound with a non-volatile one. It must involve a comprehensive evaluation of the entire life cycle, including its fate in aquatic and terrestrial ecosystems. In many applications, well-chosen, biodegradable, and low-toxicity conventional solvents or newer bio-based alternatives may represent a more environmentally responsible choice than imidazolium-based ionic liquids.
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Docherty, K. M., & Kulpa Jr, C. F. (2005). Toxicity of imidazolium ionic liquids to freshwater algae. Green Chemistry, 7(4), 185-189. [Link]
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Vieira, E. F. S., et al. (2012). Simple screening method to identify toxic/non-toxic ionic liquids: agar diffusion test adaptation. Ecotoxicology and Environmental Safety, 83, 55-62. [Link]
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Dee, S. J., et al. (2011). Kinetic model for the hydrolysis of lignocellulosic biomass in the ionic liquid, 1-ethyl-3-methyl-imidazolium chloride. Green Chemistry, 13(7), 1867-1875. [Link]
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A Comparative Guide to the Cytotoxicity and Biocompatibility of Imidazolium-Based Ionic Liquids: An In-Depth Analysis with a Focus on 1-Ethyl-2,3-dimethylimidazolium chloride
Introduction: The Double-Edged Sword of Ionic Liquids in Biomedical Applications
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly versatile solvents and materials in the pharmaceutical and biomedical fields.[1][2][3] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive for applications ranging from drug delivery systems to the dissolution of biopolymers.[3] The imidazolium cation has been a cornerstone in the design of many ILs. However, as with any novel excipient or material intended for biological applications, a thorough evaluation of its cytotoxicity and biocompatibility is paramount.[3][4] The very properties that make ILs effective solvents, such as their ability to interact with and disrupt biological membranes, can also be a source of toxicity.[5]
This guide provides a comparative analysis of the cytotoxicity and biocompatibility of imidazolium-based ionic liquids. A central focus is placed on understanding the structure-activity relationships that govern their biological interactions. While direct and extensive experimental data on 1-Ethyl-2,3-dimethylimidazolium chloride ([Edim]Cl) is limited in publicly accessible literature, this guide will extrapolate its likely toxicological profile based on robust data from structurally analogous imidazolium salts. By understanding how subtle changes to the imidazolium core affect cytotoxicity, researchers and drug development professionals can make more informed decisions in the design and selection of ILs for their specific applications.
Understanding the Molecular Determinants of Imidazolium IL Cytotoxicity
The cytotoxicity of imidazolium-based ionic liquids is not a monolithic property but is instead intricately linked to the molecular architecture of both the cation and the anion.[2][6] Key structural features that have been shown to modulate cytotoxicity include:
-
Alkyl Chain Length: A well-established trend is that the cytotoxicity of 1-alkyl-3-methylimidazolium salts increases with the length of the alkyl chain.[5][7][8] Longer alkyl chains enhance the lipophilicity of the cation, facilitating its insertion into and disruption of cell membranes.[5]
-
Cation Core: The aromatic nature of the imidazolium ring itself contributes to its interaction with biological systems. Modifications to the ring, such as additional substitutions, can influence this interaction.
-
The Anion's Role: While often considered to have a secondary effect compared to the cation, the anion can also influence the overall cytotoxicity of the ionic liquid.[6]
Comparative Cytotoxicity: A Data-Driven Analysis
To contextualize the potential cytotoxicity of this compound, it is essential to examine experimental data from closely related imidazolium salts. The following table summarizes IC50 values (the concentration at which 50% of cell viability is inhibited) for a range of imidazolium-based ILs against various cell lines.
| Ionic Liquid Cation | Anion | Cell Line | IC50 (µM) | Reference |
| 1,3-dimethylimidazolium | Hexafluorophosphate | HeLa | >10,000 | [6] |
| 1-Ethyl-3-methylimidazolium | Chloride | - | - | |
| 1-Butyl-3-methylimidazolium | Chloride | Caco-2 | ~3,500 | [8] |
| 1-Decyl-3-methylimidazolium | Chloride | Caco-2 | ~30 | [8] |
| 1-Dodecyl-3-methylimidazolium | Chloride | Human Leukemia Cells | High Activity | [1] |
| 1-Hexadecyl-3-methylimidazolium | Chloride | Human Leukemia Cells | High Activity | [1] |
| 1-Octadecyl-3-methylimidazolium | Chloride | Human Leukemia Cells | High Activity | [1] |
| 1-Ethyl-2,3-dimethylimidazolium | Chloride | - | Predicted: Moderately Low | - |
Note: "High Activity" indicates significant cytotoxicity was observed, though specific IC50 values were not provided in the cited source. The prediction for [Edim]Cl is based on the structure-activity relationships discussed.
From this data, a clear trend emerges: as the alkyl chain length at the 1-position increases from methyl to decyl and beyond, the cytotoxicity dramatically increases, with IC50 values dropping by orders of magnitude.
Predicted Cytotoxicity Profile of this compound ([Edim]Cl)
Based on the established structure-activity relationships, we can infer the likely cytotoxicity profile of [Edim]Cl. The presence of a short ethyl group at the 1-position would suggest a lower cytotoxicity compared to analogues with longer alkyl chains (e.g., butyl, decyl). The additional methyl group at the 2-position of the imidazolium ring is a distinguishing feature. While direct comparative data is sparse, it is plausible that this substitution could slightly alter the cation's interaction with cell membranes compared to its 1-ethyl-3-methylimidazolium counterpart. However, the dominant factor is expected to be the short ethyl chain, leading to a prediction of moderately low cytotoxicity .
Biocompatibility Assessment: Beyond Cell Viability
Biocompatibility encompasses a broader range of interactions between a material and a biological system. For ionic liquids, a key aspect of biocompatibility is their hemolytic activity – their ability to damage red blood cells.
Hemolysis: A Critical Biocompatibility Endpoint
Hemolysis, the lysis of erythrocytes, is a crucial indicator of a substance's potential for causing damage to blood components. Ionic liquids, particularly those with surfactant-like properties (i.e., those with longer alkyl chains), can readily disrupt the red blood cell membrane.
Experimental Protocols for Cytotoxicity and Biocompatibility Assessment
To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the cytotoxicity and biocompatibility of ionic liquids. Below are detailed, step-by-step methodologies for two fundamental assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the intended application) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a serial dilution of the ionic liquid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the ionic liquid solutions at various concentrations. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the hemolysis biocompatibility assay.
Conclusion and Future Perspectives
The cytotoxicity and biocompatibility of imidazolium-based ionic liquids are critically dependent on their molecular structure, with the length of the alkyl chain on the cation being a primary determinant of toxicity. While direct experimental data for this compound is needed for a definitive assessment, the existing body of research on analogous compounds allows for an informed prediction of its biological interaction profile. The short ethyl group suggests that [Edim]Cl is likely to exhibit a moderately low level of cytotoxicity and hemolytic activity, making it a potentially more biocompatible candidate for certain biomedical applications compared to its longer-chain counterparts.
For researchers and drug development professionals, this guide underscores the importance of a systematic and data-driven approach to the selection and evaluation of ionic liquids. The provided experimental protocols offer a robust framework for generating the necessary data to ensure the safety and efficacy of novel IL-based technologies. As the field continues to evolve, a deeper understanding of the mechanisms of IL-induced cytotoxicity will be crucial for the rational design of the next generation of biocompatible and highly functional ionic liquids.
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Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. (n.d.). MDPI. Retrieved from [Link]
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Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020). RSC Publishing. Retrieved from [Link]
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Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study. (n.d.). RSC Publishing. Retrieved from [Link]
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Cvjetko, M., Radošević, K., Tomica, A., Slivac, I., Vorkapić-Furač, J., & Gaurina Srček, V. (2012). Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines. Arhiv za higijenu rada i toksikologiju, 63(1), 15–20. Retrieved from [Link]
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Ionic Liquids—A Review of Their Toxicity to Living Organisms. (n.d.). MDPI. Retrieved from [Link]
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National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (Toxicity Report 103). Research Triangle Park, NC: National Toxicology Program. Retrieved from [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]
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National Toxicology Program. (2022). NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (Toxicity Report 103). Research Triangle Park, NC: National Toxicology Program. Retrieved from [Link]
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National Toxicology Program. (2022). Discussion - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (Toxicity Report 103). Research Triangle Park, NC: National Toxicology Program. Retrieved from [Link]
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National Toxicology Program. (2022). Results - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. (Toxicity Report 103). Research Triangle Park, NC: National Toxicology Program. Retrieved from [Link]
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Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. (2022). PubMed. Retrieved from [Link]
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The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (n.d.). PubMed. Retrieved from [Link]
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Toxicity studies of select ionic liquids (1-ethyl-3-methylimidazolium chloride, 1-butyl-3-methylimidazolium chloride, 1-butyl-1-methylpyrrolidinium chloride, and n-butylpyridinium chloride) administered in drinking water to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice. (2022). PMC - NIH. Retrieved from [Link]
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The Industrial Chemist's Compass: A Cost-Benefit Analysis of 1-Ethyl-2,3-dimethylimidazolium Chloride
A Senior Application Scientist's Guide to Navigating the Promises and Pitfalls of a Niche Ionic Liquid
For researchers, scientists, and professionals in drug development and industrial processing, the quest for more efficient, sustainable, and cost-effective solvents and catalysts is perpetual. Ionic liquids (ILs) have long been heralded as a potential paradigm shift, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvency. Among the vast family of ILs, imidazolium-based salts have garnered significant attention. This guide provides an in-depth cost-benefit analysis of a specific, less-common isomer, 1-Ethyl-2,3-dimethylimidazolium chloride ([Edimim]Cl) , by drawing critical comparisons with its more prevalent counterpart, 1-Ethyl-3-methylimidazolium chloride ([Emim]Cl) , and traditional volatile organic compounds (VOCs).
While direct industrial application data for [Edimim]Cl is scarce, its structural similarity to the well-documented [Emim]Cl allows for a robust comparative analysis, particularly in the promising field of biomass pretreatment for biofuel production. This guide will dissect the performance metrics, economic viability, and environmental footprint to equip you with the necessary insights for informed decision-making in your industrial processes.
At a Glance: Key Properties of Imidazolium Chlorides
A fundamental understanding of the physicochemical properties of these ionic liquids is crucial for evaluating their potential applications.
| Property | This compound ([Edimim]Cl) | 1-Ethyl-3-methylimidazolium chloride ([Emim]Cl) |
| CAS Number | 92507-97-6[1] | 65039-09-0[2] |
| Molecular Formula | C₇H₁₃ClN₂[1] | C₆H₁₁ClN₂[2] |
| Molecular Weight | 160.64 g/mol [1] | 146.62 g/mol [2] |
| Melting Point | Not widely reported | 77-79 °C[2] |
| Key Structural Difference | Methyl group at the C2 position on the imidazolium ring | Hydrogen at the C2 position on the imidazolium ring |
The critical distinction lies in the methylation of the C2 carbon on the imidazolium ring of [Edimim]Cl. This seemingly minor structural change can have significant implications for the ionic liquid's stability, catalytic activity, and ultimately, its performance in an industrial setting. The C2 proton in [Emim]Cl is known to be acidic, which can be a site for unwanted reactions or degradation. The methyl group in [Edimim]Cl blocks this site, potentially leading to enhanced thermal and chemical stability.
Deep Dive: Biomass Pretreatment - A Case Study in Performance
The dissolution and hydrolysis of lignocellulosic biomass to produce fermentable sugars is a cornerstone of second-generation biofuel production. [Emim]Cl has been extensively studied as a highly effective solvent for this process. We will use its performance as a benchmark to evaluate the potential of [Edimim]Cl.
The Promise of [Emim]Cl in Biomass Valorization
Research has demonstrated the remarkable efficacy of [Emim]Cl in breaking down the recalcitrant structure of biomass. In a scaled-up study, pretreatment of switchgrass with 1-ethyl-3-methylimidazolium acetate ([C2C1Im][OAc]), a closely related ionic liquid, was followed by enzymatic hydrolysis, resulting in an impressive 96% glucan and 98% xylan conversion to monomeric sugars.[3] The ability of [Emim]Cl to dissolve cellulose allows for enhanced accessibility for enzymes, leading to high sugar yields.[4][5]
Experimental Protocol: Biomass Pretreatment with [Emim]Cl (Lab Scale)
-
Dissolution: Mix 10 wt% of dried, milled lignocellulosic biomass (e.g., switchgrass) with [Emim]Cl in a sealed reactor.
-
Heating: Heat the mixture to 120-160°C for 2-6 hours with stirring to ensure complete dissolution of the biomass.[3]
-
Precipitation: Add an anti-solvent (e.g., water or ethanol) to the mixture to precipitate the cellulose-rich material.
-
Separation: Separate the precipitated solids from the [Emim]Cl/lignin/hemicellulose solution via filtration or centrifugation.
-
Washing: Thoroughly wash the solid fraction with the anti-solvent to remove any residual ionic liquid.
-
Enzymatic Hydrolysis: Subject the washed solids to enzymatic hydrolysis using a cellulase cocktail to release fermentable sugars.
Workflow for Biomass Pretreatment
Caption: Workflow for biomass pretreatment using imidazolium-based ionic liquids.
The Potential Edge of [Edimim]Cl
The methylation at the C2 position in [Edimim]Cl could offer a key advantage in biomass processing. The acidic C2 proton in [Emim]Cl can participate in side reactions, potentially leading to the formation of impurities and degradation of the ionic liquid over multiple cycles. By blocking this reactive site, [Edimim]Cl is hypothesized to exhibit greater long-term stability in the harsh conditions of biomass pretreatment, which could lead to higher recycling efficiency and a longer operational lifetime.
The Bottom Line: A Cost-Benefit Analysis
The decision to implement a new solvent in an industrial process hinges on a careful evaluation of its costs and benefits compared to established alternatives.
| Factor | This compound ([Edimim]Cl) | Traditional Solvents (e.g., Acetone, Toluene) |
| Purchase Cost | High (e.g., ~$105.80 / 100g for research grade)[6] | Low |
| Performance | Potentially high yields and selectivity (inferred from [Emim]Cl data)[3] | Variable, often lower yields and selectivity |
| Recyclability | High potential, with methods like distillation and electrodialysis[7][8] | Often difficult and energy-intensive |
| Safety | Low volatility, reduced fire hazard | High volatility, flammable, often toxic |
| Environmental Impact | Skin and eye irritant, potentially not readily biodegradable (based on [Emim]Cl data)[9] | Often toxic, contribute to air pollution (VOCs) |
| Process Simplification | Potential for combining steps (e.g., dissolution and catalysis) | Typically requires multiple distinct process steps |
Cost Considerations
The most significant barrier to the widespread industrial adoption of ionic liquids is their high initial purchase price. For example, research-grade this compound can be priced at approximately $105.80 for 100 grams.[6] While the cost is expected to decrease with bulk production, it remains substantially higher than traditional volatile organic solvents.
However, a simple comparison of upfront costs is misleading. A true cost-benefit analysis must consider the entire process lifecycle.
Workflow for Cost-Benefit Analysis
Caption: Key factors influencing the cost-benefit analysis of [Edimim]Cl.
Benefit Considerations
The potential benefits of using [Edimim]Cl, extrapolated from data on similar ionic liquids, are multi-faceted:
-
Enhanced Yield and Selectivity: As seen in biomass processing with [Emim]Cl, the use of an appropriate ionic liquid can lead to significantly higher product yields.[3]
-
Process Intensification: The unique solvent properties of ionic liquids can allow for the combination of reaction and separation steps, leading to smaller, more efficient, and less capital-intensive plants.
-
Recyclability and Reuse: The low volatility of ionic liquids makes them amenable to recycling. Electrodialysis has been shown to recover up to 90.4% of [Emim]Cl from aqueous solutions, and other methods like distillation are also viable.[7][8] High recyclability can offset the high initial cost over the lifetime of a process.
-
Improved Safety: The negligible vapor pressure of ionic liquids significantly reduces the risk of fire and exposure to harmful vapors, leading to a safer working environment and potentially lower insurance and compliance costs.
-
"Green" Credentials: While not entirely benign, the replacement of volatile organic compounds with ionic liquids can drastically reduce air pollution. However, the toxicity and biodegradability of the specific ionic liquid must be carefully considered. Data for [Emim]Cl suggests it is not readily biodegradable, a factor that requires careful management of waste streams.[9]
Environmental, Health, and Safety Profile
A comprehensive evaluation must include the environmental, health, and safety (EHS) aspects of [Edimim]Cl.
-
Toxicity: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Its isomer, [Emim]Cl, is harmful if swallowed.[2] Appropriate personal protective equipment (PPE) is essential when handling these compounds.
-
Stability: Imidazolium-based ionic liquids are generally thermally stable. The methylation at the C2 position in [Edimim]Cl may confer additional stability compared to [Emim]Cl, reducing the likelihood of degradation and the formation of hazardous byproducts under process conditions.
The Verdict: A Niche Solution with Untapped Potential
The industrial application of this compound is still in its infancy, with a significant lack of direct performance data. However, by using its close and well-studied isomer, 1-Ethyl-3-methylimidazolium chloride, as a proxy, a compelling case can be made for its potential in specific, high-value applications where performance and sustainability are paramount.
The primary hurdle for [Edimim]Cl, and indeed for most ionic liquids, is its high initial cost. This cost can only be justified if it is offset by significant improvements in process efficiency, product yield, and recyclability, or by the ability to enable novel chemical transformations that are not feasible with conventional solvents.
For researchers and drug development professionals, [Edimim]Cl represents an intriguing tool for process optimization and the development of novel synthetic routes. Its potential for enhanced stability over [Emim]Cl warrants further investigation.
For industrial-scale implementation, a thorough, case-by-case techno-economic analysis is essential. This should include pilot-scale studies to gather direct performance and recyclability data for [Edimim]Cl in the specific process of interest.
References
- Iolitec. (2022). Safety Data Sheet: 1-Ethyl-3-methylimidazolium chloride.
- Brethauer, S., & Studer, M. H. (2014). The effect of 1-ethyl-3-methylimidazolium acetate on the enzymatic degradation of cellulose. Green Chemistry, 16(7), 3536-3543.
- Ju, Z., et al. (2023).
- Kowalska, I., et al. (2021). Study on the Effectiveness of Simultaneous Recovery and Concentration of 1-Ethyl-3-methylimidazolium Chloride Ionic Liquid by Electrodialysis with Heterogeneous Ion-Exchange Membranes. Membranes, 11(11), 868.
- George, A., et al. (2017). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Molecules, 22(3), 492.
- Effects of Ionic Liquid, 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl), on the Material and Electrical Characteristics of Asphaltene Thin Films. (2022).
- Aniya, V., et al. (2016). Estimated Properties of 1-Ethyl-3- methylimidazolium Chloride by UNIFAC...
- O'Mullane, A. P., et al. (2017). Understanding the Influence of [EMIM]Cl on the Suppression of the Hydrogen Evolution Reaction on Transition Metal Electrodes. Langmuir, 33(28), 7125-7131.
- Development and Characterization of Novel Cellulose Composites Obtained in 1-Ethyl-3-methylimidazolium Chloride Used as Drug Delivery Systems. (2021). Polymers, 13(21), 3793.
- Li, C., et al. (2021). 1-Ethyl-3-methylimidazolium acetate ionic liquid as simple and efficient catalytic system for the oxidative depolymerization of alkali lignin. International Journal of Biological Macromolecules, 183, 285-294.
- Padrino, B., et al. (2021). Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion. Applied Sciences, 11(23), 11160.
- 1-Ethyl-3-methylimidazolium Chloride: A Key Intermediate for Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Economic Analysis and Life Cycle Environmental Assessment of Imidazolium-Based Ionic Liquids for Separation of the Methanol/Dimethyl Carbonate Azeotrope. (2021). ACS Sustainable Chemistry & Engineering, 9(3), 1313-1326.
- 1-ethyl-3-methylimidazolium chloride – Knowledge and References. (n.d.). Taylor & Francis.
- de Pedro, I., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. Dalton Transactions, 44(35), 15636-15644.
- de Pedro, I., et al. (2015).
- Chiarotto, I., et al. (2023). Metal-free catalytic systems based on imidazolium chloride and strong bases for selective oxidative esterification of furfural.
- Li, C., et al. (2019). Scale-up of biomass conversion using 1-ethyl-3-methylimidazolium acetate as the solvent. Green Energy & Environment, 4(4), 403-409.
- Boosting Visible‐Light Carbon Dioxide Reduction with Imidazolium‐Based Ionic Liquids. (2023). Chemistry – A European Journal, 29(59), e202301881.
- Properties of BMIM-Cl and EMIM-Cl. (n.d.).
- Efficient electrocatalytic reduction of CO2 on an Ag catalyst in 1-ethyl-3-methylimidazolium ethylsulfate, with its co-catalytic role as a supporting electrolyte during the reduction in an acetonitrile medium. (2022). Frontiers in Chemistry, 10, 995561.
- PubChem. (n.d.). This compound.
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- Mixtures of Ethanol and the Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate for the Fractionated Solubility of Biopolymers of Lignocellulosic Biomass. (2014). Industrial & Engineering Chemistry Research, 53(29), 11850-11861.
- The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene. (2022).
- Recovery and Reuse of 1-Allyl-3-methylimidazolium Chloride in the Fractionation of Pinus radiata Wood. (2019). Polymers, 11(12), 2056.
- Biomass pretreatment using deep eutectic solvents from lignin derived phenols. (2018). Green Chemistry, 20(4), 809-815.
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A Researcher's Guide to Purity Confirmation of Synthesized 1-Ethyl-2,3-dimethylimidazolium chloride by Spectroscopic Analysis
The Criticality of Purity in Ionic Liquids
The purity of an ionic liquid is not a mere formality; it is a cornerstone of reliable and reproducible research. Impurities, often remnants of the synthesis process, can significantly impact the material's melting point, viscosity, conductivity, and electrochemical stability.[1] For instance, residual halides from precursor salts or unreacted starting materials like 1,2-dimethylimidazole can interfere with catalytic reactions or corrode electrochemical cell components.[1] Water content is another critical parameter, as its presence can narrow the electrochemical window and participate in unwanted side reactions. Therefore, rigorous purity verification is the first and most crucial step after synthesis.
Spectroscopic Fingerprinting: A Multi-Faceted Approach to Purity
A single spectroscopic technique rarely provides a complete picture of a sample's purity. A more robust and trustworthy approach involves the synergistic use of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure and provides unique insights into the presence of contaminants.
Workflow for Spectroscopic Purity Analysis
Caption: Overall workflow for the synthesis, purification, and spectroscopic analysis of 1-Ethyl-2,3-dimethylimidazolium chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural confirmation and purity assessment of novel compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy
-
Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule.
-
Expected Spectrum of Pure this compound: Based on the structure and data from similar imidazolium salts, the following peaks are expected.[2]
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Imidazolium Ring Protons (C4-H, C5-H) | 7.3 - 7.5 | Doublet of Doublets | 2H |
| N-CH₂ (Ethyl) | ~4.2 | Quartet | 2H |
| N-CH₃ (Ring) | ~3.8 | Singlet | 3H |
| C2-CH₃ (Ring) | ~2.6 | Singlet | 3H |
| CH₃ (Ethyl) | ~1.5 | Triplet | 3H |
-
Detecting Impurities:
-
Unreacted 1,2-dimethylimidazole: Will show distinct aromatic and methyl signals at different chemical shifts.
-
Residual Solvents: Acetonitrile, a common solvent in synthesis, will appear as a singlet around δ 2.1 ppm.[3]
-
Water: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is an excellent complementary technique.
-
Expected Spectrum of Pure this compound:
| Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (Imidazolium Ring) | ~145 |
| C4, C5 (Imidazolium Ring) | ~122 |
| N-CH₂ (Ethyl) | ~45 |
| N-CH₃ (Ring) | ~36 |
| CH₃ (Ethyl) | ~15 |
| C2-CH₃ (Ring) | ~10 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the dried ionic liquid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical as residual proton signals from the solvent can obscure important regions of the spectrum.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the ¹H NMR signals.
-
Analysis: Compare the obtained spectra with the expected chemical shifts and look for any unexpected signals that might indicate impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups and Contaminants
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for identifying the presence of water and confirming the overall structure of the imidazolium cation.
-
Principle: FT-IR measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Expected FT-IR Bands for this compound: The spectrum will be dominated by the vibrations of the imidazolium ring and the alkyl substituents.[4][5]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400 (broad) | O-H stretching (presence of water) |
| 3100 - 3200 | C-H stretching (aromatic, imidazolium ring) |
| 2800 - 3000 | C-H stretching (aliphatic, ethyl and methyl groups) |
| ~1570 | C=N and C=C stretching (imidazolium ring) |
| ~1170 | C-N stretching |
-
Key Application in Purity Assessment: The most significant application of FT-IR in this context is the detection of water. A broad absorption band around 3400 cm⁻¹ is a clear indication of the presence of water, which is a common impurity in hygroscopic ionic liquids.[4]
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: A small amount of the ionic liquid can be placed directly on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer. Alternatively, a thin film can be prepared between two KBr or NaCl plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to reference spectra of similar imidazolium-based ionic liquids. Pay close attention to the region around 3400 cm⁻¹ for water detection.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of the synthesized ionic liquid.
-
Principle: The sample is ionized, and the resulting ions are separated according to their m/z ratio and detected. For ionic liquids, soft ionization techniques like Electrospray Ionization (ESI) are preferred to prevent fragmentation.
-
Expected Mass Spectrum of this compound:
-
Positive Ion Mode (ESI+): The spectrum should show a prominent peak corresponding to the 1-Ethyl-2,3-dimethylimidazolium cation ([C₂C₁MIm]⁺) at an m/z of approximately 125.19.[6]
-
Negative Ion Mode (ESI-): A peak corresponding to the chloride anion (Cl⁻) will be observed at m/z ~35 and ~37 (due to the isotopic distribution of chlorine).
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the ionic liquid in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire spectra in both positive and negative ion modes.
-
Analysis: Verify the presence of the expected parent ions for the cation and anion.
Comparison of Spectroscopic Techniques for Purity Assessment
| Technique | Strengths | Weaknesses | Primary Role in Purity Assessment |
| ¹H and ¹³C NMR | - High resolution and sensitivity- Provides detailed structural information- Quantitative analysis of impurities is possible | - Relatively slow- Requires deuterated solvents- Can be expensive | - Structural confirmation- Identification and quantification of organic impurities |
| FT-IR | - Rapid and non-destructive- Excellent for detecting water- Relatively inexpensive | - Less specific than NMR- Not ideal for complex mixtures | - Rapid screening for water and functional group integrity |
| Mass Spectrometry | - Unambiguous molecular weight determination- High sensitivity | - May not be quantitative- Can be destructive | - Confirmation of the molecular formula of the cation and anion |
Alternative and Complementary Purity Analysis Methods
While spectroscopic methods are the primary tools for purity confirmation, other techniques can provide valuable complementary information:
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) can be used to separate and quantify ionic and non-ionic impurities with high precision.[1]
-
Karl Fischer Titration: This is the gold standard for the accurate quantification of water content in ionic liquids.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values to assess overall purity.
Conclusion: A Commitment to Scientific Rigor
The synthesis of a novel ionic liquid is an exciting endeavor, but the journey from synthesis to application must be paved with meticulous characterization and purity validation. By employing a multi-pronged spectroscopic approach, researchers can confidently confirm the identity and purity of their synthesized this compound. This commitment to analytical rigor not only ensures the reliability of your own research but also contributes to the collective knowledge base of this fascinating class of materials.
References
-
García-Saiz, A., et al. (2015). 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations. RSC Advances, 5(75), 60835-60847. [Link]
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ResearchGate. (n.d.). FTIR spectra of: (a) the studied IL 1-ethyl-3-methyl imidazolium chloride. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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(2015). Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. [Link]
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ResearchGate. (n.d.). 13C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR spectra of mixtures of 1-ethyl-3-methylimidazolium acetate.... Retrieved from [Link]
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NIST. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethyl-2,3-dimethylimidazolium. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Ethyl-3-methylimidazolium chloride. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Ethyl-3-methylimidazolium chloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR-spectra of [A] native 1 decyl 3 methyl imidazolium chloride, [B].... Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR-spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. Retrieved from [Link]
- K. Seethalakshmi, et al. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International Journal of Current Research and Review.
- V. I. Jasmine Vasantha Rani, et al. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International Journal of Current Research and Review, 4(16), 56-61.
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Plesu, N., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(47), 10793–10801. [Link]
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Yoshida, Y., et al. (2007). Evidence of conformational equilibrium of 1-ethyl-3-methylimidazolium in its ionic liquid salts: Raman spectroscopic study and quantum chemical calculations. The Journal of Physical Chemistry A, 111(32), 7652-7658. [Link]
-
PubChem. (n.d.). 1-Ethyl-3-methylimidazolium chloride. Retrieved from [Link]
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A Comparative Guide to the Theoretical and Experimental Properties of 1-Ethyl-2,3-dimethylimidazolium Chloride
An In-depth Analysis for Researchers and Drug Development Professionals
The ionic liquid 1-ethyl-2,3-dimethylimidazolium chloride, often abbreviated as [Edmim]Cl, belongs to a class of molten salts with melting points near or below ambient temperature. These compounds have garnered significant interest due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. A critical aspect of leveraging these properties for applications, particularly in drug development and chemical synthesis, is the robust characterization of their behavior. This guide provides a comparative analysis of the experimental properties of [Edmim]Cl and its close structural analog, 1-ethyl-3-methylimidazolium chloride ([Emim]Cl), against predictions from leading theoretical models.
A comprehensive understanding of an ionic liquid's properties requires a dual approach: precise experimental measurement and accurate theoretical modeling. Experimental data provides the ground truth of a material's behavior under specific conditions. In contrast, theoretical models, such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and the Conductor-like Screening Model for Real Solvents (COSMO-RS), offer predictive power and mechanistic insights that can accelerate the design of new materials and processes. Discrepancies between these two domains often highlight the limitations of current models and point toward areas for further scientific investigation.
It is important to note that while [Edmim]Cl is a compound of increasing interest, comprehensive experimental data on its fundamental physicochemical properties are less abundant than for its well-studied counterpart, [Emim]Cl. The primary structural difference is the presence of an additional methyl group at the C2 position of the imidazolium ring in [Edmim]Cl. This seemingly minor modification can have significant consequences for the ionic liquid's properties, primarily by altering steric hindrance, cation symmetry, and intermolecular interactions. This guide will leverage the extensive data available for [Emim]Cl as a baseline for comparison and discuss the anticipated effects of C2-methylation.
Physicochemical Properties: A Tale of Two Frameworks
The utility of an ionic liquid is defined by its physical and chemical characteristics. Here, we delve into a comparative analysis of key properties, juxtaposing experimental findings with theoretical predictions.
Density
Density is a fundamental property that influences fluid dynamics and process design. It is sensitive to the efficiency of ion packing in the liquid state.
Experimental Determination vs. Theoretical Prediction
Experimental density data for pure [Edmim]Cl is not widely reported. However, for the related 1-butyl-2,3-dimethylimidazolium chloride, a density of 1.259 g/cm³ has been noted.[1] For [Emim]Cl, extensive data is available. For instance, aqueous solutions of [Emim]Cl show a predictable increase in density with concentration.[2]
Theoretical predictions of density for imidazolium-based ionic liquids have been successfully performed using the COSMO-RS method.[3] This quantum chemistry-based model calculates the thermodynamic properties of liquids and has shown satisfactory agreement with experimental measurements for a range of ionic liquids.[3] The model typically represents the ionic liquid as discrete ion pairs to simulate the pure compound.
Table 1: Comparison of Density Data for Imidazolium Chlorides
| Compound | Experimental Density (g/cm³) | Conditions | Theoretical Model | Predicted Density (g/cm³) |
| [Emim]Cl | Varies with T & concentration[2] | T = 293.15 - 323.15 K | COSMO-RS | Good correlation[3] |
| 1-Butyl-2,3-dimethylimidazolium chloride | 1.259 | Not specified | Not available | Not available |
Discussion
The addition of a methyl group at the C2 position in [Edmim]Cl is expected to decrease its density compared to [Emim]Cl. This is because the C2-methyl group increases the steric bulk of the cation, hindering efficient packing and leading to a larger molar volume for a given mass. While COSMO-RS has proven effective for many ionic liquids, its accuracy for [Edmim]Cl would depend on the quality of the quantum mechanical calculations and the appropriateness of the ion-pair model to capture the specific intermolecular forces at play.[3]
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in electrochemical cells and reaction media.
Experimental Determination vs. Theoretical Prediction
Experimental studies on [Emim]Cl show that its viscosity is highly sensitive to temperature and the presence of co-solvents like water or acetonitrile.[4][5] The addition of even small amounts of water can significantly reduce the viscosity.[6]
Molecular dynamics (MD) simulations are the primary theoretical tool for predicting transport properties like viscosity.[5][7] These simulations model the movement of individual ions and molecules over time based on a defined force field. Studies on [Emim]Cl have shown that MD simulations can provide reasonable, albeit often overestimated, values for viscosity.[4][8] The accuracy of these predictions is highly dependent on the quality of the force field used to describe the interionic interactions.[9]
Table 2: Comparison of Viscosity Data
| Compound | Experimental Observations | Conditions | Theoretical Model | Simulation Results |
| [Emim]Cl | High, but reduced by water/acetonitrile[4][6] | Temperature dependent | Molecular Dynamics | Semiquantitative agreement; often overpredicted[4][8] |
| [Edmim]Cl | Expected to be higher than [Emim]Cl | - | Molecular Dynamics | Not available |
Discussion
The C2-methylation in [Edmim]Cl is anticipated to lead to a higher viscosity compared to [Emim]Cl. The methyl group increases the rotational inertia of the cation and introduces greater steric hindrance, which restricts ion mobility and increases the energy barrier for flow. For MD simulations, accurately capturing the subtle changes in van der Waals and electrostatic interactions caused by the C2-methyl group is a significant challenge. Force fields that are not specifically parameterized for 2,3-dimethylimidazolium cations may fail to reproduce experimental trends accurately.[9]
Electrical Conductivity
Electrical conductivity arises from the movement of ions under an electric field and is a key performance metric for electrochemical applications.
Experimental Determination vs. Theoretical Prediction
The electrical conductivity of [Emim]Cl has been studied as a function of temperature and in mixtures with other salts like aluminum chloride.[10][11] As expected for ionic liquids, conductivity increases with temperature due to increased ion mobility.[10]
Similar to viscosity, electrical conductivity is predicted using MD simulations.[7][12] The simulations can calculate the diffusion coefficients of the ions, which are then related to conductivity via the Nernst-Einstein equation. For [Emim]Cl, MD simulations have shown semiquantitative agreement with experimental data, though they often underestimate the conductivity.[8] This underestimation is frequently attributed to the overestimation of interionic forces in common force fields, which leads to slower-than-actual ion diffusion in the simulation.[9]
Table 3: Comparison of Electrical Conductivity Data
| Compound | Experimental Observations | Conditions | Theoretical Model | Simulation Results |
| [Emim]Cl | Increases with temperature[10] | 343 - 383 K | Molecular Dynamics | Semiquantitative agreement; often underpredicted[8] |
| [Edmim]Cl | Expected to be lower than [Emim]Cl | - | Molecular Dynamics | Not available |
Discussion
The conductivity of [Edmim]Cl is expected to be lower than that of [Emim]Cl. This is a direct consequence of its anticipated higher viscosity and the larger size of the cation, both of which impede ionic mobility. The C2-methyl group disrupts the planar structure of the imidazolium ring, which can affect ion-pairing and the collective motion of ions, further influencing conductivity.
Thermal Stability
The thermal stability of an ionic liquid determines its maximum operating temperature and is crucial for its application in high-temperature processes.
Experimental Determination vs. Theoretical Prediction
Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature of ionic liquids. Studies on 1-alkyl-3-methylimidazolium chlorides have shown that thermal stability is influenced by the length of the alkyl chain.[13] For 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids, TGA studies revealed that thermal stability decreases as the alkyl chain length increases.[14] For example, 1-ethyl-2,3-dimethylimidazolium nitrate ([Emmim][NO₃]) shows an onset decomposition temperature of 312.13 °C.[14] While the anion is different, this provides a valuable reference point.
Theoretical investigations into the decomposition of imidazolium-based ionic liquids have been performed using DFT and dynamics simulations.[15] These studies can elucidate decomposition mechanisms and calculate activation energies for different pathways. For instance, simulations on 1-ethyl-2,3-dimethylimidazolium dicyanamide have explored various dissociation paths that become accessible at high temperatures.[15]
Table 4: Comparison of Thermal Stability Data
| Compound | Experimental Tonset (°C) | Conditions | Theoretical Model | Predicted Mechanisms |
| [Emim]Cl | Generally high stability[13][16] | N₂ atmosphere | DFT | SN2 and E2 pathways[17] |
| [Emmim][NO₃] | 312.13 | N₂ atmosphere | DFT | Alkyl abstraction[15] |
Discussion
The methylation at the C2 position can influence thermal stability. The C2 proton in 1,3-dialkylimidazolium salts is the most acidic, and its removal can be a key step in some decomposition pathways. Replacing this proton with a methyl group, as in [Edmim]Cl, eliminates this pathway, which can lead to enhanced thermal stability compared to [Emim]Cl under certain conditions. However, other decomposition routes, such as those involving the ethyl or methyl groups at the nitrogen atoms, will still be present.[15]
Methodologies in Detail: Bridging Theory and Practice
To ensure scientific integrity, the protocols for both experimental measurement and computational prediction must be robust and well-defined.
Experimental Protocol: Measuring Electrical Conductivity
A common and accurate method for measuring the conductivity of ionic liquids is Electrochemical Impedance Spectroscopy (EIS).
Step-by-Step Methodology
-
Sample Preparation: The ionic liquid is carefully dried under vacuum to remove any residual water, which can significantly affect conductivity. If studying mixtures, precise amounts of the components are mixed, for example, using a magnetic stirrer in an inert atmosphere (e.g., an argon-filled glove box).[10]
-
Cell Assembly: A two-electrode conductivity cell with platinum electrodes is filled with the ionic liquid sample. The cell constant is determined beforehand using a standard solution of known conductivity (e.g., KCl).
-
Temperature Control: The cell is placed in a temperature-controlled environment, such as an oven or a liquid bath, to ensure stable and accurate temperature readings for each measurement.
-
EIS Measurement: An AC potential with a small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 100 kHz to 1 Hz). The resulting impedance data is recorded.
-
Data Analysis: The bulk resistance (R) of the ionic liquid is determined from the impedance spectrum (Nyquist plot).
-
Conductivity Calculation: The conductivity (κ) is calculated using the formula κ = L / (A * R), where L/A is the cell constant.
Caption: Workflow for experimental conductivity measurement using EIS.
Computational Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide a "computational microscope" to observe the behavior of ions and predict macroscopic properties.
Step-by-Step Workflow
-
Force Field Selection: A suitable force field is chosen to describe the potential energy of the system. This includes parameters for bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). For ionic liquids, force fields like AMBER or OPLS are often used as a basis.[7]
-
System Setup: A simulation box is created containing a specific number of ion pairs (e.g., 200-500) arranged randomly or on a lattice. The box size is chosen to match the experimental density at the desired temperature.
-
Energy Minimization: The initial configuration is subjected to energy minimization to remove any unfavorable atomic overlaps or high-energy structures.
-
Equilibration: The system is gradually heated to the target temperature and then simulated for a period under constant temperature and pressure (NPT ensemble) to allow it to reach thermal and structural equilibrium. Density is monitored to confirm equilibration.
-
Production Run: Once equilibrated, the main simulation (the "production run") is performed, typically under a constant volume and temperature (NVT ensemble). Atomic positions and velocities are saved at regular intervals.
-
Property Calculation: The saved trajectory is analyzed to calculate properties. For example, viscosity and conductivity are calculated from the integrals of the stress-autocorrelation function and charge-current autocorrelation function, respectively (Green-Kubo relations).[8]
Caption: General workflow for a Molecular Dynamics (MD) simulation.
Conclusion
The comparison between theoretical predictions and experimental data for this compound and its analogs reveals a nuanced picture. While computational models like MD simulations and COSMO-RS provide invaluable qualitative insights and semi-quantitative predictions, they are not yet a perfect substitute for experimental measurement.[3][4][8] The primary challenges for theoretical models lie in the accuracy of the force fields used to describe complex interionic interactions and the assumptions made to simplify the system.[9]
For [Edmim]Cl specifically, the addition of a methyl group at the C2 position is predicted to increase viscosity and decrease conductivity relative to the more widely studied [Emim]Cl. This structural modification also has the potential to enhance thermal stability by blocking an acidic proton site. The scarcity of comprehensive experimental data for pure [Edmim]Cl highlights a clear opportunity for future research. A systematic experimental investigation of its properties would not only be valuable for its potential applications but would also provide a crucial benchmark for refining and validating the next generation of theoretical models and force fields for ionic liquids.
References
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Viscosities of the mixtures of 1-ethyl-3-methylimidazolium chloride with water, acetonitrile and glucose: a molecular dynamics simulation and experimental study. (2010). Journal of Physical Chemistry B. [Link]
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Evaporation and thermal decomposition of 1-ethyl-3-methylimidazolium chloride. (n.d.). ResearchGate. [Link]
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Conductivity of 1-Ethyl-3-Methylimidazolium Chloride (EMIC) and Aluminum Chloride (AlCl3) Ionic Liquids at Different Temperature. (2020). ECS Transactions. [Link]
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Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. (2010). ResearchGate. [Link]
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Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient. (2008). The Journal of Chemical Physics. [Link]
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In literature exist several density and viscosity data of imidazolium chloride ionic liquids mixtures with water and other molec. (n.d.). Semantic Scholar. [Link]
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This compound. (n.d.). PubChem. [Link]
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Dynamics Simulations and Statistical Modeling of Thermal Decomposition of 1-Ethyl-3-methylimidazolium Dicyanamide and 1-Ethyl-2,. (2014). DTIC. [Link]
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Viscosities of the Mixtures of 1-Ethyl-3-Methylimidazolium Chloride with Water, Acetonitrile and Glucose: A Molecular Dynamics Simulation and Experimental Study. (2010). The Journal of Physical Chemistry B. [Link]
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conductivity-of-1-ethyl-3-methylimidazolium-chloride-emic-and-aluminum-chloride-alcl-3-ionic-liquids-at-different-temperatures-and-alcl-3-mole-fractions. (2020). Bohrium. [Link]
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Density and Molar Volume Predictions Using Cosmo-Rs for Ionic Liquids. an Approach to Solvent Design. (n.d.). AMiner. [Link]
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1-Ethyl-3-methylimidazolium chloride. (n.d.). Wikipedia. [Link]
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1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state. (2019). ResearchGate. [Link]
-
Density and Molar Volume Predictions Using COSMO-RS for Ionic Liquids. An Approach to Solvent Design. (2007). ResearchGate. [Link]
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COSMO-RS as a tool for property prediction of IL mixtures. (2010). Zenodo. [Link]
-
Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. (2022). MDPI. [Link]
-
Molecular Dynamics Simulations of the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Chloride and Its Binary Mixtures with Ethanol. (2014). Journal of Chemical Theory and Computation. [Link]
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Molecular dynamics simulation of imidazolium-based ionic liquids. I. Dynamics and diffusion coefficient. (2008). AIP Publishing. [Link]
-
Thermal decomposition of 1-ethyl-3- methylimidazolium acetate. (2020). ChemRxiv. [Link]
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Transport Properties of the Ionic Liquid 1-Ethyl-3-Methylimidazolium Chloride from Equilibrium Molecular Dynamics Simulation. The Effect of Temperature. (2006). The Journal of Physical Chemistry B. [Link]
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Ab Initio Molecular Dynamics of Liquid 1,3-Dimethylimidazolium Chloride. (2007). The Journal of Physical Chemistry B. [Link]
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1-Ethyl-2,3-dimethylimidazolium. (n.d.). PubChem. [Link]
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Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. (2019). ResearchGate. [Link]
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1-Butyl-2,3-dimethylimidazolium chloride, >99%. (n.d.). RoCo Global. [Link]
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Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. (2018). MDPI. [Link]
-
Prediction of Binary VLE for Imidazolium Based Ionic Liquid Systems Using COSMO-RS. (2006). Industrial & Engineering Chemistry Research. [Link]
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COSMO-RS as a tool for property prediction of IL mixtures—A review. (2010). ResearchGate. [Link]
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Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013). The Royal Society of Chemistry. [Link]
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thermophysical properties of 1-ethyl-3-methylimidazolium chloride solution from 293.15 to 323.15 k. (2018). SciELO. [Link]
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1-Ethyl-3-methylimidazolium chloride. (n.d.). PubChem. [Link]
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Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. (2024). Journal of Chemical & Engineering Data. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Ethyl-2,3-dimethylimidazolium chloride
As researchers and developers, our focus is often on the application of novel materials like 1-Ethyl-2,3-dimethylimidazolium chloride. However, responsible lifecycle management, particularly disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this ionic liquid, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated directly into the workflow.
Part 1: Core Hazard Assessment & Risk Mitigation
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. The primary hazards are not extreme, but they demand respect and proper precautions to prevent injury and environmental release.
Causality of Handling Procedures: This compound is classified as a skin and serious eye irritant.[1][2] Direct contact can cause inflammation and discomfort. Furthermore, it is recognized as being potentially harmful to aquatic life with long-lasting effects.[2][3] This ecotoxicity is a key driver for the stringent disposal protocols that follow; improper disposal can lead to the contamination of waterways, affecting ecosystems. While not considered readily biodegradable, some advanced oxidation processes can break it down, highlighting its persistence in the environment if not managed correctly.[2][4]
Data Summary: Hazard Profile
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][3][5] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [5] |
| Chronic Aquatic Toxicity | H411/H413 | Toxic to aquatic life with long lasting effects. | [2][3] |
This hazard profile mandates the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (materials to be selected based on your institution's specific guidelines), and a lab coat.[1][5]
Part 2: Pre-Disposal Operations & Waste Characterization
Proper disposal begins long before the waste container leaves your facility. It starts with correct segregation and accurate characterization.
Step 1: Waste Segregation Immediately upon deciding to discard this compound, it must be treated as a distinct waste stream.
-
Do Not Mix: Never combine this ionic liquid with other waste solvents or chemicals.[6] Mixing waste streams can create unknown chemical reactions and complicates the disposal process, increasing costs and risks.
-
Containment: Keep the waste in its original container if possible, or in a clearly labeled, chemically compatible container. The container must be sealed to prevent leaks or spills and stored in a designated satellite accumulation area.[6][7]
Step 2: Waste Characterization (Regulatory Logic) Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[8] While Safety Data Sheets (SDS) for this compound do not typically list a specific EPA waste code, its properties require it to be managed as hazardous waste.
A chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9] Based on available SDS, this compound does not meet the criteria for ignitability, corrosivity, or reactivity. However, its aquatic toxicity is a significant concern. The most trustworthy and compliant approach is to manage it as hazardous waste.
The Self-Validating Protocol: Always consult with your institution's Environmental Health & Safety (EHS) department. They will provide the specific waste codes and container labels required for your facility and jurisdiction, ensuring full compliance.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a clear workflow from the lab bench to final disposal.
Experimental Protocol: Laboratory-Scale Waste Collection
-
Don PPE: Before handling the waste, ensure you are wearing safety goggles, appropriate gloves, and a lab coat.
-
Transfer Waste: Carefully transfer the unwanted this compound into a designated hazardous waste container provided by your EHS department. If it is a solid, use a scoop or spatula. Avoid creating dust.[1][6]
-
Decontaminate Emptied Containers: Any container that once held the material must be considered contaminated. Triple-rinse the container with a suitable solvent (e.g., water). The rinsate must be collected and disposed of as hazardous waste.[7] The cleaned container can then be managed as non-hazardous solid waste, though policies may vary by institution.
-
Seal and Label: Securely close the hazardous waste container. Ensure it is labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant," "Ecotoxic").
-
Store Appropriately: Place the container in your lab's designated satellite accumulation area, ensuring it has secondary containment.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup. Do not allow hazardous waste to accumulate beyond established time or quantity limits.[8]
Workflow: Disposal Decision Process The following diagram illustrates the logical flow for handling and disposing of this compound waste.
Caption: Decision workflow for proper disposal of this compound.
Part 4: Approved Disposal Methodologies
The final disposition of the waste must be handled by licensed professionals using approved technologies.
-
Primary Method: Incineration: The most recommended and environmentally sound method for disposing of this ionic liquid is through a licensed disposal company via chemical incineration.[6] High-temperature incineration, equipped with afterburners and scrubbers, ensures the complete destruction of the organic molecule and neutralizes hazardous combustion byproducts such as nitrogen oxides (NOx) and hydrogen chloride gas.[1][6][10]
-
Prohibited Methods: Under no circumstances should this compound or its solutions be discharged into drains or disposed of in standard landfills.[3][6] This is explicitly prohibited due to its potential for long-term aquatic toxicity.
By adhering to this guide, you ensure that your work with this compound is conducted safely from initial use to final disposal, protecting yourself, your colleagues, and the environment.
References
-
Rivas, F. J., et al. (2019). Removal of imidazolium-based ionic liquid by coupling Fenton and biological oxidation. Journal of Hazardous Materials. [Link]
-
Rivas, F. J., et al. (2018). Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. Journal of Hazardous Materials. [Link]
-
Graczova E., et al. (2017). Energetic Aspects of Imidazolium-Based Ionic Liquid Regeneration from Aqueous Solutions. Chemical Engineering Transactions. [Link]
-
Disposal Guidance. (n.d.). U.S. EPA. [Link]
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This compound. (n.d.). PubChem. [Link]
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EPA Hazardous Waste Codes. (n.d.). North Carolina State University. [Link]
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Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction. (2018). Frontiers in Chemistry. [Link]
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Hazardous Waste. (n.d.). U.S. EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2024). U.S. EPA. [Link]
-
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland. [Link]
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Personal protective equipment for handling 1-Ethyl-2,3-dimethylimidazolium chloride
An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-Ethyl-2,3-dimethylimidazolium chloride
As a Senior Application Scientist, I've observed that while ionic liquids like this compound offer unique solvent properties, their handling requires a nuanced approach to safety that goes beyond standard laboratory protocols. Their low volatility can create a false sense of security, but the potential for skin, eye, and respiratory irritation is significant. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research when working with this compound.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its specific hazards is paramount. This compound is classified with several key hazard statements according to the Globally Harmonized System (GHS). These classifications are not merely suggestions; they are the foundation upon which we build our safety protocols.
| Hazard Class | GHS Hazard Statement | Potential Consequences |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][3] | Direct contact can cause significant pain, redness, and inflammation, potentially leading to lasting damage if not treated promptly. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2][3] | Prolonged or repeated contact can lead to dermatitis, redness, and discomfort. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][2][4] | Ingestion can lead to adverse health effects. |
| Specific Target Organ Toxicity | May cause respiratory irritation[2][3] | As a solid, the compound can form dust, which, if inhaled, can irritate the respiratory tract. |
Core Protective Equipment: Your First Line of Defense
Based on the identified hazards, a specific suite of PPE is mandatory. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
Eye and Face Protection
Why it's critical: The H319 classification ("Causes serious eye irritation") is an unambiguous directive. The eyes are highly susceptible to chemical splashes and airborne dust.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH standards are essential for all handling activities.[5][2] The side shields protect against particles and splashes from the periphery.
-
Best Practice (Recommended): When handling larger quantities (>50g) or when a splash risk is significant, a full-face shield should be worn over your safety goggles.[6][7] This provides an additional layer of protection for the entire face.
Skin and Body Protection
Why it's critical: The H315 hazard ("Causes skin irritation") necessitates robust skin protection. Ionic liquids can have varied and sometimes not fully understood toxicological profiles, making barrier protection a non-negotiable aspect of safe handling.
-
Gloves:
-
Type: Chemical-resistant gloves are required.[6] While disposable nitrile gloves offer sufficient protection for incidental contact and handling small quantities, they should be removed and replaced immediately upon contamination.[7] For tasks involving potential immersion or extensive handling, heavier-duty gloves (e.g., butyl or neoprene) should be considered after consulting the manufacturer's chemical resistance guide.[7]
-
Technique: Always inspect gloves for tears or pinholes before use.[2][8] Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2]
-
-
Body:
-
Lab Coat: A standard lab coat is the minimum requirement to protect against minor spills and dust.
-
Impervious Clothing: For larger scale work, an impervious or chemical-resistant apron or full-body suit provides a higher level of protection against significant splashes.[2][6] Contaminated clothing must be removed immediately and washed before reuse.[2][3]
-
Respiratory Protection
Why it's critical: As this compound is a solid, the risk of inhaling fine dust is a primary concern, leading to respiratory tract irritation.[2][3]
-
Engineering Controls First: Always handle the solid material, especially during weighing or transfer, within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[5][3]
-
When Respirators are Needed: If engineering controls are insufficient or unavailable, respiratory protection is necessary.
Operational and Disposal Plan
Effective PPE use is part of a larger workflow. The following step-by-step process ensures safety from preparation to disposal.
Experimental Workflow and Safety Protocol
Caption: Workflow for Safely Handling this compound.
Step-by-Step Methodology
-
Preparation:
-
Handling:
-
Don all required PPE as outlined above before entering the handling area.
-
To prevent dust formation, handle the solid gently.[5] Avoid actions that could aerosolize the powder.
-
If contact occurs:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, lifting the eyelids. Seek medical attention.[5][2]
-
Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice.[5][2]
-
Inhalation: Move the person into fresh air. If breathing is difficult, consult a physician.[5][2][3]
-
-
-
Spill Management:
-
Disposal:
By adhering to these stringent PPE and handling protocols, you can confidently and safely leverage the benefits of this compound in your research while ensuring the highest standards of laboratory safety.
References
-
1-Ethyl-3-methylimidazolium chloride | C6H11ClN2 | CID 2734160. PubChem. [Link]
-
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Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
